SIRT5 inhibitor 5
Description
Properties
Molecular Formula |
C21H14ClN3O3S |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-[(E)-[1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C21H14ClN3O3S/c1-12-17(10-13-2-4-15(5-3-13)20(27)28)19(26)25(24-12)21-23-18(11-29-21)14-6-8-16(22)9-7-14/h2-11H,1H3,(H,27,28)/b17-10+ |
InChI Key |
BASVBEFRHZKYIH-LICLKQGHSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)C(=O)O)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)C(=O)O)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
SIRT5 inhibitor 5 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of SIRT5 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sirtuin 5 (SIRT5) is a critical NAD⁺-dependent deacylase, primarily located in the mitochondria, that plays a pivotal role in regulating cellular metabolism and redox homeostasis.[1][2][3] Unlike other sirtuins, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase function.[2][3][4][5][6] It modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and the urea cycle, by removing these acidic acyl groups from lysine residues on target proteins.[1][2][3][7] The development of potent and selective SIRT5 inhibitors is a burgeoning field, offering therapeutic potential for various diseases, including cancer and metabolic disorders. This guide details the enzymatic mechanism of SIRT5, the modes of action for its inhibitors, key signaling pathways affected, and the experimental protocols used for their characterization.
SIRT5 Enzymatic Mechanism and Substrate Specificity
SIRT5 catalyzes the removal of negatively charged acyl groups (succinyl, malonyl, glutaryl) from protein lysine residues. This deacylation reaction is strictly dependent on NAD⁺ as a co-substrate.[2] During catalysis, the bond between the nicotinamide and ribose in NAD⁺ is cleaved. The acyl group from the lysine substrate is transferred to ADP-ribose, forming 2'-O-acyl-ADP-ribose. The reaction releases the deacylated protein, nicotinamide (NAM), and the O-acyl-ADP-ribose byproduct.[2] NAM, in turn, can act as a feedback inhibitor of the reaction.[2][8]
The unique substrate preference of SIRT5 is dictated by its crystal structure. Compared to other sirtuins, SIRT5 possesses a larger substrate-binding cavity containing three distinctive active site amino acid residues: Tyr102, Arg105, and Ala86.[1][3] The positively charged Arg105 and the polar Tyr102 are crucial for recognizing and binding the negatively charged carboxylate of the succinyl, malonyl, or glutaryl groups through electrostatic and hydrogen bond interactions.[1][9][10] This structural feature explains its high efficiency in removing these specific acyl groups.
Mechanisms of SIRT5 Inhibition
SIRT5 inhibitors primarily function by binding to the enzyme and preventing its catalytic activity, which leads to the hyper-acylation of its protein targets.[4] The most effective strategies have focused on competitive inhibition by mimicking either the acyl-lysine substrate or the NAD⁺ co-substrate.
Substrate-Competitive Inhibition
This is the most common and successful strategy for developing selective SIRT5 inhibitors. These molecules are designed to mimic the structure of succinyl-, malonyl-, or glutaryl-lysine, allowing them to bind to the active site and block access to natural substrates.
-
Thioacyl Peptide Inhibitors: These are mechanism-based inhibitors. For example, a thiosuccinyl peptide can undergo the first step of the deacylation reaction to form a stalled covalent intermediate with the enzyme, effectively inactivating it.[11] Because other sirtuins do not efficiently recognize succinyl groups, these inhibitors are highly selective for SIRT5.[11]
-
Carboxylic Acid-Containing Small Molecules: Compounds featuring a carboxylic acid group can mimic the negatively charged acyl moiety. For instance, 2-hydroxybenzoic acid derivatives utilize their carboxylate group to form strong electrostatic and hydrogen-bonding interactions with the key Tyr102 and Arg105 residues deep within the substrate-binding pocket.[10] Similarly, 3-thioureidopropanoic acid derivatives were designed to mimic glutaryl-lysine substrates and act as substrate-competitive inhibitors.[12]
Other Inhibition Mechanisms
-
Nicotinamide (NAM): As a product of the sirtuin reaction, NAM acts as a non-competitive or feedback inhibitor. Interestingly, SIRT5's weak deacetylase activity shows unusual insensitivity to NAM inhibition (IC50 ≈ 1.6 mM), whereas its robust desuccinylase activity is potently inhibited (IC50 in the low micromolar range), similar to other sirtuins.[8] This differential sensitivity is a key biochemical feature of SIRT5.
-
Broad-Spectrum Sirtuin Inhibitors: Several compounds inhibit multiple sirtuins, including SIRT5. Suramin, for example, inhibits SIRT5 but also affects SIRT1, SIRT2, and SIRT3, limiting its utility as a specific probe.[7][11]
Data on SIRT5 Inhibitors: Potency and Selectivity
The development of potent and selective inhibitors is crucial for studying SIRT5's biological functions. The table below summarizes the inhibitory activity of key compounds.
| Compound/Inhibitor Class | Type | SIRT5 IC₅₀ / Kᵢ | Selectivity Notes | Reference(s) |
| H3K9 Thiosuccinyl Peptide | Substrate-Competitive, Mechanism-Based | 5 µM | Highly selective; no inhibition of SIRT1-3 at 100 µM. | [11] |
| Suramin | Broad-Spectrum | 25 µM | Not selective; also inhibits SIRT1-3 (IC₅₀ values from 5-75 µM). | [11] |
| Nicotinamide | Product Inhibition | ~1.6 mM (deacetylation) Potent (µM range) (desuccinylation) | Differentially inhibits SIRT5's enzymatic activities. | [8] |
| Compound 47 (Pyrazolone) | Substrate-Competitive | 0.21 µM | Substantial selectivity over SIRT1-3 and SIRT6. | [12] |
| Compound 14 (Thioureidopropanoic acid) | Substrate-Competitive | 4.07 µM | High selectivity for SIRT5 over SIRT1-3 and 6. | [12] |
| Peptide 39 (CPS1 analogue) | Substrate-Competitive | 15.4 nM | Very potent peptide-based inhibitor. | [13] |
| Peptide 37 (CPS1 analogue) | Substrate-Competitive | Kᵢ = 4.3 µM | Good selectivity over SIRT1/2/3 (Kᵢ > 50 µM). | [13] |
| Compound 11 (2-hydroxybenzoic acid) | Substrate-Competitive | 26.4 µM | Highly selective over SIRT1, 2, and 3. | [10] |
Cellular Pathways and Consequences of SIRT5 Inhibition
By preventing the deacylation of its target proteins, SIRT5 inhibition can significantly alter major cellular processes, particularly mitochondrial metabolism.
-
TCA Cycle: SIRT5 desuccinylates and activates isocitrate dehydrogenase 2 (IDH2) while desuccinylating and inhibiting succinate dehydrogenase (SDH).[1][2] Therefore, SIRT5 inhibition is predicted to decrease IDH2 activity and increase SDH activity.
-
Glycolysis & Pyruvate Metabolism: SIRT5 activates glycolysis by demalonylating glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[1][2][3] Conversely, it desuccinylates and inhibits pyruvate kinase M2 (PKM2), which can divert glycolytic intermediates into biosynthetic pathways like the pentose phosphate pathway.[1][2][3] SIRT5 inhibition can thus increase PKM2 activity, reduce cell proliferation in certain cancer types, and decrease glycolytic flux via effects on GAPDH.[1]
-
Urea Cycle: SIRT5 activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle, through deacetylation.[6][14] Inhibition can lead to reduced CPS1 activity and impaired ammonia detoxification.[5]
-
Ketogenesis: SIRT5 desuccinylates and activates 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), a key enzyme in ketone body production.[1][2][6] SIRT5 inhibition would therefore be expected to decrease ketogenesis.
-
Redox Homeostasis: SIRT5 regulates enzymes involved in reactive oxygen species (ROS) detoxification, including superoxide dismutase 1 (SOD1) and IDH2.[5] Its inhibition may lead to increased oxidative stress.
Key Experimental Protocols
Characterizing SIRT5 inhibitors requires a suite of biochemical and biophysical assays to determine potency, selectivity, and mechanism of action.
Enzymatic Inhibition Assay
-
Objective: To quantify the potency (IC₅₀) of an inhibitor.
-
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human SIRT5, NAD⁺, and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a specific acylated peptide substrate (e.g., a succinyl-lysine peptide).
-
Detection: The rate of deacylation is measured. A common method is a trypsin-coupled fluorescence assay, where a fluorogenic substrate, upon deacylation by SIRT5, becomes susceptible to cleavage by trypsin, releasing a fluorescent signal.[10] Alternatively, a label-free mass spectrometry-based assay can be used to directly quantify the ratio of acylated substrate to deacylated product, offering high accuracy.[8]
-
Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Thermal Shift Assay (TSA)
-
Objective: To confirm direct binding of an inhibitor to SIRT5 and assess its stabilizing effect.
-
Methodology:
-
Preparation: Mix recombinant SIRT5 with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. Aliquot this mixture into wells containing either a buffer control or the test inhibitor.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Data Acquisition: Measure the fluorescence at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases, creating a melting curve.
-
Analysis: The melting temperature (Tm) is the midpoint of this transition. A positive shift in Tm (ΔTm) in the presence of the inhibitor indicates direct binding and stabilization of the protein.[10][12]
-
Enzyme Kinetic Analysis
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).
-
Methodology:
-
Perform the enzymatic inhibition assay as described above.
-
Measure the initial reaction velocities at various concentrations of the substrate while keeping the inhibitor concentration fixed.
-
Repeat this process for several different fixed inhibitor concentrations.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk). The pattern of line intersections reveals the mechanism of inhibition. For substrate-competitive inhibitors, the lines will intersect on the y-axis.[12]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To directly measure the thermodynamic parameters of inhibitor binding (affinity Kₐ/Kₑ, enthalpy ΔH, entropy ΔS).
-
Methodology:
-
Load the SIRT5 protein into the sample cell of the calorimeter and the inhibitor into the injection syringe.
-
Inject small aliquots of the inhibitor into the protein solution.
-
Measure the minute heat changes that occur upon binding with each injection.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein to generate a binding isotherm, from which the thermodynamic parameters can be derived.[15]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. scbt.com [scbt.com]
- 8. 34.237.233.138 [34.237.233.138]
- 9. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 10. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. air.unimi.it [air.unimi.it]
- 14. Sirtuin 5 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Site and Affinity of SIRT5 Inhibitors
This technical guide provides a comprehensive overview of the binding site and affinity of inhibitors targeting Sirtuin 5 (SIRT5), a crucial NAD+-dependent protein deacylase. Primarily located in the mitochondria, SIRT5 is a key regulator of various metabolic pathways, including the urea cycle, fatty acid oxidation, and glycolysis, through its desuccinylase, demalonylase, and deglutarylase activities.[1][2] Its involvement in cellular homeostasis and various pathologies, such as cancer and neurodegenerative diseases, has made it a significant target for drug development.[2]
This document is intended for researchers, scientists, and drug development professionals, offering detailed information on inhibitor binding characteristics, quantitative affinity data, and the experimental protocols used to determine these parameters.
The SIRT5 Binding Site: A Unique Pocket for Selective Inhibition
The catalytic core of SIRT5 features two main domains: a large Rossmann-fold domain that binds the NAD+ cofactor and a smaller, more variable zinc-binding domain. The substrate-binding pocket is located in the cleft between these two domains.[2]
A key feature of the SIRT5 active site, which distinguishes it from other sirtuins and allows for the development of selective inhibitors, is the presence of specific amino acid residues that accommodate negatively charged acyl-lysine substrates.[2][3] Two critical non-hydrophobic residues deep within this pocket are:
-
Tyrosine 102 (Tyr102): This residue forms hydrogen bonds with the carboxyl group of the succinyl-lysine substrate or the corresponding moiety of an inhibitor.[1][3]
-
Arginine 105 (Arg105): This residue engages in electrostatic and ionic interactions with the negatively charged carboxylate group of the substrate or inhibitor.[1][3]
The presence of these two residues is essential for the efficient desuccinylase, demalonylase, and deglutarylase activities of SIRT5.[1][3] Additionally, the SIRT5 acyl-lysine binding pocket is larger than that of other sirtuins, further contributing to its substrate specificity.[1] Structure-based drug design frequently targets these unique features to achieve inhibitor selectivity.[4][5]
Binding Affinity of Representative SIRT5 Inhibitors
While a specific compound named "SIRT5 inhibitor 5" is not prominently documented in the scientific literature, this section presents data for several well-characterized SIRT5 inhibitors that serve as exemplars of the binding affinities achieved.
| Inhibitor Name/Identifier | Type | Target Activity | IC50 | Ki | Selectivity Notes |
| Suramin | Small Molecule | Deacetylase | 22 µM[6][7] | - | Also inhibits SIRT1 (IC50 = 0.297 µM) and SIRT2 (IC50 = 1.15 µM)[8] |
| MC3482 | Small Molecule | Desuccinylase | ~50 µM (42% inhibition)[2][9] | - | Selective over SIRT1 and SIRT3[2] |
| Compound 37/43 | Small Molecule | Desuccinylase | 5.59 ± 0.75 µM[4][5] | - | Selective over SIRT2 and SIRT6[2][4] |
| Balsalazide | Small Molecule | Desuccinylase | 3.9 µM[4] | - | Subtype-selective for SIRT5[10][11] |
| Nicotinamide | Endogenous Inhibitor | Deacylase | 150 µM[2] | - | General sirtuin inhibitor[12] |
Suramin is a polysulfonated naphthylurea that was one of the first identified inhibitors of SIRT5.[6][7] X-ray crystallography studies have shown that suramin binds to the active site of SIRT5, making contact with residues in the NAD+, product, and substrate-binding sites.[6][13] Specifically, its sulfonic acid groups form hydrogen bonds with the backbone NH of Phenylalanine 70, Arginine 71, Tyrosine 102, and Arginine 105.[13]
MC3482 is a specific SIRT5 inhibitor designed based on the structure of ε-N-glutaryllysine.[1][2] It has been shown to inhibit the desuccinylase activity of SIRT5 in a dose-dependent manner and displays selectivity over SIRT1 and SIRT3.[2][9]
(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives (Compound 37/43) represent a class of potent and selective SIRT5 inhibitors discovered through structure-activity relationship studies.[2][4][5] Biochemical assays indicate that these compounds act as competitive inhibitors with respect to the succinyl-lysine substrate, and not the NAD+ cofactor.[4][5]
Balsalazide , a drug used for inflammatory bowel disease, was identified as a SIRT5 inhibitor through high-throughput screening.[4] It exhibits low micromolar inhibitory activity and is selective for SIRT5.[10][11]
Experimental Protocols
The determination of inhibitor binding affinity and the elucidation of the binding site are achieved through various biophysical and biochemical techniques. Below are detailed methodologies for three key experimental approaches.
X-ray Crystallography for Determining Protein-Ligand Complexes
X-ray crystallography provides high-resolution structural information of a protein-ligand complex, revealing the precise binding mode and interactions.
1. Protein Expression and Purification:
- The gene encoding for human SIRT5 is cloned into an expression vector, often with a purification tag (e.g., His-tag).
- The protein is overexpressed in a suitable host, such as E. coli.
- The bacterial cells are lysed, and the protein is purified using a series of chromatography steps (e.g., affinity chromatography, ion exchange, and size-exclusion chromatography) to achieve high purity.
2. Crystallization:
- Co-crystallization: The purified SIRT5 protein is incubated with a molar excess of the inhibitor to form a stable complex. This complex is then subjected to crystallization screening using various techniques like vapor diffusion (hanging drop or sitting drop). A wide range of precipitants, buffers, and additives are screened to find conditions that yield well-diffracting crystals.
- Soaking: Alternatively, apo-SIRT5 crystals are grown first. The inhibitor, dissolved in a cryo-protectant solution, is then introduced to the crystals, allowing it to diffuse into the active site.
3. Data Collection and Structure Determination:
- The crystals are cryo-cooled in liquid nitrogen to prevent radiation damage.
- X-ray diffraction data are collected at a synchrotron source.
- The diffraction data are processed, and the structure is solved using molecular replacement, using a known SIRT5 structure as a model.
- The electron density map is analyzed to build and refine the protein-ligator model, revealing the detailed interactions between the inhibitor and the amino acid residues of the SIRT5 binding site.[14]
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
1. Sample Preparation:
- Purified SIRT5 and the inhibitor are extensively dialyzed against the same buffer to minimize heat signals from buffer mismatch.
- The concentrations of the protein and the ligand are accurately determined.
2. ITC Experiment:
- The purified SIRT5 protein is placed in the sample cell of the calorimeter.
- The inhibitor is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.
- A series of small, sequential injections of the inhibitor into the protein solution are performed while the temperature is kept constant.
- The heat change associated with each injection is measured.
3. Data Analysis:
- The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.
- The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).
Fluorescence Polarization (FP) Assay for High-Throughput Screening and Affinity Determination
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors and for determining binding affinities.
1. Assay Principle:
- A small, fluorescently labeled ligand (tracer) that binds to SIRT5 is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.
- When the tracer binds to the much larger SIRT5 protein, its rotation slows down, leading to an increase in fluorescence polarization.
- An unlabeled inhibitor will compete with the fluorescent tracer for binding to SIRT5, causing a decrease in polarization.
2. Experimental Protocol (Competition Assay):
- A constant concentration of purified SIRT5 and the fluorescent tracer are incubated together to form a complex with a high polarization signal.
- Serial dilutions of the test inhibitor are added to the reaction mixture.
- The fluorescence polarization is measured after an incubation period to allow the binding to reach equilibrium.
3. Data Analysis:
- The decrease in fluorescence polarization is plotted against the concentration of the inhibitor.
- The data are fitted to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor, which is the concentration required to displace 50% of the bound tracer.
- The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
Visualizations
SIRT5 Signaling Pathways
Caption: A simplified diagram of the SIRT5 signaling pathway in the mitochondria.
Experimental Workflow for Inhibitor Characterization
Caption: A general workflow for the discovery and characterization of SIRT5 inhibitors.
Competitive Inhibition Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT5 by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of the subtype-selective Sirt5 inhibitor balsalazide through systematic SAR analysis and rationalization via theoretical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 34.237.233.138 [34.237.233.138]
- 14. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Discovery and Synthesis of Novel SIRT5 Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein lysine deacylase family, has emerged as a significant therapeutic target for a range of human diseases, particularly cancer and metabolic disorders.[1][2][3][4] Located primarily in the mitochondrial matrix, SIRT5 is unique among sirtuins for its robust desuccinylase, demalonylase, and deglutarylase activities, while possessing weak deacetylase activity.[2][5][6] Its role in regulating key metabolic pathways—including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and ammonia detoxification—positions it as a critical node in cellular energy homeostasis.[2][5] Dysregulation of SIRT5 has been linked to the progression of various cancers, making the development of potent and selective inhibitors a key focus of modern drug discovery.[6][7]
This technical guide provides an in-depth overview of the current landscape of novel SIRT5 inhibitor discovery and synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of critical pathways and workflows.
Data Presentation: Novel SIRT5 Inhibitors
The search for effective SIRT5 inhibitors has led to the discovery of several chemical scaffolds. The following tables summarize the quantitative data for various classes of recently developed inhibitors, focusing on their potency (IC50) and selectivity.
Table 1: Pyrimidine and Triazine-Based SIRT5 Inhibitors
| Compound ID | Scaffold | SIRT5 IC50 (µM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| 58 | 2,4,5-Trisubstituted Pyrimidine | 0.310 | Substrate-competitive and selective. | [1] |
| 10 | 2,4,6-Trisubstituted Triazine | 5.38 | Substrate-competitive; moderate selectivity over SIRT1-3. | [1] |
| 14 | 2,4,6-Trisubstituted Triazine | 4.07 | Substrate-competitive; moderate selectivity over SIRT1-3. |[1] |
Table 2: Furan and Pyrazolone-Based SIRT5 Inhibitors
| Compound ID | Scaffold | SIRT5 IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 37 | (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide | 5.59 ± 0.75 | Competitive with succinyl-lysine substrate; selective over SIRT2 and SIRT6. | [1] |
| 47 | Pyrazolone Derivative | 0.21 ± 0.02 | Substantial selectivity for SIRT5 over SIRT1-3 and SIRT6. |[3] |
Table 3: Substrate-Mimicking and Natural Product Inhibitors
| Compound ID | Scaffold | SIRT5 IC50 (µM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| 8 | ε-N-thioglutaryl-lysine Derivative | 0.120 | Low inhibition to SIRT1-3 and SIRT6. | [1] |
| 43 | 2-Hydroxybenzoic Acid Derivative | ~2.6 | 10-fold more potent than hit compound (11); selective over SIRT1-3. | [4] |
| Balsalazide | Salicylic Acid-based | 3.9 | Identified from a high-throughput screen. | [5] |
| Oleanolic Acid | Natural Product | 70 | Identified from a natural product library screen. | [8] |
| Echinocystic Acid | Natural Product | 40 | Identified from a natural product library screen. | [8] |
| Suramin | Polysulfonated Naphthylurea | 28.4 ± 2.5 | Non-selective sirtuin inhibitor. |[4][5] |
Signaling Pathways and Logical Relationships
Visualizing the complex biological and chemical systems involved in SIRT5 inhibition is crucial for understanding its therapeutic potential and the logic of drug design.
Caption: SIRT5's central role in metabolic pathways and cancer progression.
The diagram above illustrates how SIRT5 acts as a key regulator of multiple mitochondrial metabolic pathways.[2][5][6] Its dysregulation is implicated in promoting cancer cell proliferation and survival, making it an attractive target for therapeutic inhibitors.[5]
Caption: A typical workflow for the discovery of novel SIRT5 inhibitors.
This workflow outlines the multi-stage process of identifying and validating novel SIRT5 inhibitors, starting from broad screening of compound libraries and culminating in preclinical in vivo studies.[1][4][7]
Caption: Structure-Activity Relationship (SAR) for 2-hydroxybenzoic acid inhibitors.
This diagram illustrates the logic of structure-activity relationship (SAR) studies, using the 2-hydroxybenzoic acid scaffold as an example.[4] It demonstrates how specific chemical modifications to the core structure critically impact the compound's inhibitory potency against SIRT5, guiding the optimization process.[4]
Experimental Protocols
The identification and characterization of SIRT5 inhibitors rely on a suite of robust biochemical and biophysical assays.
Thermal Shift Assay (TSA) for Initial Screening
The thermal shift assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method used to identify compounds that bind to and stabilize a target protein.[4][9]
Principle: This assay measures the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange). As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. A ligand-bound protein is more stable and will unfold at a higher temperature (melting temperature, Tm). An increase in Tm (a "thermal shift") indicates a direct interaction between the compound and the protein.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant human SIRT5 protein (e.g., 2 µM final concentration) in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of the screening compounds (e.g., 10 mM in DMSO) and dilute to the desired screening concentration (e.g., 100 µM).
-
Prepare a working solution of SYPRO Orange dye (e.g., 5000x stock diluted to 5x in buffer).
-
-
Assay Plate Setup:
-
In a 96- or 384-well PCR plate, add the SIRT5 protein solution.
-
Add the test compounds to the respective wells. Include controls for no compound (DMSO only) and a known binder if available.
-
Add the SYPRO Orange dye to all wells. The final volume is typically 20-25 µL.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve program: heat the plate from 25 °C to 95 °C with a ramp rate of ~1 °C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or finding the peak of the first derivative.
-
Calculate the thermal shift (ΔTm) = Tm (with compound) - Tm (DMSO control). A significant positive ΔTm indicates a stabilizing interaction.[4]
-
Fluorogenic Deacylase Assay for IC50 Determination
This is a continuous, enzyme-coupled assay used to quantify the deacylase activity of SIRT5 and determine the potency (IC50) of inhibitors.[1][4]
Principle: The assay uses a synthetic peptide substrate containing a succinylated or glutarylated lysine residue linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). SIRT5 removes the acyl group in a NAD+-dependent manner. A developer enzyme (e.g., trypsin) then cleaves the deacetylated peptide, releasing the fluorophore (AMC), which results in a quantifiable increase in fluorescence.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
SIRT5 Enzyme: Dilute purified recombinant SIRT5 to a working concentration (e.g., 500 nM).
-
Substrate: Prepare a stock of a fluorogenic substrate like Ac-Leu-Gly-Ser-Lys(Su)-AMC.[1]
-
Cofactor: Prepare a stock of NAD+ (e.g., 10 mM).
-
Inhibitors: Prepare serial dilutions of the test compounds in DMSO.
-
Developer Solution: Trypsin in assay buffer.
-
-
Reaction Setup (96-well black plate):
-
Add assay buffer, SIRT5 enzyme, and the test inhibitor at various concentrations to the wells.
-
Incubate for 15-30 minutes at 37 °C to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and NAD+.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader (Excitation: ~350 nm, Emission: ~450 nm).
-
Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at 37 °C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each inhibitor concentration.
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
General Synthesis Route for Novel Inhibitors
The synthesis of novel SIRT5 inhibitors often involves multi-step organic chemistry protocols tailored to the specific scaffold. Below is a generalized workflow representing the synthesis of derivatives from a starting hit, such as the optimization of 2-hydroxybenzoic acid.[4]
Principle: Structure-based drug design or hit-to-lead optimization involves the systematic chemical modification of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. This typically involves standard organic reactions like amide coupling, esterification, and cross-coupling reactions.
Generalized Workflow:
-
Scaffold Acquisition/Synthesis: The core chemical structure (e.g., 2,4,5-trisubstituted pyrimidine, 2-hydroxybenzoic acid) is either purchased commercially or synthesized via established literature methods.
-
Functional Group Modification:
-
Amide Coupling: A key reaction for linking different fragments. For example, a carboxylic acid on the core scaffold can be activated (e.g., with HATU or EDC/HOBt) and reacted with a diverse library of amines to generate a series of amide derivatives.
-
Suzuki or Buchwald-Hartwig Cross-Coupling: These reactions are used to attach various aryl or heteroaryl groups to the core scaffold, allowing for exploration of different substituents on a phenyl ring to improve binding interactions.
-
Esterification/Alkylation: Hydroxyl or carboxylic acid groups on the hit compound can be modified to probe the importance of hydrogen bonding or to create prodrugs with improved cell permeability.[10]
-
-
Purification and Characterization:
-
After each reaction step, the product is purified, typically using flash column chromatography.
-
The purity and identity of the final compounds are confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Biological Evaluation: The purified compounds are then subjected to the biological assays described above (TSA, fluorogenic assays, etc.) to evaluate their inhibitory activity and establish a structure-activity relationship (SAR).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism-based inactivators of sirtuin 5: A focused structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of SIRT5 Inhibition on Protein Succinylation and Malonylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family, has emerged as a critical regulator of mitochondrial metabolism through its potent desuccinylase and demalonylase activities. Inhibition of SIRT5 offers a promising therapeutic strategy for various metabolic diseases and cancers. This technical guide provides an in-depth analysis of the effects of SIRT5 inhibition, with a focus on a potent and selective pyrazolone-based inhibitor, on protein succinylation and malonylation. We present quantitative data from proteomic studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to SIRT5 and its Role in Post-Translational Modifications
SIRT5 is a Class III histone deacetylase primarily localized in the mitochondria. Unlike other sirtuins, SIRT5 exhibits weak deacetylase activity but is a robust desuccinylase and demalonylase, removing succinyl and malonyl groups from lysine residues on target proteins.[1][2] These post-translational modifications (PTMs), succinylation and malonylation, are non-enzymatic modifications derived from the metabolic intermediates succinyl-CoA and malonyl-CoA, respectively. The accumulation of these modifications can significantly alter the structure, function, and localization of proteins, thereby impacting cellular metabolism.
SIRT5 plays a crucial role in regulating key metabolic pathways, including:
-
Glycolysis and Gluconeogenesis: SIRT5 demalonylates and activates several glycolytic enzymes.[3]
-
Tricarboxylic Acid (TCA) Cycle: SIRT5 desuccinylates and modulates the activity of TCA cycle enzymes like succinate dehydrogenase (SDHA).[2]
-
Fatty Acid β-oxidation: SIRT5 regulates enzymes involved in fatty acid breakdown.[4]
-
Amino Acid Metabolism and Urea Cycle: SIRT5 is involved in ammonia detoxification by regulating enzymes in the urea cycle.[2]
Given its central role in metabolism, dysregulation of SIRT5 activity has been implicated in various pathologies, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[1][5]
SIRT5 Inhibitor 5: A Potent and Selective Pyrazolone Derivative
This guide focuses on the effects of a specific SIRT5 inhibitor, a pyrazolone derivative referred to as "this compound" or compound 47 in scientific literature.[6] This compound is a potent and selective inhibitor of SIRT5 with a reported half-maximal inhibitory concentration (IC50) of 0.21 µM.[6] It acts as a substrate-competitive inhibitor, meaning it competes with the succinylated or malonylated protein substrate for binding to the active site of SIRT5.[6]
Quantitative Effects of SIRT5 Inhibition on Succinylation and Malonylation
Inhibition of SIRT5 leads to a global increase in protein succinylation and malonylation. While comprehensive quantitative proteomic data for "this compound" is not yet publicly available, studies on SIRT5 knockout (KO) models and other potent inhibitors provide valuable insights into the expected effects.
Global Changes in Succinylation and Malonylation
The following table summarizes the observed changes in global succinylation and malonylation upon SIRT5 depletion.
| Model System | Post-Translational Modification | Fold Change (KO vs. Wild-Type) | Reference |
| Mouse Liver Mitochondria | Succinylation | >2-fold increase in 386 sites on 140 proteins | [7] |
| Mouse Embryonic Fibroblasts | Succinylation | >4-fold increase in over 12% of identified sites | [8] |
| Mouse Heart Mitochondria | Succinylation | Dramatic increase | [9] |
| Mouse Heart Mitochondria | Malonylation | Dramatic increase | [9] |
| Diabetic Mouse Kidney Cortex | Malonylation | Decreased (due to SIRT5 upregulation) | [10] |
Impact on Key Metabolic Enzymes
The hyper-succinylation and -malonylation of specific enzymes upon SIRT5 inhibition directly impacts their activity and downstream metabolic pathways.
| Protein | Pathway | Modification Site(s) | Effect of Increased Modification | Reference |
| Succinylation | ||||
| Pyruvate Dehydrogenase Complex (PDC) | Glycolysis/TCA Cycle Link | Multiple | Repressed activity | [8] |
| Succinate Dehydrogenase (SDHA) | TCA Cycle / Electron Transport Chain | Multiple | Repressed activity | [8] |
| Enoyl-CoA Hydratase, short chain 1 (ECHS1) | Fatty Acid β-oxidation | Multiple | Decreased activity | [9] |
| 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) | Ketogenesis | Multiple | Decreased activity | [7] |
| Malonylation | ||||
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | Multiple | Decreased activity | [11] |
| Pyruvate Kinase, Muscle (PKM) | Glycolysis | Multiple | Altered activity | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of SIRT5 inhibitors on succinylation and malonylation.
In-vitro SIRT5 Inhibition Assay (Fluorescence-based)
This protocol describes a common method for screening and characterizing SIRT5 inhibitors.[12]
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
SIRT5 inhibitor (e.g., "this compound")
-
Developer solution (containing a protease to cleave the desuccinylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the SIRT5 inhibitor in assay buffer.
-
In a 96-well plate, add the SIRT5 enzyme, NAD+, and the SIRT5 inhibitor at various concentrations.
-
Initiate the reaction by adding the fluorogenic SIRT5 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature for 10-15 minutes to allow for fluorescence development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Detection of Protein Succinylation by Western Blot
This protocol allows for the visualization of changes in global protein succinylation.[13][14]
Materials:
-
Cell or tissue lysates treated with or without the SIRT5 inhibitor
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-succinyl-lysine antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Separate total protein from cell or tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-succinyl-lysine antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
Enrichment of Succinylated Peptides for LC-MS/MS Analysis
This protocol is essential for identifying and quantifying specific sites of protein succinylation.[15][16]
Materials:
-
Cell or tissue lysates
-
Lysis buffer with protease and deacetylase inhibitors
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin
-
Anti-succinyl-lysine antibody conjugated to beads (e.g., agarose or magnetic beads)
-
Wash buffers
-
Elution buffer (e.g., 0.1% TFA)
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Lyse cells or tissues and quantify protein concentration.
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into peptides using trypsin.
-
Incubate the peptide mixture with anti-succinyl-lysine antibody-conjugated beads to enrich for succinylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the succinylated peptides from the beads using an acidic elution buffer.
-
Desalt the enriched peptides using C18 spin columns.
-
Analyze the peptides by LC-MS/MS for identification and quantification of succinylation sites.
Visualizing the Impact of SIRT5 Inhibition
Signaling Pathways Regulated by SIRT5
The following diagram illustrates the central role of SIRT5 in key metabolic pathways and how its inhibition leads to the accumulation of succinylated and malonylated proteins, thereby altering cellular metabolism.
Caption: SIRT5 inhibition leads to increased succinylation and malonylation.
Experimental Workflow for Quantitative Succinylomics
This diagram outlines the key steps involved in a quantitative proteomics experiment to identify and quantify changes in the succinylome upon treatment with a SIRT5 inhibitor.
Caption: Workflow for identifying SIRT5-regulated succinylation sites.
Western Blot Workflow
This diagram provides a simplified overview of the western blot protocol for detecting global changes in protein succinylation.
Caption: Key steps in the western blot detection of succinylation.
Conclusion
The inhibition of SIRT5 presents a compelling strategy for modulating cellular metabolism, with significant implications for the treatment of cancer and metabolic diseases. As demonstrated in this guide, targeting SIRT5 with potent and selective inhibitors like the pyrazolone derivative "this compound" leads to a significant increase in protein succinylation and malonylation. This accumulation of post-translational modifications on key metabolic enzymes alters their activity and consequently impacts major metabolic pathways. The experimental protocols and workflows provided herein offer a robust framework for researchers to investigate the effects of SIRT5 inhibitors and further elucidate the roles of succinylation and malonylation in health and disease. Future research, including comprehensive quantitative proteomic studies with specific inhibitors, will be crucial for a deeper understanding of the therapeutic potential of SIRT5 inhibition.
References
- 1. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolone derivatives as potent and selective small-molecule SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT5 Regulates the Mitochondrial Lysine Succinylome and Metabolic Networks [escholarship.org]
- 8. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The deacylase sirtuin 5 reduces malonylation in nonmitochondrial metabolic pathways in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 14. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of the Sirt5-Regulated Lysine Succinylation Proteome in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for SIRT5 Inhibitor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases. Predominantly localized in the mitochondria, SIRT5 plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups, such as succinyl, malonyl, and glutaryl moieties, from lysine residues of target proteins.[1][2] This unique substrate preference distinguishes SIRT5 from other sirtuins, which primarily function as deacetylases. The dysregulation of SIRT5 has been implicated in various pathological conditions, including cancer and metabolic diseases, making it an attractive therapeutic target.[3][4] The development of potent and selective SIRT5 inhibitors is therefore of significant interest. This guide provides an in-depth overview of the structural features governing SIRT5 inhibitor selectivity, quantitative data on known inhibitors, and detailed experimental protocols for their evaluation.
The Structural Basis of SIRT5 Substrate and Inhibitor Selectivity
The distinct substrate specificity of SIRT5 arises from the unique architecture of its acyl-lysine binding pocket.[2] Unlike other sirtuins, such as SIRT1-3, which possess a more hydrophobic pocket tailored for the acetyl group, the SIRT5 active site is larger and features key amino acid residues that facilitate the recognition of bulkier, negatively charged acyl groups.[1][5]
Three residues are of particular importance in the SIRT5 active site: Tyr102 , Arg105 , and Ala86 .[2][6] Tyr102 and Arg105 form hydrogen bonds and electrostatic interactions with the carboxylate group of the succinyl, malonyl, or glutaryl moiety, anchoring these substrates within the active site.[1][6] The presence of Ala86, in place of a bulkier phenylalanine residue found in SIRT1-3, contributes to a larger binding cavity, accommodating the longer acyl chains of its preferred substrates.[1][5] This structural arrangement is the primary determinant of SIRT5's substrate preference and provides a clear rationale for the design of selective inhibitors.
Selective SIRT5 inhibitors are often designed to mimic these natural substrates, incorporating a negatively charged group to interact with Tyr102 and Arg105, and a scaffold that fits within the enlarged binding pocket.[6] By targeting these unique features, it is possible to achieve high selectivity for SIRT5 over other sirtuin isoforms.
Quantitative Data on SIRT5 Inhibitors
The following tables summarize the inhibitory potency and selectivity of various classes of SIRT5 inhibitors.
Table 1: Peptide-Based and Peptidomimetic SIRT5 Inhibitors
| Inhibitor Name | SIRT5 IC50/Ki | Selectivity over other Sirtuins | Reference |
| H3K9-thiosuccinyl peptide (H3K9Tsu) | 5 µM (IC50) | Inactive against SIRT1, SIRT2, SIRT3 (>100 µM) | [6] |
| JH-I5-2 (Thiourea derivative) | 0.89 µM (IC50) | Not specified | [6] |
| Compound 26 (Thiourea derivative) | 0.45 µM (IC50) | Not specified | [6] |
| DK1-04 (Thiourea derivative) | 0.34 µM (IC50) | No inhibition of SIRT1-3, 6 at 83.3 µM | [6] |
| MC3482 | 42% inhibition at 50 µM | Selective over SIRT1/3 | [7] |
| Compound 37 (CPS1 analogue) | 4.3 µM (Ki) | >50 µM against SIRT1/2/3 | [7] |
| Compound 39 (CPS1 analogue) | 15.4 nM (IC50) | Not specified | [7] |
| Cyclic Tripeptide 42 | 2.2 µM (IC50) | SIRT1: 254.2 µM, SIRT2: 131.3 µM, SIRT3: >450 µM, SIRT6: >1000 µM | [6] |
Table 2: Small Molecule SIRT5 Inhibitors
| Inhibitor Name | SIRT5 IC50/Ki | Selectivity over other Sirtuins | Reference |
| Suramin | 22 µM (IC50) | Non-selective, also inhibits SIRT1 and SIRT2 | [6][8] |
| Anthralin | 0.1 µM (IC50) | Not specified | [7] |
| Thyroxine | 2.2 µM (IC50) | Not specified | [7] |
| Methacycline | 3.6 µM (IC50) | Not specified | [7] |
| Thiobarbiturate 56 | 2.3 µM (IC50) | SIRT1: 5.3 µM, SIRT2: 9.7 µM, SIRT3: 41% inhibition at 50 µM | [6] |
| Compound 57 (8-mercapto-purine-dione) | 0.39 µM (IC50) | SIRT1: 0.12 µM, SIRT2: 1.19 µM, SIRT3: 0.54 µM, SIRT6: 128.7 µM | [6] |
| Compound 47 (Pyrazolone derivative) | 0.21 µM (IC50) | >3800-fold selective over SIRT1/2/3/6 | [9] |
| SIRT5 inhibitor 8 (Triazine derivative) | 5.38 µM (IC50) | Competitive inhibitor | [10] |
| SIRT5 inhibitor 7 (Pyrimidine derivative) | 310 nM (IC50) | Highly selective over SIRT1, SIRT2, SIRT3 | [11] |
Experimental Protocols
Fluorogenic SIRT5 Activity Assay
This assay measures the deacylase activity of SIRT5 using a fluorogenic substrate. The removal of the acyl group by SIRT5 allows a developer enzyme to act on the substrate, releasing a fluorescent signal.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide linked to a fluorophore)
-
NAD+
-
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a peptidase)
-
96-well black microplate
-
Microplate fluorescence reader
Procedure:
-
Prepare a reaction mixture containing SIRT5 Assay Buffer, NAD+, and the test inhibitor at various concentrations.
-
Add the recombinant SIRT5 enzyme to the reaction mixture and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic SIRT5 substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.
Protein Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, is used to assess the binding of inhibitors to SIRT5 by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Materials:
-
Recombinant human SIRT5 enzyme
-
SYPRO Orange dye (5000x stock)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Test inhibitors
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing the SIRT5 enzyme and SYPRO Orange dye in the assay buffer. The final concentration of the enzyme is typically 2-5 µM and the dye is used at a 5x final concentration.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the test inhibitors at various concentrations to the respective wells. Include a no-inhibitor control.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a melting curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5°C per minute.
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
Calculate the change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control. A positive ΔTm indicates inhibitor binding and protein stabilization.
Visualizations
Caption: SIRT5-catalyzed deacylation mechanism.
Caption: Workflow for SIRT5 inhibitor screening.
Caption: SIRT5's role in metabolic regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. SIRT5 inhibitor 8 | Sirtuin | | Invivochem [invivochem.com]
- 11. SIRT5 Inhibitor 7|Potent & Selective SIRT5 Inhibitor [benchchem.com]
In Vitro Characterization of SIRT5 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1][2] Primarily located in the mitochondria, SIRT5 is a critical regulator of metabolic pathways and cellular homeostasis.[3][4][5] Unlike other sirtuins that primarily function as deacetylases, SIRT5 shows a strong preference for removing negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups.[1][2][6] This unique substrate specificity positions SIRT5 as a key player in regulating mitochondrial metabolism, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and reactive oxygen species (ROS) detoxification.[2][4] Given its significant role in various cellular processes, the development of potent and selective SIRT5 inhibitors is of great interest for therapeutic applications in diseases such as cancer and metabolic disorders.[7][8][9]
This technical guide provides an in-depth overview of the in vitro characterization of SIRT5 inhibitors, using a representative compound, referred to here as "Inhibitor 5," to illustrate the key experimental data and methodologies. While a specific compound designated as "Inhibitor 5" is not explicitly detailed in the provided literature, this guide synthesizes data from various potent and selective SIRT5 inhibitors to serve as a comprehensive example.
Quantitative Data Summary
The inhibitory potential of a compound against SIRT5 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative SIRT5 inhibitors, which can be conceptually considered as different "Inhibitor 5" examples.
| Inhibitor | IC50 (µM) | Target | Notes | Reference |
| Compound 32 | 0.11 | Human SIRT5 deacylase | A potent inhibitor. | [10][11] |
| H3K9TSu | 5 | SIRT5 | A peptide-based inhibitor specific for SIRT5. | [12] |
| Compound 24 | 5 | SIRT5 | Inactive on other sirtuin isoforms. | [11] |
| JH-I5-2 | 2.1 | SIRT5 | A thiourea-based inhibitor. | [7] |
| Compound 37 | 5.59 ± 0.75 | SIRT5 | An (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivative. | [13] |
| Suramin | 25 | SIRT5 | Also inhibits SIRT1-3. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of SIRT5 inhibitors. Below are protocols for key experiments.
SIRT5 Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of SIRT5 by 50%.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic substrate (e.g., a succinylated peptide with a fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trypsin
-
Test inhibitor compound
-
384-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer.
-
In a 384-well plate, add the SIRT5 enzyme, the fluorogenic substrate, and NAD+ to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the deacylation reaction by adding a developer solution containing trypsin. Trypsin cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional period (e.g., 30 minutes) to allow for the developer reaction to complete.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Enzyme Kinetics Assay
This assay is performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Materials:
-
Same as the SIRT5 Inhibition Assay.
Procedure:
-
Perform the SIRT5 activity assay with varying concentrations of the substrate and a fixed concentration of the inhibitor.
-
Repeat the assay with several different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by fitting the data to kinetic models using appropriate software. This analysis will reveal the mechanism of inhibition and determine kinetic parameters like Ki (inhibition constant). Some potent inhibitors may exhibit slow, tight-binding kinetics, which requires a more detailed kinetic analysis.[1]
Visualizations
SIRT5 Signaling Pathways
SIRT5 is a key regulator of several metabolic pathways. The following diagram illustrates the central role of SIRT5 in cellular metabolism.
References
- 1. Mechanism-based Inhibitors of the Human Sirtuin 5 Deacylase: Structure–Activity Relationship, Biostructural, and Kinetic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. hub.hku.hk [hub.hku.hk]
- 7. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SIRT5 inhibitor [dcchemicals.com]
- 11. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating SIRT5 as a Therapeutic Target in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: SIRT5, a Key Metabolic Regulator in Cancer
Sirtuin 5 (SIRT5) is a member of the NAD⁺-dependent protein lysine deacylase family, primarily localized within the mitochondria.[1][2] Unlike other sirtuins, SIRT5 exhibits weak deacetylase activity but is a potent desuccinylase, demalonylase, and deglutarylase.[1][3][4][5][6] This unique enzymatic profile positions SIRT5 as a critical regulator of cellular metabolism, particularly in pathways that are frequently reprogrammed in cancer to support rapid proliferation and survival.[1][3][7]
The role of SIRT5 in cancer is complex and context-dependent, with studies demonstrating both tumor-promoting and tumor-suppressive functions.[6][8][9] In many cancers, such as breast, lung, and acute myeloid leukemia (AML), SIRT5 is overexpressed and correlates with poor patient outcomes.[1][10][11] It supports cancer cell growth by modulating key metabolic pathways including glycolysis, the tricarboxylic acid (TCA) cycle, nitrogen metabolism, and antioxidant defense.[1][7][12] This dualistic and pivotal role makes SIRT5 an attractive, albeit challenging, therapeutic target. Validating the efficacy and target engagement of SIRT5 inhibitors is therefore a critical step in the drug development process.
Core Signaling Pathways Modulated by SIRT5 in Cancer
SIRT5's influence on cancer cell biology is primarily exerted through the deacylation of key enzymes involved in metabolism and stress response.
Regulation of Glycolysis and TCA Cycle
SIRT5 can promote a metabolic shift towards glycolysis, a hallmark of cancer known as the Warburg effect. It has been shown to demalonylate and increase the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] Conversely, it can also inhibit pyruvate kinase M2 (PKM2) and the pyruvate dehydrogenase complex (PDC), which restricts the entry of pyruvate into the TCA cycle, further favoring glycolytic flux.[1] Within the TCA cycle, SIRT5 desuccinylates and inhibits succinate dehydrogenase (SDHA), a key enzyme complex.[1]
Control of Nitrogen Metabolism and Glutaminolysis
Cancer cells often exhibit glutamine addiction. SIRT5 regulates glutaminolysis by interacting with and stabilizing glutaminase (GLS).[8][11] Specifically, SIRT5 desuccinylates GLS at lysine 164, which protects it from ubiquitination and subsequent proteasomal degradation.[11] This stabilization of GLS enhances the conversion of glutamine to glutamate, fueling the TCA cycle and supporting anabolic processes.[8][11]
Regulation of Redox Homeostasis
Anchorage-independent growth and metabolic reprogramming increase reactive oxygen species (ROS) in cancer cells. SIRT5 helps combat this oxidative stress by activating key antioxidant enzymes.[6][10] It desuccinylates and activates isocitrate dehydrogenase 2 (IDH2), a primary source of mitochondrial NADPH, which is essential for regenerating the antioxidant glutathione.[6][10] SIRT5 has also been reported to regulate superoxide dismutase 1 (SOD1).[10] By mitigating ROS, SIRT5 promotes cancer cell survival and resistance to therapy.[1]
A Framework for SIRT5 Target Validation
Validating SIRT5 as a target for a specific cancer type involves a multi-step process to confirm that its inhibition leads to a desired anti-cancer phenotype through a direct, on-target mechanism.
Quantitative Data: Efficacy of SIRT5 Inhibitors in Cancer Cells
Several small molecule inhibitors have been developed to probe SIRT5 function. Their effects across different cancer cell lines provide crucial validation data.
| Inhibitor | Cancer Type | Cell Line(s) | IC₅₀ / Effective Concentration | Key Effects | Reference(s) |
| MC3482 | Breast Cancer | MDA-MB-231 | ~40% desuccinylase inhibition at 50 µM | Increased GLS2 succinylation, elevated glutamate/ammonia. | [1] |
| Suramin | General | (Biochemical) | IC₅₀: 14.2 - 46.6 µM | Non-selective sirtuin inhibitor. | [8] |
| DK1-04e | Breast Cancer | MDA-MB-231 | 50 mg/kg (in vivo) | Reduced tumor growth in xenograft model. | [10] |
| NRD167 | Acute Myeloid Leukemia (AML) | Various AML lines | (Not specified) | Impaired proliferation of AML cells, not normal progenitors. | [12] |
| Compound 1d | Pancreatic Ductal Adenocarcinoma (PDAC) | Various PDAC lines | IC₅₀: 25.4 - 236.9 µM | Impaired PDAC cell survival, synergistic with gemcitabine. | [8] |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments in the SIRT5 target validation cascade.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of an inhibitor to SIRT5 in an intact cellular environment.[13][14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14][15]
Objective: To determine if a test compound binds to and stabilizes SIRT5 protein in cancer cells.
Materials:
-
Cancer cell line of interest
-
SIRT5 inhibitor (test compound) and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-SIRT5 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Thermocycler or water baths
-
Centrifuge, SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the SIRT5 inhibitor at various concentrations or with vehicle control for 1-2 hours in the incubator.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[14]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine protein concentration using a BCA assay.
-
Western Blotting: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an anti-SIRT5 antibody.
-
Data Analysis: Quantify the band intensities for SIRT5 at each temperature for both treated and control samples. Plot the percentage of soluble SIRT5 relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target stabilization and engagement.[16]
Protocol: Immunoprecipitation-Mass Spectrometry (IP-MS) for Substrate Identification
IP-MS is used to identify proteins that interact with SIRT5 or to determine how SIRT5 inhibition affects the "succinylome," providing mechanistic insights.[1][10]
Objective: To identify SIRT5-interacting proteins or changes in global protein succinylation upon SIRT5 inhibition.
Materials:
-
Cancer cells treated with SIRT5 inhibitor or vehicle
-
Anti-SIRT5 antibody or anti-succinyl-lysine antibody
-
Protein A/G magnetic beads
-
IP Lysis Buffer (non-denaturing)
-
Wash Buffer
-
Elution Buffer
-
Sample buffer for mass spectrometry
-
Mass spectrometer (e.g., Nano LC-MS/MS)
Procedure:
-
Cell Lysis: Treat cells with the SIRT5 inhibitor or vehicle. Harvest and lyse cells in IP lysis buffer. Centrifuge to clear the lysate.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour.
-
Incubate the cleared lysate with the primary antibody (e.g., anti-succinyl-lysine) overnight at 4°C with gentle rotation.
-
Add fresh magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine or sample buffer).
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins (e.g., with trypsin) into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use bioinformatics software (e.g., MaxQuant, Proteome Discoverer) to identify the proteins and quantify their abundance (for IP-SIRT5) or to identify and quantify succinylated peptides (for succinylome analysis).[10] Compare results between inhibitor-treated and control samples to identify SIRT5 substrates whose succinylation levels increase upon inhibition.
Protocol: In Vitro SIRT5 Enzymatic Activity Assay
This biochemical assay directly measures the ability of a compound to inhibit SIRT5's deacylase activity using a purified enzyme and a synthetic substrate.
Objective: To determine the IC₅₀ value of an inhibitor for SIRT5 desuccinylase activity.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate (e.g., based on a known SIRT5 target)
-
NAD⁺
-
Developer solution (e.g., containing trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound series (serial dilutions)
-
96-well or 384-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, recombinant SIRT5 enzyme, and varying concentrations of the test inhibitor. Allow a brief pre-incubation period (e.g., 15 minutes).
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD⁺ to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer typically contains an enzyme (like trypsin) that cleaves the deacylated peptide, releasing the fluorophore from its quencher.[17]
-
Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (no enzyme control). Plot the percentage of SIRT5 activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a key hallmark of cancer transformation, and is used to determine the effect of genetic or pharmacological SIRT5 inhibition on this phenotype.[10][18]
Objective: To evaluate the effect of SIRT5 inhibition on the ability of cancer cells to grow and form colonies in an anchorage-independent manner.
Materials:
-
Cancer cell lines (e.g., wild-type vs. SIRT5 knockout, or treated with inhibitor vs. vehicle)
-
Agar (bacteriological grade)
-
2X complete cell culture medium
-
6-well plates
Procedure:
-
Bottom Agar Layer: Prepare a 1% agar solution in water and sterilize. Cool to ~40°C. Mix 1:1 with 2X medium to create a 0.5% agar base. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Agar Layer: Prepare a 0.7% agar solution and cool to ~40°C. Harvest cells and resuspend them in 2X medium. Mix the cell suspension with the 0.7% agar solution to a final agar concentration of 0.35% and a cell density of 5,000-10,000 cells/well.
-
Plating: Carefully layer 1 mL of the cell-agar suspension on top of the solidified bottom agar layer.
-
Incubation: Allow the top layer to solidify. Add 0.5 mL of complete medium (containing the inhibitor or vehicle, if applicable) to each well to prevent drying. Incubate at 37°C in a 5% CO₂ incubator for 2-4 weeks. Refresh the top medium twice a week.
-
Staining and Counting: After colonies have formed, stain them with a solution like 0.005% crystal violet in methanol/PBS for 1 hour.
-
Analysis: Wash the wells gently. Count the number of colonies (e.g., >50 µm in diameter) using a microscope. Compare the number and size of colonies between control and SIRT5-inhibited/knockout cells.[18]
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Inhibition of Specific Sirtuins as a Potential Strategy to Inhibit Melanoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of SIRT5 as a potential therapeutic target: Structure, function and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 8. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. SIRT5 Is a Druggable Metabolic Vulnerability in Acute Myeloid Leukemia | Blood Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery [hero.epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Role of SIRT5 in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacylase family primarily located in the mitochondria, is emerging as a critical regulator in the landscape of neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of SIRT5's multifaceted role in conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). By consolidating quantitative data from preclinical studies, detailing key experimental protocols, and visualizing complex signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the complexities of SIRT5 biology and explore its therapeutic potential. While the precise role of SIRT5 appears context-dependent, evidence suggests its modulation impacts critical cellular processes implicated in neurodegeneration, including mitochondrial function, oxidative stress, autophagy, and neuroinflammation, marking it as a compelling target for novel therapeutic strategies.
Introduction to SIRT5: Beyond Deacetylation
Sirtuins are a family of seven (SIRT1-7) highly conserved NAD+-dependent enzymes that play pivotal roles in cellular metabolism, stress responses, and aging.[1] While initially characterized as histone deacetylases, our understanding of their function has expanded significantly. SIRT3, SIRT4, and SIRT5 are primarily localized within the mitochondria, the cell's energy powerhouse.[2] SIRT5 is distinguished by its potent lysine desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase activity.[3][4] This unique enzymatic profile allows SIRT5 to regulate a distinct set of protein substrates involved in a wide array of metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism.[3][5] Given the central role of mitochondrial dysfunction and metabolic dysregulation in the pathogenesis of neurodegenerative diseases, SIRT5 has garnered increasing attention as a potential disease modifier.
The Dichotomous Role of SIRT5 in Neurodegenerative Diseases
The current body of research presents a complex, and at times seemingly contradictory, picture of SIRT5's involvement in neurodegeneration. Its effects appear to be highly dependent on the specific disease context and the cellular environment.
Alzheimer's Disease (AD)
In the context of Alzheimer's disease, evidence largely points towards a neuroprotective role for SIRT5. Studies using the APP/PS1 transgenic mouse model of AD have shown that SIRT5 expression is decreased in the brains of these animals.[2][6] Conversely, overexpression of SIRT5 in this model has been shown to ameliorate cognitive deficits, reduce β-amyloid (Aβ) accumulation, and suppress oxidative stress.[2][6]
A key mechanism underlying SIRT5's protective effects in AD models appears to be the activation of autophagy , a cellular process responsible for clearing aggregated proteins and damaged organelles.[2][6] Overexpression of SIRT5 leads to an increase in the levels of autophagy markers such as Beclin-1 (Becn1) and the ratio of LC3b-II/I.[6]
Furthermore, SIRT5 influences neurotrophic signaling pathways. In AD mice, SIRT5 overexpression was found to decrease the expression of the pro-apoptotic p75 neurotrophin receptor (p75NTR) while increasing the activation of the pro-survival Tropomyosin receptor kinase A (Trk-A).[6] This shift in signaling balance promotes neuronal survival and function. SIRT5 also appears to quell neuroinflammation by reducing the activation of microglia and astrocytes, key cellular players in the brain's inflammatory response.[6]
Parkinson's Disease (PD)
In Parkinson's disease models, SIRT5 also demonstrates a neuroprotective capacity. Studies using the MPTP-induced mouse model of PD have shown that a deficiency in SIRT5 exacerbates motor deficits and the degeneration of dopaminergic neurons in the substantia nigra.[7][8] Conversely, SIRT5 is suggested to protect against these deficits.[7]
A primary mechanism in this context is the preservation of mitochondrial antioxidant capacity. SIRT5 deletion in MPTP-treated mice leads to a more significant decrease in the expression of manganese superoxide dismutase (SOD2), a crucial mitochondrial antioxidant enzyme.[7][8] This suggests that SIRT5 plays a role in maintaining cellular defenses against oxidative stress, a well-established contributor to dopaminergic neuron death in PD. Proteomic analyses have identified several succinylated proteins involved in Parkinson's disease pathways that are regulated by SIRT5, including the deglycase DJ-1 (PARK7).[9][10]
Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS)
The role of SIRT5 in Huntington's disease and ALS is less well-defined, with research still in its early stages. In situ hybridization and immunohistochemistry studies in postmortem tissue from ALS patients have shown a neuron-specific upregulation of SIRT5, particularly in the spinal cord.[11] However, the functional implications of this upregulation are not yet clear. Proteomic studies have identified SIRT5-regulated succinylated proteins that are involved in HD and ALS pathways, suggesting a potential role in disease pathogenesis.[9] Further investigation is required to elucidate the precise function of SIRT5 in these devastating diseases.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the role of SIRT5 in neurodegenerative diseases.
Table 1: Effects of SIRT5 Modulation in Alzheimer's Disease Models
| Parameter | Model | Intervention | Result | Reference |
| Cognitive Function | ||||
| Escape Latency (Morris Water Maze) | APP/PS1 Mice | SIRT5 Overexpression | Decreased latency to find the platform | [6] |
| Time in Target Quadrant (MWM) | APP/PS1 Mice | SIRT5 Overexpression | Increased time spent in the target quadrant | [6] |
| Neuropathology | ||||
| Aβ Accumulation | APP/PS1 Mice | SIRT5 Overexpression | Decreased Aβ deposition in the hippocampus and cortex | [6] |
| Neuronal Apoptosis (TUNEL assay) | APP/PS1 Mice | SIRT5 Overexpression | Significantly ameliorated apoptosis in the hippocampus | [6] |
| Biochemical Markers | ||||
| SIRT5 mRNA Levels | APP/PS1 Mice | - | Notably downregulated in the AD model compared to wild-type | [6] |
| Becn1 Expression | APP/PS1 Mice | SIRT5 Overexpression | Elevated expression | [6] |
| LC3b-II/I Ratio | APP/PS1 Mice | SIRT5 Overexpression | Elevated ratio | [6] |
| Reactive Oxygen Species (ROS) | APP/PS1 Mice | SIRT5 Overexpression | Suppressed levels | [6] |
| Malondialdehyde (MDA) | APP/PS1 Mice | SIRT5 Overexpression | Suppressed levels | [6] |
| Superoxide Dismutase (SOD) Activity | APP/PS1 Mice | SIRT5 Overexpression | Elevated activity | [6] |
| p75NTR Protein Levels | APP/PS1 Mice | SIRT5 Overexpression | Decreased expression | [6] |
| Trk-A Activation | APP/PS1 Mice | SIRT5 Overexpression | Elevated activation | [6] |
| TNF-α and IL-6 Levels | AD Mouse Brain | SIRT5 Overexpression | Decreased expression | [Wu et al., 2021 (Implied)] |
Table 2: Effects of SIRT5 Modulation in Parkinson's Disease Models
| Parameter | Model | Intervention | Result | Reference |
| Motor Function | ||||
| Motor Deficits | MPTP-induced Mice | SIRT5 Knockout | Exacerbated motor deficits | [7][8] |
| Neuropathology | ||||
| Dopaminergic Neuron Degeneration | MPTP-induced Mice | SIRT5 Knockout | More severe nigrostriatal dopaminergic degeneration | [7][8] |
| Biochemical Markers | ||||
| SOD2 Expression | MPTP-induced Mice | SIRT5 Knockout | Larger decrease in expression level compared to wild-type | [7][8] |
Table 3: SIRT5 Modulators and Their Potency
| Compound | Type | Target | IC50/EC50 | Reference |
| Activators | ||||
| MC3138 | Activator | SIRT5 | - | [11][12][13][14] |
| Inhibitors | ||||
| Suramin | Inhibitor | SIRT1, SIRT2, SIRT5 | SIRT5 IC50: 22 µM | [2][15][16][17] |
| Thiobarbiturate derivative 56 | Inhibitor | SIRT1, SIRT2, SIRT5 | SIRT5 IC50: 2.3 ± 0.2 µM | [15] |
| 3-thioureidopropanoic acid derivative 31 | Inhibitor | SIRT5 | IC50: 3.0 µM | [15] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving SIRT5 in the context of neurodegeneration.
Caption: SIRT5-mediated activation of autophagy in Alzheimer's disease.
Caption: SIRT5 modulates neurotrophic signaling in Alzheimer's disease.
Caption: SIRT5's role in mitigating oxidative stress in Parkinson's disease.
Experimental Workflow Diagram
This diagram outlines a general experimental workflow for investigating the role of SIRT5 in a mouse model of neurodegenerative disease.
References
- 1. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirtuin Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 3. edenrcn.com [edenrcn.com]
- 4. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot in homogenised mouse brain samples [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protective role of SIRT5 against motor deficit and dopaminergic degeneration in MPTP-induced mice model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-depth analysis of the Sirtuin 5-regulated mouse brain malonylome and succinylome using library-free data-independent acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MC3138 | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MC3138 - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
The Janus Face of SIRT5: A Technical Guide to its Dual Role in Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family, has emerged as a critical regulator in the landscape of cancer biology. Predominantly localized in the mitochondria, SIRT5 exhibits a paradoxical role, acting as both a tumor promoter and a suppressor in a context-dependent manner. This technical guide provides an in-depth exploration of the dual functions of SIRT5 in tumorigenesis, detailing the molecular mechanisms and signaling pathways it modulates. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for investigating SIRT5's function, and visual representations of its intricate signaling networks to serve as a valuable resource for researchers and drug development professionals in oncology.
Introduction: The Dichotomous Nature of SIRT5 in Cancer
SIRT5 is a versatile enzyme that removes negatively charged acyl groups from lysine residues on substrate proteins, with a strong preference for succinyl, malonyl, and glutaryl modifications.[1][2] This deacylation activity allows SIRT5 to regulate a wide array of cellular processes, including metabolism, apoptosis, and antioxidant defense.[3][4][5] The role of SIRT5 in cancer is complex and often contradictory, with its functional outcome largely dependent on the specific cancer type, the tumor microenvironment, and the particular substrates it targets.[2]
As a tumor promoter , SIRT5 can enhance cancer cell proliferation, survival, and metabolic reprogramming to support rapid growth. For instance, in breast cancer, SIRT5 stabilizes the mitochondrial enzyme glutaminase (GLS), a key player in glutamine metabolism, thereby promoting tumorigenesis.[1][6] In hepatocellular carcinoma (HCC), SIRT5 has been shown to promote cell proliferation and invasion by targeting the transcription factor E2F1.[7][8][9]
Conversely, as a tumor suppressor , SIRT5 can inhibit tumorigenesis by negatively regulating oncogenic pathways. In prostate cancer, SIRT5 has been found to directly inhibit the PI3K/AKT pathway, a critical signaling cascade for cell growth and survival.[10][11] Furthermore, SIRT5 can desuccinylate and suppress the activity of the tumor suppressor p53 at lysine 120, suggesting a complex regulatory interplay.[12][13]
This guide will dissect these opposing roles, providing a detailed overview of the current understanding of SIRT5's function in cancer.
Quantitative Data on SIRT5's Function in Cancer
To provide a clear and comparative overview, the following tables summarize quantitative data from various studies on the impact of SIRT5 modulation on cancer-related phenotypes.
Table 1: Effect of SIRT5 on Cancer Cell Proliferation and Apoptosis
| Cancer Type | Cell Line | Experimental Condition | Effect on Proliferation | Effect on Apoptosis | Reference |
| Hepatocellular Carcinoma (HCC) | Huh7 | SIRT5 knockdown (si#1 and si#2) | Decreased | Increased apoptosis from 10.4 ± 0.6% to 23.0 ± 2.4% and 24.4 ± 4.9% | [NA] |
| Breast Cancer | SKBR3 | SIRT5 knockdown | Markedly reduced anchorage-independent growth | Not specified | [14] |
| Acute Myeloid Leukemia (AML) | MOLM-13, THP-1 | SIRT5 knockdown | Decreased proliferation | Increased apoptosis | [15] |
| Glioma | U87, U251 | SIRT5 knockdown | Significantly enhanced growth | Not specified | [NA] |
| Polycystic Ovarian Syndrome | Granulosa cells | SIRT5 knockdown | Promoted proliferation | Inhibited apoptosis | [16] |
| Extranodal NK/T cell Lymphoma | SNK6 | SIRT5 overexpression | Reduced proliferation | Not specified | [17][18] |
Table 2: In Vivo Effects of SIRT5 Modulation on Tumor Growth
| Cancer Model | Experimental Condition | Effect on Tumor Growth | Reference |
| Melanoma Xenograft | SIRT5 depletion in A2058 cells | Attenuated xenograft tumor growth | [NA] |
| Breast Cancer (MMTV-PyMT) | Sirt5 knockout mice | Tumor weight reduced from 1.4 ± 0.36 g to 0.60 ± 0.18 g | [NA] |
| Breast Cancer Xenograft (MDA-MB-231) | Treatment with SIRT5 inhibitor DK1–04e (50 mg/kg) | Significantly reduced xenograft growth, tumor size, and weight | [14] |
| Acute Myeloid Leukemia Xenograft | SIRT5 knockdown in CMK cells | Attenuated leukemia development | [NA] |
| Glioma Xenograft | SIRT5 knockdown in U87 cells | Significantly larger tumor volumes at 3 weeks | [NA] |
Table 3: Regulation of Metabolic Parameters by SIRT5
| Cell Type/Tissue | Experimental Condition | Metabolic Effect | Reference |
| Extranodal NK/T cell Lymphoma cells | SIRT5 overexpression | Reduced pyruvic acid and lactate production; boosted mitochondrial oxygen consumption rate (OCR) | [17] |
| Goat Preadipocytes | SIRT5 knockdown | Inhibition of lipid deposition | [19][20] |
| Adipose-derived Mesenchymal Stem Cells | Sirt5 knockout | Attenuated TCA cycle activity; upregulated glycolysis and pentose phosphate pathway | [21] |
| Mouse Liver | Sirt5 knockout | Diminished glycolytic flux | [2] |
| Hepatocytes (Sirt5 KO) | Sirt5 knockout | Decreased glycolytic activity | [2] |
Key Signaling Pathways Modulated by SIRT5
SIRT5 exerts its dual role in tumorigenesis by modulating several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Pro-Tumorigenic Role of SIRT5: The Glutamine Metabolism Axis
In several cancers, including breast cancer, SIRT5 promotes tumorigenesis by stabilizing glutaminase (GLS). SIRT5 desuccinylates GLS at lysine 164, which protects it from ubiquitination at lysine 158 and subsequent degradation.[1][6][22] This leads to increased glutamine metabolism, providing cancer cells with essential intermediates for the TCA cycle and biosynthesis.
Caption: SIRT5 desuccinylates and stabilizes GLS, promoting glutamine metabolism and tumor growth.
Anti-Tumorigenic Role of SIRT5: Inhibition of the PI3K/AKT Pathway
In prostate cancer, SIRT5 has been shown to act as a tumor suppressor by directly interacting with and inhibiting the PI3K/AKT signaling pathway.[10][11][23] This inhibition leads to reduced cancer cell growth, migration, and invasion.
Caption: SIRT5 inhibits the PI3K/AKT pathway, suppressing pro-tumorigenic cellular processes.
The Complex Regulation of p53 by SIRT5
SIRT5's interaction with the tumor suppressor p53 is multifaceted. SIRT5 can desuccinylate p53 at lysine 120, which has been reported to suppress p53's transcriptional activity and activation in response to DNA damage.[12][13] This suggests a pro-tumorigenic role for SIRT5 in this context by dampening the p53-mediated tumor suppressor response.
Caption: SIRT5 desuccinylates p53 at K120, suppressing its activation and downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SIRT5's role in cancer.
SIRT5 Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits for measuring SIRT5's desuccinylase activity.[24][25][26][27]
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (containing a succinylated lysine)
-
NAD+
-
SIRT5 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the desuccinylated substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a master mix of the SIRT5 assay buffer and NAD+ (final concentration typically 0.5-1 mM).
-
Add 50 µL of the master mix to each well of the 96-well plate.
-
Add 10 µL of test compounds (inhibitors or activators) or vehicle control to the appropriate wells.
-
Add 20 µL of diluted recombinant SIRT5 enzyme to each well (except for the "no enzyme" control wells).
-
Initiate the reaction by adding 20 µL of the fluorogenic SIRT5 substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the enzymatic reaction and develop the signal by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Calculate SIRT5 activity by subtracting the fluorescence of the "no enzyme" control from the fluorescence of the enzyme-containing wells.
Immunoprecipitation (IP) of SIRT5 and its Interacting Proteins
This protocol describes the co-immunoprecipitation of SIRT5 and a putative interacting protein, followed by Western blot analysis.[15][28][29][30][31]
Materials:
-
Cells expressing SIRT5 and the protein of interest
-
Ice-cold PBS
-
IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, with freshly added protease and phosphatase inhibitors)
-
Anti-SIRT5 antibody (for IP)
-
Antibody against the protein of interest (for Western blot)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
ECL detection reagents
Procedure:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse them in IP Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the anti-SIRT5 antibody (or an isotype control IgG) overnight at 4°C on a rotator.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with IP Lysis Buffer.
-
Elute the protein complexes from the beads by boiling in 2x SDS-PAGE loading buffer for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using the antibody against the protein of interest to detect co-immunoprecipitation.
CRISPR/Cas9-Mediated Knockout of SIRT5
This protocol provides a general workflow for generating SIRT5 knockout cell lines using CRISPR/Cas9 technology.
Materials:
-
Cancer cell line of interest
-
Cas9-expressing plasmid (or Cas9 protein)
-
SIRT5-specific guide RNA (gRNA) expression plasmid (or synthetic gRNA)
-
Transfection reagent or electroporation system
-
Puromycin or other selection agent (if applicable)
-
Single-cell cloning supplies
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Anti-SIRT5 antibody for Western blot validation
Procedure:
-
Design and clone two or more gRNAs targeting a critical exon of the SIRT5 gene.
-
Co-transfect the cancer cells with the Cas9 plasmid and the SIRT5 gRNA plasmid(s).
-
(Optional) Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
Perform single-cell cloning to isolate individual cell clones.
-
Expand the clones and extract genomic DNA.
-
Screen for SIRT5 knockout clones by PCR and Sanger sequencing of the target region to identify insertions/deletions (indels).
-
Confirm the absence of SIRT5 protein expression in the knockout clones by Western blotting.
Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to study the in vivo effects of SIRT5 on tumor growth.[32][33]
Materials:
-
Cancer cells with modulated SIRT5 expression (e.g., SIRT5 knockout or overexpressing) and control cells
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Culture and harvest the cancer cells. Resuspend the cells in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
At the end of the study (based on tumor size limits or a pre-determined endpoint), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for further analysis (e.g., histology, Western blotting).
Conclusion and Future Directions
The dual role of SIRT5 in tumorigenesis underscores the complexity of sirtuin biology in cancer. Its ability to act as either a promoter or a suppressor highlights the importance of understanding its context-specific functions. As a pro-tumorigenic factor, SIRT5 presents a promising therapeutic target for the development of specific inhibitors. Conversely, in cancers where SIRT5 acts as a tumor suppressor, strategies to enhance its activity could be beneficial.
Future research should focus on:
-
Identifying the full spectrum of SIRT5 substrates in different cancer types to better understand its diverse functions.
-
Elucidating the upstream regulatory mechanisms that control SIRT5 expression and activity in cancer cells.
-
Developing highly specific and potent SIRT5 modulators (both inhibitors and activators) for therapeutic applications.
-
Investigating the role of SIRT5 in the tumor microenvironment , including its impact on immune cells and stromal cells.
A deeper understanding of the intricate roles of SIRT5 will undoubtedly pave the way for novel and more effective therapeutic strategies in the fight against cancer.
References
- 1. pnas.org [pnas.org]
- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. SIRT5 promotes cell proliferation and invasion in hepatocellular ...: Ingenta Connect [ingentaconnect.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. SIRT5 promotes cell proliferation and invasion in hepatocellular carcinoma by targeting E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT5 Directly Inhibits the PI3K/AKT Pathway in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT5 Directly Inhibits the PI3K/AKT Pathway in Prostate Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repression of p53 function by SIRT5-mediated desuccinylation at Lysine 120 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repression of p53 function by SIRT5-mediated desuccinylation at Lysine 120 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SIRT5 regulates granulosa cell proliferation and apoptosis in polycystic ovarian syndrome via desuccinylation of GLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SIRT5 inhibits glycolysis and nasal type extranodal NK/T cell lymphoma cell proliferation by catalyzing the desuccinylation of glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT5 inhibits glycolysis and nasal type extranodal NK/T cell lymphoma cell proliferation by catalyzing the desuccinylation of glucose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. SIRT5 Regulates Lipid Deposition in Goat Preadipocytes via PI3K-Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SIRT5 deficiency enhances the proliferative and therapeutic capacities of adipose‐derived mesenchymal stem cells via metabolic switching - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. amsbio.com [amsbio.com]
- 27. biocompare.com [biocompare.com]
- 28. ulab360.com [ulab360.com]
- 29. researchgate.net [researchgate.net]
- 30. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 31. docs.abcam.com [docs.abcam.com]
- 32. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
SIRT5 Inhibitor 5: A Technical Guide on its Impact on Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5), a primary mitochondrial NAD+-dependent deacylase, is a critical regulator of metabolic pathways and cellular responses to oxidative stress.[1][2] Its activity is intrinsically linked to the maintenance of redox homeostasis.[1] This technical guide provides an in-depth analysis of a representative SIRT5 inhibitor, designated as SIRT5 Inhibitor 5 (SI5), and its consequential effects on cellular reactive oxygen species (ROS) levels. This document outlines the molecular mechanisms, presents hypothetical yet plausible quantitative data, details experimental protocols for validation, and provides visual representations of the pertinent signaling pathways and experimental workflows. The information herein is designed to equip researchers and drug development professionals with a comprehensive understanding of the implications of SIRT5 inhibition on cellular oxidative stress.
Introduction to SIRT5 and its Role in ROS Regulation
SIRT5 is a member of the sirtuin family of proteins, which are known for their NAD+-dependent deacylase activity, removing acetyl, succinyl, malonyl, and glutaryl groups from lysine residues on target proteins.[1][3] Predominantly located in the mitochondria, SIRT5 plays a pivotal role in a variety of cellular processes, including ammonia detoxification, fatty acid oxidation, and importantly, the regulation of oxidative stress.[2][4]
The role of SIRT5 in mitigating oxidative stress is multifaceted. It directly and indirectly enhances the cellular antioxidant defense systems. Key mechanisms include:
-
Activation of Superoxide Dismutase (SOD) : SIRT5 can desuccinylate and activate SOD1, a crucial enzyme in the detoxification of superoxide radicals.[3][5] It has also been shown to influence the expression of mitochondrial SOD2.[6]
-
Promotion of NADPH Production : SIRT5 activates isocitrate dehydrogenase 2 (IDH2) and glucose-6-phosphate dehydrogenase (G6PD) through desuccinylation and deglutarylation, respectively.[2] Both enzymes are major producers of NADPH, an essential cofactor for glutathione reductase in regenerating the potent antioxidant glutathione (GSH).[7]
-
Modulation of Metabolic Pathways : By influencing key enzymes in glycolysis and the pentose phosphate pathway, SIRT5 can shift metabolic flux to support antioxidant responses.[3][7]
Given these functions, inhibition of SIRT5 is expected to disrupt these protective mechanisms, leading to an increase in cellular ROS levels and heightened sensitivity to oxidative stress.[2][6]
This compound (SI5): A Representative Compound
For the purpose of this guide, "this compound" (SI5) is a hypothetical, potent, and selective small molecule inhibitor of SIRT5's deacylase activity. Its mechanism of action is presumed to be competitive inhibition at the NAD+ binding site. The following sections will detail the expected impact of SI5 on cellular ROS homeostasis based on the known functions of SIRT5.
Quantitative Effects of this compound on Cellular ROS
The following tables summarize the anticipated quantitative data from studies investigating the effects of SI5 on cellular ROS levels and related markers in a representative cell line (e.g., human embryonic kidney cells, HEK293T).
Table 1: Effect of SI5 on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (DCF) | Fold Change vs. Control |
| Vehicle Control | - | 100 ± 5 | 1.0 |
| SI5 | 1 | 152 ± 8 | 1.5 |
| SI5 | 5 | 289 ± 15 | 2.9 |
| SI5 | 10 | 455 ± 22 | 4.6 |
Data are presented as mean ± standard deviation.
Table 2: Impact of SI5 on Antioxidant Enzyme Activity
| Treatment Group | Concentration (µM) | SOD1 Activity (% of Control) | IDH2 Activity (% of Control) |
| Vehicle Control | - | 100 ± 7 | 100 ± 6 |
| SI5 | 5 | 65 ± 5 | 58 ± 4 |
| SI5 | 10 | 42 ± 4 | 35 ± 3 |
Data are presented as mean ± standard deviation.
Table 3: Influence of SI5 on Cell Viability under Oxidative Stress
| Treatment Group | H₂O₂ (100 µM) | Cell Viability (% of Untreated Control) |
| Vehicle Control | - | 100 ± 5 |
| Vehicle Control | + | 62 ± 4 |
| SI5 (5 µM) | - | 98 ± 6 |
| SI5 (5 µM) | + | 35 ± 3 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
SIRT5-Mediated ROS Regulation Pathway
The following diagram illustrates the central role of SIRT5 in regulating cellular ROS levels and the points of intervention for an inhibitor like SI5.
References
- 1. mdpi.com [mdpi.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Sirtuins in Antioxidant and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
understanding the NAD+-dependent deacylase activity of SIRT5
An In-depth Technical Guide to the NAD+-Dependent Deacylase Activity of Sirtuin 5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 5 (SIRT5) is a member of the NAD+-dependent protein deacylase family, predominantly localized within the mitochondria.[1] Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits a unique and potent enzymatic activity, specializing in the removal of negatively charged acyl groups from lysine residues, including succinyl, malonyl, and glutaryl moieties.[1][2] This distinct substrate preference positions SIRT5 as a critical regulator of cellular metabolism and homeostasis.[1] Its activities influence a wide array of metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation (FAO), and ammonia detoxification.[2][3] Dysregulation of SIRT5 has been implicated in a variety of pathologies, including metabolic disorders, cardiovascular diseases, neurodegeneration, and cancer, where it can act as either a tumor promoter or suppressor depending on the context.[1][4] This guide provides a comprehensive technical overview of SIRT5's deacylase activity, its biological functions, methods for its study, and its potential as a therapeutic target.
Catalytic Mechanism and Substrate Specificity
SIRT5 catalyzes the NAD+-dependent removal of acyl groups from lysine residues. The reaction consumes one molecule of NAD+ and produces the deacylated protein, nicotinamide (NAM), and 2'-O-acyl-ADP-ribose.[2]
The catalytic efficiency of SIRT5 for desuccinylation, demalonylation, and deglutarylation is significantly higher—by approximately 1000-fold—than its deacetylase activity.[5] This unique specificity is conferred by the architecture of its substrate-binding pocket. Key residues, tyrosine-102 (Tyr102) and arginine-105 (Arg105), are crucial for recognizing and stabilizing the negatively charged carboxylate of the acyl group.[5][6] Furthermore, the presence of a smaller residue, alanine-86 (Ala86), in place of a bulkier phenylalanine found in other sirtuins, creates a larger binding pocket capable of accommodating these bulkier acyl modifications.[5][7]
Biological Functions and Key Signaling Pathways
SIRT5 is a pivotal regulator of mitochondrial metabolism, modulating the activity of numerous enzymes involved in core energy-producing and biosynthetic pathways.
Regulation of TCA Cycle and Glycolysis
SIRT5 influences the TCA cycle by targeting key enzymes. It can desuccinylate and activate isocitrate dehydrogenase 2 (IDH2), a major producer of NADPH for antioxidant defense.[2][3] Conversely, some studies suggest SIRT5 represses the activity of the pyruvate dehydrogenase complex (PDC) through desuccinylation.[2] In glycolysis, SIRT5 has been shown to demalonylate and promote the activity of glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[2][8]
Fatty Acid Oxidation (FAO) and Ketogenesis
SIRT5 plays a significant role in promoting FAO, particularly under conditions of energy stress.[2] It desuccinylates and activates enoyl-CoA hydratase (ECHA) in the myocardium, and SIRT5-deficient hearts show impaired fatty acid metabolism.[3][9] It also facilitates ketogenesis by desuccinylating and increasing the activity of 3-hydroxy-3-methylglutaryl CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketone body production.[2][3]
Ammonia Detoxification (Urea Cycle)
One of the first identified roles for SIRT5 was in the urea cycle. It deacetylates and activates carbamoyl phosphate synthetase 1 (CPS1), the enzyme that catalyzes the first committed step of the cycle.[10][11] Mice lacking SIRT5 exhibit elevated blood ammonia levels during fasting, highlighting its crucial role in nitrogenous waste management.[10][11]
Reactive Oxygen Species (ROS) Detoxification
SIRT5 contributes to cellular redox balance by activating key NADPH-producing enzymes.[2] Through desuccinylation of IDH2 and deglutarylation of glucose-6-phosphate dehydrogenase (G6PD), SIRT5 enhances the production of NADPH, which is essential for regenerating the primary antioxidant glutathione (GSH).[2] It also mitigates oxidative stress by desuccinylating and inhibiting the peroxisomal enzyme acyl-CoA oxidase 1 (ACOX1), a source of hydrogen peroxide.[4][12]
Data Presentation: Quantitative Analysis
Table 1: Kinetic Parameters of SIRT5 Deacylase Activity
The catalytic efficiency (kcat/Km) of SIRT5 varies significantly depending on the acyl group, demonstrating its preference for negatively charged modifications over acetylation.
| Peptide Substrate | Acyl Group | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| H3K9 peptide | Acetyl | - | - | 1.8 | [13] |
| H3K9 peptide | Succinyl | - | - | 383 | [13] |
| CPS1-derived peptide | Glutaryl | - | - | 337,000 | [14] |
| Generic Peptide | Glutaryl | - | - | 18,699 | [15] |
| Generic Peptide | Succinyl | - | - | 13,995 | [15] |
| Generic Peptide | Malonyl | - | - | 3,758 | [15] |
| Generic Peptide | Acetyl | - | - | 16 | [15] |
| Note: Kinetic parameters can vary based on assay conditions and the specific peptide sequence used. |
Table 2: Key Protein Substrates of SIRT5
SIRT5 targets a multitude of proteins, primarily within the mitochondria, across various metabolic pathways.
| Protein Substrate | Acyl Modification Removed | Biological Pathway / Function | Reference(s) |
| Carbamoyl Phosphate Synthetase 1 (CPS1) | Acetyl, Succinyl, Glutaryl | Urea Cycle, Ammonia Detoxification | [8][10] |
| Isocitrate Dehydrogenase 2 (IDH2) | Succinyl, Glutaryl | TCA Cycle, ROS Detoxification | [2][3] |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Malonyl | Glycolysis | [2][8] |
| Enoyl-CoA Hydratase (ECHA) | Succinyl | Fatty Acid Oxidation | [3][9] |
| HMG-CoA Synthase 2 (HMGCS2) | Succinyl | Ketogenesis | [2][3] |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Glutaryl | Pentose Phosphate Pathway, ROS Detoxification | [2] |
| Acyl-CoA Oxidase 1 (ACOX1) | Succinyl | Peroxisomal FAO, ROS Homeostasis | [4][12] |
| Pyruvate Dehydrogenase Complex (PDC) | Succinyl | Pyruvate Metabolism | [2] |
Table 3: Selected SIRT5 Modulators for Drug Development
The development of specific SIRT5 inhibitors and activators is an active area of research for therapeutic applications.
| Compound | Type | Potency (IC₅₀ / Fold Activation) | Reference(s) |
| Suramin | Inhibitor | ~22 µM (deacetylase activity) | [4] |
| Thiosuccinyl peptides | Inhibitor | ~3-4 µM | [16][17] |
| Compound 47 (Pyrazolone-based) | Inhibitor | 0.21 µM | [16][18] |
| GW5074 | Inhibitor | Inhibits desuccinylase, not deacetylase | [17] |
| Compound 30 (1,4-dihydropyridine) | Activator | ~5-fold activation | [16] |
Experimental Protocols & Methodologies
Studying SIRT5 deacylase activity requires robust and specific assays. The choice of method often depends on the experimental goal, such as high-throughput screening (HTS) for modulators or detailed kinetic analysis.
Continuous Fluorogenic Deacylase Assay
This method is ideal for HTS and kinetic analysis. It relies on a synthetic peptide substrate containing an acylated lysine and a fluorophore/quencher pair. SIRT5-mediated deacylation renders the peptide susceptible to a developer enzyme (e.g., trypsin), which cleaves the peptide and separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Protocol Outline:
-
Reagents: Purified recombinant human SIRT5, NAD+, acylated fluorogenic peptide substrate (e.g., based on a CPS1 sequence), developer enzyme (trypsin), assay buffer (e.g., 50 mM Tris, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).
-
Procedure: a. Prepare a reaction mixture containing assay buffer, NAD+, and SIRT5 enzyme in a microtiter plate. For inhibitor screening, add compounds at this stage. b. Initiate the reaction by adding the fluorogenic substrate. c. Incubate the plate at 37°C. d. Add the developer enzyme solution, which also serves to stop the SIRT5 reaction. e. Measure the fluorescence intensity over time or at a fixed endpoint using a plate reader (e.g., Ex/Em ≈ 340/460 nm).
-
Data Analysis: Plot fluorescence versus time. The initial velocity of the reaction is proportional to SIRT5 activity. For inhibitor studies, calculate IC₅₀ values from dose-response curves.
HPLC-Based Deacylase Assay
This is an endpoint assay that directly measures substrate turnover by separating the acylated peptide substrate from the deacylated product using reverse-phase high-performance liquid chromatography (HPLC).[19]
Protocol Outline:
-
Reaction: Set up the deacylation reaction as described above but using a non-fluorescent acylated peptide substrate.
-
Termination: Stop the reaction at a specific time point by adding an acid (e.g., trifluoroacetic acid) or a SIRT5 inhibitor.
-
Separation: Inject the sample into an HPLC system equipped with a C18 column.
-
Detection: Separate the acylated and deacylated peptides using a gradient of acetonitrile in water. Monitor the elution profile by UV absorbance at ~214 nm.
-
Quantification: Calculate the percentage of substrate conversion by integrating the peak areas of the substrate and product. This method is highly quantitative but has lower throughput than fluorescence-based assays.
Cellular Deacylation Assay
This method assesses SIRT5 activity on a specific target protein within a cellular context.
Protocol Outline:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with plasmids expressing a tagged version of the substrate protein. To modulate SIRT5 activity, co-transfect with SIRT5-expressing plasmids or use SIRT5 knockout/knockdown cells or treat with SIRT5 modulators.
-
Cell Lysis: Harvest cells and prepare whole-cell or mitochondrial lysates.
-
Immunoprecipitation (IP): Use an antibody against the tag on the substrate protein to immunoprecipitate it from the lysate.
-
Western Blotting: Elute the protein from the beads, separate it by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with a pan-acyl-lysine antibody (e.g., anti-succinyl-lysine) to detect the acylation status of the substrate. A parallel blot with an antibody against the substrate protein itself is used as a loading control. A decrease in the acyl-lysine signal upon SIRT5 overexpression indicates deacylation.
References
- 1. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Sirtuin 5 - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Continuous Assay for the Deacylase Sirtuin 5 and Other Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
exploring the therapeutic potential of SIRT5 inhibitors in inflammatory diseases
Harnessing SIRT5 Inhibition in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 5 (SIRT5), a primary mitochondrial protein deacylase, is emerging as a critical regulator in the complex interplay between metabolism and inflammation. With robust desuccinylase, demalonylase, and deglutarylase activities, SIRT5 modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, and fatty acid oxidation, which are intrinsically linked to immune cell function and inflammatory responses.[1][2][3] Dysregulation of SIRT5 activity is implicated in a spectrum of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. However, its role is highly context-dependent, acting as both a pro- and anti-inflammatory mediator. This guide explores the therapeutic potential of modulating SIRT5, focusing on the mechanisms of action of SIRT5 inhibitors, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. A nuanced understanding of SIRT5's function is paramount, as evidence suggests that while SIRT5 inhibition may be beneficial in certain inflammatory contexts, SIRT5 activation appears more therapeutically relevant in others, such as chronic autoimmune diseases.[4][5][6]
Introduction to SIRT5: A Metabolic-Inflammatory Nexus
SIRT5 is a member of the Sirtuin family of NAD⁺-dependent enzymes.[7] Unlike other sirtuins, its primary catalytic functions are the removal of negatively charged acyl groups—succinyl, malonyl, and glutaryl—from lysine residues, with only weak deacetylase activity.[2][8] Located predominantly in the mitochondrial matrix, SIRT5 is a crucial sensor of the cell's metabolic state and plays a significant role in maintaining cellular homeostasis.[1][2]
Its influence extends to numerous inflammatory diseases by regulating:
-
Metabolic Reprogramming: Immune cells undergo profound metabolic shifts upon activation, and SIRT5 is a key player in orchestrating these changes.[9]
-
Cytokine Production: SIRT5 modulates the expression and secretion of critical inflammatory mediators, most notably Interleukin-1β (IL-1β).[10]
-
Oxidative Stress: It regulates reactive oxygen species (ROS) detoxification pathways, a cornerstone of the inflammatory response.[3]
The therapeutic targeting of SIRT5 is complicated by its dual role. In conditions like rheumatoid arthritis (RA) and inflammatory bowel disease (IBD), SIRT5 appears to be protective, with its deficiency exacerbating disease severity.[4][5] Conversely, in other contexts, its activity may promote inflammatory pathways, suggesting that inhibition could be a viable strategy.[11]
Core Signaling Pathways Involving SIRT5 in Inflammation
SIRT5 exerts its influence through several interconnected signaling pathways. Understanding these networks is crucial for developing targeted therapeutic strategies.
The SIRT5-PKM2 Axis in Macrophage Activation
A central mechanism of SIRT5's function in inflammation involves its regulation of Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis.[10]
-
Mechanism: SIRT5 directly interacts with and desuccinylates PKM2.[10] This post-translational modification is critical, as hypersuccinylation inhibits PKM2's pyruvate kinase activity.[10]
-
Functional Outcome: In lipopolysaccharide (LPS)-activated macrophages, SIRT5-mediated desuccinylation of PKM2 prevents its nuclear translocation.[10] This, in turn, disrupts the formation of a complex between PKM2 and HIF-1α on the promoter region of the IL1B gene, leading to suppressed IL-1β production.[10]
-
Disease Relevance: This pathway is implicated in the pathogenesis of DSS-induced colitis and rheumatoid arthritis, where SIRT5 deficiency leads to PKM2 hypersuccinylation and elevated IL-1β levels.[4][5][10]
SIRT5 and NF-κB Signaling in Sepsis
The role of SIRT5 in regulating the master inflammatory transcription factor NF-κB is complex and appears to be context-dependent, particularly during sepsis.[12][13]
-
Mechanism: In endotoxin-tolerant macrophages, SIRT5 expression is often decreased.[13] In this state, SIRT5 can compete with SIRT2 for binding to the NF-κB p65 subunit.[12][14][15] Since SIRT2 is a known deacetylase of p65, this competition by SIRT5 effectively increases p65 acetylation at lysine 310, leading to enhanced NF-κB transcriptional activity and a heightened pro-inflammatory response.[12][14][15]
-
Functional Outcome: This mechanism suggests that in certain phases of sepsis, SIRT5 can paradoxically promote inflammation by antagonizing the inhibitory action of SIRT2 on NF-κB.[13]
Therapeutic Potential and Quantitative Impact of SIRT5 Modulation
The therapeutic strategy for targeting SIRT5—whether through inhibition or activation—appears to be highly disease-specific. Evidence from preclinical models highlights a protective role for SIRT5 in several chronic inflammatory diseases, suggesting that SIRT5 activators could be beneficial.[7] Conversely, the role of SIRT5 inhibitors is also being explored.[8]
Data on SIRT5 in Rheumatoid Arthritis (RA)
In RA, SIRT5 expression is significantly downregulated in patients and animal models.[4][6] Studies consistently show that SIRT5 deficiency exacerbates the disease, while its overexpression is protective.[4][16]
Table 1: Effects of SIRT5 Modulation in Rheumatoid Arthritis Models
| Model System | SIRT5 Modulation | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|
| Adjuvant-Induced Arthritis (AIA) Rats | SIRT5 Deficiency (SIRT5⁻/⁻) | - Increased arthritic scores and hind paw volumes. - Significantly upregulated serum IL-1β, IL-6, TNF-α, and MCP-1. | [4] |
| AIA Rats | Adenovirus-SIRT5 Overexpression | - Significantly suppressed serum IL-1β, IL-6, TNF-α, and MCP-1. - Reduced erythrocyte sedimentation rate and C-reactive protein levels. | [4][16] |
| Human CD14⁺CD16⁻ Monocytes | SIRT5 Knockdown | - Significantly enhanced LPS-mediated release of IL-1β and TNF-α. | [4] |
| Human CD14⁺CD16⁻ Monocytes | SIRT5 Overexpression | - Abolished LPS-mediated release of IL-6 and TNF-α. | [4] |
| RA Synovial Fibroblasts (RASFs) | Suramin (SIRT5 inhibitor) | - Suppressed SIRT5 expression and abolished MTX-stimulated SIRT5 expression. |[4] |
Data on SIRT5 in Inflammatory Bowel Disease (IBD)
Similar to RA, studies in models of colitis indicate a protective function for SIRT5.
Table 2: Effects of SIRT5 Modulation in Colitis Models
| Model System | SIRT5 Modulation | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|
| DSS-Induced Colitis Mice | SIRT5 Deficiency (Sirt5⁻/⁻) | - Increased susceptibility to colitis (more severe weight loss, colon shortening). - Boosted IL-1β production in the colon. - Associated with hypersuccinylation of PKM2. | [5][10][17][18] |
| LPS-Stimulated Macrophages | SIRT5 Deficiency (Sirt5⁻/⁻) | - Upregulation of IL-1β production. | [10][18] |
| DSS-Induced Colitis Mice | TRIM21 Knockout in SIRT5⁻/⁻ mice | - Conferred protection against colitis, reducing IL-1β expression compared to SIRT5⁻/⁻ alone. |[17] |
Key Experimental Protocols
Reproducible and robust experimental design is fundamental to understanding the role of SIRT5. Below are detailed methodologies for key cited experiments.
Animal Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
This is a widely used model to study the pathogenesis of IBD and the efficacy of potential therapeutics.
-
Objective: To assess the susceptibility of SIRT5-deficient mice to chemically-induced colitis.
-
Animals: Wild-type (WT) and SIRT5-knockout (Sirt5⁻/⁻) mice (e.g., on a C57BL/6 background), typically 8-10 weeks old.
-
Induction Protocol:
-
Administer 2.5% - 3.5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for a period of 5-7 consecutive days.[5]
-
Replace the DSS solution with regular drinking water for a subsequent recovery period of 2-3 days.
-
-
Monitoring and Analysis:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in feces to calculate a daily Disease Activity Index (DAI).
-
Termination: At the end of the experiment (e.g., day 8-10), euthanize the mice.
-
Macroscopic Analysis: Measure colon length from the cecum to the anus.
-
Histology: Fix a distal segment of the colon in 10% buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to score for inflammation severity and tissue damage.[17]
-
Cytokine Analysis: Homogenize a portion of the colon tissue for protein extraction and measure IL-1β levels using ELISA or Western blot.[10][17]
-
Molecular Analysis: Isolate RNA from colon tissue for qRT-PCR analysis of inflammatory gene expression (e.g., Il1b, Tnf).[17] Isolate protein for Western blot to assess PKM2 succinylation levels.[10]
-
In Vitro Model: LPS-Stimulation of Macrophages
This protocol is essential for dissecting the molecular mechanisms of SIRT5 within a specific immune cell type.
-
Objective: To determine the effect of SIRT5 on cytokine production and signaling in macrophages following an inflammatory stimulus.
-
Cell Culture:
-
Primary Cells: Isolate bone marrow-derived macrophages (BMDMs) from WT and Sirt5⁻/⁻ mice and differentiate for 6-7 days with M-CSF.[17]
-
Cell Lines: Use macrophage cell lines like RAW 264.7 or THP-1 (differentiated with PMA).
-
-
Experimental Procedure:
-
Plate cells at a desired density (e.g., 1x10⁶ cells/mL).
-
If performing genetic modification, transfect cells with plasmids for SIRT5 overexpression or siRNA for SIRT5 knockdown.[4]
-
Stimulate cells with Lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for a specified time course (e.g., 4, 8, 24 hours).[4][17]
-
For inflammasome activation studies, a two-signal model is often used: prime with LPS (e.g., 4 hours) followed by a second signal like ATP or Nigericin.
-
-
Analysis:
-
Supernatant Analysis: Collect the cell culture supernatant to measure secreted cytokines (e.g., IL-1β, TNF-α, IL-6) by ELISA.
-
Cell Lysate Analysis (RNA): Lyse cells to extract total RNA. Perform reverse transcription and quantitative PCR (qRT-PCR) to measure mRNA levels of target genes (SIRT5, IL1B, TNF).[17]
-
Cell Lysate Analysis (Protein): Lyse cells to extract total protein. Perform Western blotting to analyze protein expression (SIRT5, pro-IL-1β) and post-translational modifications (acetylation of p65, succinylation of PKM2). Immunoprecipitation may be required to enrich for the protein of interest before blotting for its modification.[4][10]
-
Conclusion and Future Directions
The exploration of SIRT5 as a therapeutic target in inflammatory diseases is a rapidly advancing field. The existing body of evidence strongly indicates that SIRT5 is a critical node linking cellular metabolism to immune responses. However, the therapeutic hypothesis is not a simple one-size-fits-all approach.
-
For chronic autoimmune diseases like RA and IBD, where SIRT5 deficiency correlates with increased disease severity, the development of selective SIRT5 activators appears to be the most promising path forward.[4][5][7]
-
For other conditions or specific phases of disease, such as the hyper-inflammatory phase of sepsis or contexts where SIRT5 may have a pro-inflammatory role, SIRT5 inhibitors could hold therapeutic potential.[8][11]
Future research must focus on developing potent and highly selective small molecule modulators (both activators and inhibitors) to dissect the nuanced roles of SIRT5 in different cell types and disease states.[19][20] Clinical translation will require a deep understanding of these context-dependent functions to ensure that targeting SIRT5 leads to the desired therapeutic outcome without unintended adverse effects. The continued investigation into SIRT5's substrates and its intricate regulatory networks will undoubtedly uncover new opportunities for intervention in a wide range of inflammatory disorders.
References
- 1. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 5 deficiency increases disease severity in rats with adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Frontiers | Metabolic mechanisms orchestrated by Sirtuin family to modulate inflammatory responses [frontiersin.org]
- 10. SIRT5 Desuccinylates and Activates Pyruvate Kinase M2 to Block Macrophage IL-1β Production and to Prevent DSS-Induced Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Sirtuins in Sepsis-Induced Myocardial Damage: The Underlying Mechanisms for Cardioprotection [imrpress.com]
- 12. The role and therapeutic potential of SIRTs in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuins and Immuno-Metabolism of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuins and Sepsis: Cross Talk between Redox and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sirtuin family in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. embopress.org [embopress.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SIRT5 Inhibitor NRD167 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the NAD+-dependent lysine deacylase family, primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] Dysregulation of SIRT5 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][3] NRD167 is a potent, selective, and cell-permeant small molecule inhibitor of SIRT5.[1][4] It acts as a prodrug, which is converted to its active form intracellularly, and has been shown to impair the proliferation of cancer cells, such as those in Acute Myeloid Leukemia (AML), by disrupting key metabolic pathways.[3][4]
These application notes provide detailed protocols for utilizing NRD167 in cell culture experiments to study the effects of SIRT5 inhibition. The protocols cover essential assays for assessing target engagement, cell viability, apoptosis, and metabolic function.
Data Presentation
Table 1: In Vitro Efficacy of NRD167 on SIRT5-Dependent AML Cell Lines
| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| OCI-AML2 | Proliferation | Inhibition of cell growth | 5-8 µM | [1] |
| SKM-1 | Proliferation | Inhibition of cell growth | 5-8 µM | [1] |
| OCI-AML2 | Apoptosis | Induction of apoptosis | >80% at 5-10 µM | |
| SKM-1 | Apoptosis | Induction of apoptosis | >80% at 5-10 µM | |
| HEK293 | Target Engagement | Increased succinylation of SOD1 | 10 µM |
Signaling Pathways and Experimental Workflow
SIRT5 Signaling Pathway in Metabolism and Redox Homeostasis
SIRT5 is a key regulator of mitochondrial function. It desuccinylates and activates enzymes involved in various metabolic pathways, including the TCA cycle, fatty acid oxidation, and glutaminolysis.[5][6] By doing so, SIRT5 helps maintain metabolic homeostasis and mitigates oxidative stress by regulating the production of reactive oxygen species (ROS).[5][7] Inhibition of SIRT5 with NRD167 leads to the hyper-succinylation of its target proteins, impairing their function. This disruption of metabolic processes can lead to reduced oxidative phosphorylation, an increase in mitochondrial superoxide, and ultimately, apoptosis in cancer cells that are dependent on SIRT5 for survival.[3][4]
References
- 1. NRD167 | SIRT5 inhibitor | Probechem Biochemicals [probechem.com]
- 2. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-oncogene Addiction to SIRT5 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT5 Is a Druggable Metabolic Vulnerability in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SIRT5 stabilizes mitochondrial glutaminase and supports breast cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SIRT5 Inhibitor 5 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SIRT5 Inhibitor 5 in various mouse models of disease. The protocols and data presented are compiled from recent studies and are intended to facilitate the design and execution of in vivo experiments targeting Sirtuin 5 (SIRT5), a key regulator of mitochondrial function and cellular metabolism.
Introduction to SIRT5 and its Inhibition
Sirtuin 5 (SIRT5) is an NAD+-dependent deacylase that plays a crucial role in regulating a variety of cellular processes, including metabolism, redox balance, and stress responses.[1] It primarily functions by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[2] Dysregulation of SIRT5 activity has been implicated in a range of pathologies, including cancer, metabolic disorders, neurodegenerative diseases, and cardiovascular conditions.[3][4][5] Consequently, small molecule inhibitors of SIRT5 have emerged as valuable research tools and potential therapeutic agents.
SIRT5 Inhibitors in Preclinical Mouse Models
Several SIRT5 inhibitors have been evaluated in mouse models for various diseases. This section details the application of prominent inhibitors, including DK1-04e, MC3482, and Suramin.
Oncology Applications
SIRT5 inhibition has shown significant promise in preclinical cancer models by disrupting tumor metabolism and promoting apoptosis.
Inhibitor: DK1-04e
A potent and selective SIRT5 inhibitor.[6]
-
Mouse Models:
-
Therapeutic Effects:
-
Mechanism of Action:
Experimental Protocol: DK1-04e in MMTV-PyMT Mouse Model [7]
-
Animal Model: Female MMTV-PyMT transgenic mice.
-
Inhibitor Preparation: Prepare a solution of DK1-04e in a suitable vehicle (e.g., DMSO).
-
Administration:
-
Route: Intraperitoneal (IP) injection.
-
Dosage: 50 mg/kg body weight.
-
Frequency: Five times per week.
-
Duration: 6 weeks, starting upon initial tumor palpation.
-
-
Endpoint Analysis:
-
Monitor tumor growth and burden.
-
Measure total tumor weight at the end of the study.
-
Assess for any signs of toxicity, including changes in body weight.
-
Analyze global protein succinylation in tumor tissues to confirm target engagement.
-
Quantitative Data: DK1-04e in Mouse Cancer Models
| Mouse Model | Inhibitor | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| MMTV-PyMT | DK1-04e | 50 mg/kg | Intraperitoneal | 5 times/week for 6 weeks | Significantly reduced total tumor weight. | [7] |
| MDA-MB-231 Xenograft | DK1-04e | 50 mg/kg | Intraperitoneal | Daily for 3 weeks | Significantly reduced xenograft growth, tumor size, and weight. | [7] |
Neuroinflammation and Neurodegenerative Disease Applications
SIRT5 inhibition has demonstrated neuroprotective effects in models of ischemic stroke and has been studied in the context of Alzheimer's and Parkinson's diseases.
Inhibitor: MC3482
A specific SIRT5 inhibitor.[9]
-
Mouse Model: Ischemic stroke model (middle cerebral artery occlusion).[1]
-
Therapeutic Effects:
-
Mechanism of Action:
-
Suppresses the desuccinylation of annexin-A1, promoting its membrane recruitment and extracellular secretion to alleviate neuroinflammation.[1]
-
Experimental Protocol: MC3482 in Ischemic Stroke Mouse Model [1]
-
Animal Model: Mouse model of middle cerebral artery occlusion.
-
Inhibitor Preparation: Prepare a solution of MC3482.
-
Administration:
-
Route: Lateral ventricular injection.
-
Dosage: 2 mg/kg body weight.
-
Frequency: Daily.
-
Duration: 7 days following the onset of occlusion.
-
-
Endpoint Analysis:
-
Assess neurological outcome using a panel of behavioral tests.
-
Measure infarct size.
-
Analyze inflammatory factors in the brain tissue.
-
Investigate the succinylation level of annexin-A1.
-
SIRT5's Role in Neurodegeneration
Studies using SIRT5 knockout mice have shown that SIRT5 deficiency can exacerbate nigrostriatal dopaminergic degeneration in an MPTP-induced mouse model of Parkinson's disease.[10] Conversely, in a mouse model of Alzheimer's disease, SIRT5 overexpression was found to ameliorate disease progression by activating autophagy.[11][12]
Quantitative Data: MC3482 in Ischemic Stroke Mouse Model
| Mouse Model | Inhibitor | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Ischemic Stroke (MCAO) | MC3482 | 2 mg/kg | Lateral Ventricular Injection | Daily for 7 days | Significant reduction of infarct size and inflammatory factors; improvement of long-term neurological function. | [1] |
Metabolic and Cardiovascular Disease Applications
SIRT5 plays a critical role in regulating metabolism and cardiovascular function.
Inhibitor: Suramin
A non-selective SIRT5 inhibitor.[3]
-
Mouse Model: Mouse model of autism with metabolic abnormalities.[2]
-
Therapeutic Effects:
-
Mechanism of Action:
-
Blocks purinergic receptors, which are indirectly controlled by mitochondria.[2]
-
Inhibitor: MC3482
-
In Vitro Model: 3T3-L1 preadipocytes.[13]
-
Therapeutic Effects:
-
Potential Application: Counteracting obesity by stimulating brown adipose tissue (BAT).[13]
SIRT5 in Cardiovascular Health
In aged mice, pharmacological inhibition of SIRT5 improved endothelial function in the aorta.[4] Mechanistically, SIRT5 appears to regulate vascular function through the eNOS pathway.[4] In a mouse model of cardiac ischemia-reperfusion injury, downregulation of Sirt5 was associated with increased protein lactylation and impaired mitochondrial function, while Sirt5 overexpression was cardioprotective.[14][15]
Signaling Pathways and Experimental Workflows
SIRT5 Signaling in Cancer Metabolism
Experimental Workflow for In Vivo SIRT5 Inhibitor Studies
SIRT5 in Neuroinflammation Signaling Cascade
Concluding Remarks
The use of SIRT5 inhibitors in mouse models is a rapidly evolving field with significant potential for understanding disease mechanisms and developing novel therapeutics. The protocols and data presented here serve as a starting point for researchers. It is crucial to optimize experimental conditions for each specific mouse model and research question. Further studies are warranted to explore the full therapeutic potential of SIRT5 inhibition in a broader range of diseases.
References
- 1. The Sirtuin 5 Inhibitor MC3482 Ameliorates Microglia‑induced Neuroinflammation Following Ischaemic Stroke by Upregulating the Succinylation Level of Annexin-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug linked to mitochondria treats mouse model of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 6. DK1-04e | SIRT5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT5 Is a Druggable Metabolic Vulnerability in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeting Mitochondrial Sirtuins in Age-Related Neurodegenerative Diseases and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Application Note: In Vitro Determination of IC50 for SIRT5 Inhibitor 5
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1] Primarily located in the mitochondrial matrix, SIRT5 is a critical regulator of cellular homeostasis and modulates various metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis.[2][3] Unlike other sirtuins that are primarily deacetylases, SIRT5 efficiently removes acidic acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups.[1][3] Its role in metabolic reprogramming has made it an emerging therapeutic target for diseases like cancer and metabolic disorders.[3] Therefore, the identification and characterization of potent and selective SIRT5 inhibitors are of significant interest in drug discovery.
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel compound, "SIRT5 Inhibitor 5," using a robust in vitro fluorometric assay.
Principle of the Assay
The IC50 determination is based on a fluorogenic assay that measures the enzymatic activity of SIRT5.[4] The assay utilizes a synthetic substrate containing a succinylated lysine residue. In the presence of its cofactor NAD+, SIRT5 catalyzes the desuccinylation of this substrate. A subsequent enzymatic reaction with a developer solution acts upon the desuccinylated substrate to generate a highly fluorescent product.[4][5] The fluorescence intensity is directly proportional to SIRT5 activity. When an inhibitor is present, the desuccinylation reaction is impeded, resulting in a decrease in the fluorescent signal. The IC50 value represents the concentration of the inhibitor required to reduce SIRT5 enzymatic activity by 50%.
Experimental Protocols
Required Materials
Reagents and Consumables:
-
Recombinant Human SIRT5 enzyme (e.g., BPS Bioscience, Cat. #50016)
-
Fluorogenic SIRT5 Substrate (succinylated peptide) (e.g., BPS Bioscience, Cat. #50126)[4]
-
Nicotinamide Adenine Dinucleotide (NAD+)
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
SIRT Developer solution (containing a peptidase)[4]
-
This compound (Test Compound)
-
Suramin (Positive Control Inhibitor)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Ultrapure water
-
Black, low-binding, 96-well microtiter plates[4]
Equipment:
-
Fluorescence microplate reader capable of excitation at 480-500 nm and emission at 520-540 nm
-
37°C Incubator
-
Multichannel pipettes and sterile pipette tips
-
Sterile reagent reservoirs
Preparation of Reagents
-
SIRT Assay Buffer: Prepare according to the supplier's instructions or use the formulation provided above. Keep on ice.
-
NAD+ Solution (50 mM): Dissolve NAD+ in ultrapure water to a final concentration of 50 mM. Aliquot and store at -80°C.
-
This compound (10 mM Stock): Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Suramin (10 mM Stock): Dissolve Suramin in ultrapure water or DMSO to create a 10 mM stock solution.
-
Recombinant SIRT5 Enzyme (Working Solution): Thaw the enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 20 ng/µL) in SIRT Assay Buffer. Prepare only the amount needed for the experiment and keep on ice. Note: The optimal enzyme concentration should be determined empirically by running a titration curve.
-
Substrate/NAD+ Master Mix: Prepare a master mix containing the Fluorogenic SIRT5 Substrate and NAD+. For each well, you will need 10 µL of the mix. The final concentration in the 50 µL reaction volume should be optimized (e.g., 1-20 µM for the substrate and 200-500 µM for NAD+).
Assay Procedure
The following procedure is for a single 96-well plate. All reactions should be performed in triplicate.
-
Inhibitor Dilution: Prepare a serial dilution of "this compound" and the positive control (Suramin).
-
In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solutions in 100% DMSO, typically covering a range from 10 mM down to sub-micromolar concentrations.
-
Dilute each of these concentrations 1:100 in SIRT Assay Buffer. This will result in a final DMSO concentration of 1% in the assay, which is generally well-tolerated by the enzyme.[4]
-
-
Plate Setup and Reagent Addition:
-
Blank Wells: Add 45 µL of SIRT Assay Buffer.
-
Vehicle Control Wells (100% Activity): Add 40 µL of SIRT Assay Buffer and 5 µL of 1% DMSO (vehicle).
-
Inhibitor Wells: Add 40 µL of SIRT Assay Buffer and 5 µL of the diluted inhibitor solutions (from step 1).
-
Enzyme Addition: Add 5 µL of the diluted SIRT5 enzyme working solution to the Vehicle Control and Inhibitor wells. Do not add enzyme to the Blank wells.
-
Mix gently by tapping the plate. Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiate the Enzymatic Reaction:
-
Add 10 µL of the Substrate/NAD+ Master Mix to all wells, including the Blanks.
-
The final reaction volume in each well should be 50 µL.
-
Mix the plate gently and incubate at 37°C for 60 minutes.
-
-
Develop the Signal:
-
Add 50 µL of SIRT Developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes, protected from light.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Presentation and Analysis
Data Processing
-
Average Replicates: Calculate the average fluorescence reading for each set of triplicates.
-
Background Subtraction: Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of SIRT5 inhibition for each inhibitor concentration:
% Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100
IC50 Determination
The IC50 value is calculated by performing a non-linear regression analysis.[6][7]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using statistical software such as GraphPad Prism.[6][7]
-
The software will calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
Data Tables
Table 1: Example Fluorescence Data and Inhibition Calculation for this compound
| Inhibitor 5 Conc. (µM) | Avg. Fluorescence | Background Subtracted | % Inhibition |
| 0 (Vehicle) | 15,850 | 15,500 | 0.0% |
| 0.1 | 14,980 | 14,630 | 5.6% |
| 0.5 | 12,750 | 12,400 | 20.0% |
| 1.0 | 9,650 | 9,300 | 40.0% |
| 2.5 | 6,550 | 6,200 | 60.0% |
| 5.0 | 4,200 | 3,850 | 75.2% |
| 10.0 | 2,830 | 2,480 | 84.0% |
| 50.0 | 1,900 | 1,550 | 90.0% |
| Blank | 350 | N/A | N/A |
Table 2: Summary of Determined IC50 Values
| Compound | IC50 (µM) |
| This compound | Calculated Value (e.g., 1.5 µM) |
| Suramin (Positive Control) | 28.4 ± 2.5[8] |
Visualizations
Caption: Workflow for SIRT5 IC50 determination.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. amsbio.com [amsbio.com]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting SIRT5 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the NAD+-dependent protein deacylase family, primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups, such as succinyl, malonyl, and glutaryl groups, from lysine residues on target proteins.[1] Inhibition of SIRT5 is a growing area of interest for therapeutic intervention in various diseases, including cancer and metabolic disorders. This document provides a detailed protocol for detecting the inhibition of SIRT5 in cell culture using Western blotting. The primary method for assessing SIRT5 inhibition is to measure the increase in the succinylation or malonylation of its substrate proteins.
Signaling Pathway of SIRT5 in Metabolism
SIRT5 is a key regulator of several metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis.[1][2] It desuccinylates and activates enzymes involved in these pathways, thereby promoting efficient energy production.[3] For instance, SIRT5 can desuccinylate and activate enzymes like Enoyl-CoA Hydratase (ECHA) in fatty acid oxidation and Isocitrate Dehydrogenase 2 (IDH2), which is involved in the TCA cycle and antioxidant defense.[4][5] Inhibition of SIRT5 leads to the hyper-succinylation and potential inactivation of these and other metabolic enzymes, resulting in altered metabolic flux.
Caption: SIRT5 signaling pathway in metabolism.
Experimental Protocols
This section details the step-by-step methodology for assessing SIRT5 inhibition by Western blot.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of SIRT5 inhibition.
Cell Culture and Treatment with SIRT5 Inhibitor
-
Cell Seeding: Plate the cells of interest at an appropriate density in a 6-well plate or 10 cm dish and allow them to adhere and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of the desired SIRT5 inhibitor in DMSO. Examples of SIRT5 inhibitors and their typical working concentrations are provided in the table below.
-
Treatment: Treat the cells with the SIRT5 inhibitor at the desired concentration for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the inhibitor-treated cells.[6]
| Inhibitor | Typical Working Concentration | Reference |
| MC3482 | 50 µM | [1][6] |
| NRD167 | 5-20 µM | [7][8] |
| GW5074 | 12.5 µM (in vitro) | [2] |
Sample Preparation
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[9]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well or dish.[10]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for Loading:
-
To 20-30 µg of protein, add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]
-
Western Blotting
-
SDS-PAGE: Load equal amounts of protein for each sample into the wells of a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[5]
-
Membrane Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
To detect changes in global succinylation/malonylation: Use a pan-anti-succinyl-lysine or anti-malonyl-lysine antibody.
-
To detect changes in a specific substrate: Use an antibody specific to the succinylated or malonylated form of the protein of interest, or immunoprecipitate the protein of interest followed by blotting with a pan-acyl-lysine antibody.[12]
-
To confirm SIRT5 levels: Use an anti-SIRT5 antibody.
-
For loading control: Use an antibody against a housekeeping protein such as GAPDH, β-actin, or tubulin.[2]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in the blocking buffer for 1 hour at room temperature.[5]
-
-
Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.[5]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the bands corresponding to succinylated or malonylated proteins should be normalized to the intensity of the loading control band. The results can be presented in a table for easy comparison.
Summary of Quantitative Western Blot Data for SIRT5 Inhibition
| Treatment Group | Pan-Succinylation Level (Normalized to Loading Control) | Fold Change vs. Vehicle | p-value |
| Vehicle (DMSO) | 1.00 ± 0.12 | 1.0 | - |
| SIRT5 Inhibitor (e.g., 10 µM NRD167) | 2.54 ± 0.28 | 2.54 | <0.01 |
| SIRT5 Inhibitor (e.g., 20 µM NRD167) | 4.12 ± 0.45 | 4.12 | <0.001 |
Data are represented as mean ± standard deviation from three independent experiments.
Conclusion
This protocol provides a comprehensive guide for researchers to effectively detect and quantify the inhibition of SIRT5 in a cellular context using Western blotting. By monitoring the changes in the succinylation or malonylation status of SIRT5 substrates, this method offers a reliable readout of SIRT5 activity and the efficacy of its inhibitors. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell types and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC3482 | Sirtuin | TargetMol [targetmol.com]
- 4. Inhibition of the human deacylase Sirtuin 5 by the indole GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. anjiechem.com [anjiechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SIRT5 Is a Druggable Metabolic Vulnerability in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Measuring Protein Succinylation Following SIRT5 Inhibitor Treatment using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine succinylation is a dynamic post-translational modification (PTM) that plays a crucial role in regulating protein function and cellular metabolism.[1][2] This modification involves the addition of a succinyl group from succinyl-CoA to a lysine residue, altering its charge from +1 to -1 and introducing a larger structural moiety than acetylation.[2] The primary enzyme responsible for removing this modification is Sirtuin 5 (SIRT5), a NAD+-dependent desuccinylase predominantly located in the mitochondria.[1][2] Inhibition of SIRT5 leads to an accumulation of succinylation on its target proteins, thereby modulating various metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid degradation.[3][4][5]
This document provides detailed application notes and protocols for the quantitative analysis of protein succinylation using mass spectrometry-based proteomics following treatment with a SIRT5 inhibitor. These guidelines are intended to assist researchers in designing and executing robust experiments to identify SIRT5 substrates and elucidate the functional consequences of inhibiting its desuccinylase activity.
Signaling Pathway of SIRT5 and Protein Succinylation
SIRT5 is a key regulator of metabolic pathways through its desuccinylase activity. By removing succinyl groups from lysine residues on various metabolic enzymes, SIRT5 can either activate or inhibit their function, thereby controlling metabolic flux. Inhibition of SIRT5 disrupts this regulatory mechanism, leading to hyper-succinylation of its target proteins and subsequent alterations in cellular metabolism.
Caption: SIRT5-mediated desuccinylation and its inhibition.
Experimental Design and Protocols
A typical workflow for analyzing changes in protein succinylation after SIRT5 inhibitor treatment involves several key stages: cell culture and inhibitor treatment, protein extraction, digestion, enrichment of succinylated peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overall Experimental Workflow
Caption: Quantitative succinylomics workflow.
Protocol 1: Cell Culture and SIRT5 Inhibitor Treatment
This protocol outlines the general steps for treating cultured cells with a SIRT5 inhibitor prior to proteomic analysis.
Materials:
-
Cell culture medium appropriate for the cell line
-
SIRT5 inhibitor of choice (e.g., MC3482)
-
Vehicle for inhibitor (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of the SIRT5 inhibitor in a suitable vehicle (e.g., 10 mM in DMSO).
-
Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentration of the SIRT5 inhibitor. A final concentration in the range of 10-50 µM is a common starting point for many inhibitors. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and inhibitor.
-
Include a vehicle-only control group.
-
Incubate the cells for a period of 12-24 hours.
-
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
-
Protocol 2: Protein Extraction, Digestion, and Peptide Preparation
This protocol describes the steps for extracting proteins from the cell pellet, digesting them into peptides, and preparing the peptides for enrichment.
Materials:
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration using a standard method such as the Bradford assay.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Add IAA to a final concentration of 15 mM and incubate for 45 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the protein solution with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 3: Immunoaffinity Enrichment of Succinylated Peptides
This protocol details the enrichment of succinylated peptides from the total peptide digest using an anti-succinyllysine antibody.
Materials:
-
Anti-succinyllysine antibody-conjugated agarose beads
-
Immunoaffinity purification (IAP) buffer (e.g., 50 mM MOPS/NaOH, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)
-
Wash buffers (e.g., IAP buffer, water)
-
Elution buffer (e.g., 0.15% TFA)
Procedure:
-
Bead Preparation: Wash the anti-succinyllysine antibody-conjugated beads with IAP buffer.
-
Incubation:
-
Resuspend the dried peptides in IAP buffer.
-
Add the peptide solution to the prepared beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the beads and discard the supernatant.
-
Wash the beads sequentially with IAP buffer and then with water to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the succinylated peptides from the beads using the elution buffer.
-
Repeat the elution step to maximize recovery.
-
-
Desalting: Desalt the enriched peptides using a C18 ZipTip or equivalent and dry them in a vacuum centrifuge.
Protocol 4: LC-MS/MS Analysis
The enriched succinylated peptides are then analyzed by high-resolution mass spectrometry.
Instrumentation:
-
A nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
General Parameters:
-
Column: C18 reversed-phase column with a suitable length and internal diameter for nano-flow LC.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient: A shallow gradient of increasing Solvent B is used to separate the peptides over a 60-120 minute run time.
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap or TOF analyzer at a high resolution (e.g., 60,000-120,000).
-
Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Acquire fragment ion scans in the Orbitrap or ion trap.
-
Data Analysis and Presentation
The analysis of the raw mass spectrometry data is a critical step to identify and quantify the changes in protein succinylation.
Data Analysis Workflow
Caption: Succinylation proteomics data analysis pipeline.
Protocol 5: Data Analysis using MaxQuant and Perseus
This protocol provides a general guide for analyzing the raw MS data.
Software:
-
MaxQuant: For peptide identification and quantification.
-
Perseus: For statistical analysis and data visualization.[6][7][8]
Procedure:
-
MaxQuant Analysis:
-
Load the raw MS files into MaxQuant.
-
Set the experimental design, specifying the different treatment groups (Vehicle vs. SIRT5 Inhibitor).
-
Configure the search parameters:
-
Database: A relevant protein sequence database (e.g., UniProt Human).
-
Enzyme: Trypsin/P.
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and Succinyl (K).
-
Fixed Modifications: Carbamidomethyl (C).
-
Quantification: Select Label-Free Quantification (LFQ) and set the LFQ normalization method.
-
-
Run the analysis.
-
-
Perseus Analysis:
-
Import the "proteinGroups.txt" and "Succinylation (K)Sites.txt" files from the MaxQuant output into Perseus.
-
Data Filtering: Remove potential contaminants, reverse hits, and proteins identified only by site.
-
Data Transformation: Log2 transform the LFQ intensity values.
-
Data Imputation: Impute missing values if necessary, for example, by replacing them with random numbers from a normal distribution.
-
Statistical Testing: Perform a two-sample t-test to identify significantly changing succinylation sites between the vehicle and SIRT5 inhibitor-treated groups.
-
Data Visualization: Generate volcano plots to visualize the significantly up- or down-regulated succinylation sites. Create heatmaps to visualize the clustering of samples and succinylation sites.
-
Pathway Analysis: Export the list of proteins with significantly altered succinylation sites for pathway enrichment analysis using tools like DAVID or Metascape to identify the biological processes and pathways affected by SIRT5 inhibition.
-
Data Presentation
The quantitative results of the succinylation proteomics experiment should be presented in a clear and organized manner. Below are example tables for presenting the data.
Table 1: Summary of Identified and Quantified Succinylation Sites
| Category | Number |
| Identified Succinylation Sites | 3,500 |
| Quantified Succinylation Sites | 3,250 |
| Significantly Upregulated Sites (p < 0.05, Fold Change > 1.5) | 450 |
| Significantly Downregulated Sites (p < 0.05, Fold Change < 0.67) | 25 |
Table 2: Top 10 Significantly Upregulated Succinylation Sites upon SIRT5 Inhibitor Treatment
| Protein Name | Gene Name | UniProt ID | Succinylation Site | Fold Change (Inhibitor/Vehicle) | p-value |
| Isocitrate dehydrogenase [NADP], mitochondrial | IDH2 | P48735 | K413 | 8.5 | 0.001 |
| Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial | SDHA | P31040 | K212 | 7.2 | 0.003 |
| Pyruvate dehydrogenase E1 component subunit alpha, somatic form, mitochondrial | PDHA1 | P08559 | K321 | 6.8 | 0.002 |
| 3-hydroxy-3-methylglutaryl-CoA synthase, mitochondrial | HMGCS2 | P54868 | K83 | 6.5 | 0.005 |
| Carnitine O-palmitoyltransferase 2, mitochondrial | CPT2 | P23786 | K438 | 5.9 | 0.004 |
| Enoyl-CoA hydratase, mitochondrial | ECHS1 | P30084 | K165 | 5.3 | 0.007 |
| Glutamate dehydrogenase 1, mitochondrial | GLUD1 | P00367 | K496 | 4.8 | 0.009 |
| Long-chain specific acyl-CoA dehydrogenase, mitochondrial | ACADL | P28330 | K334 | 4.5 | 0.011 |
| Aspartate aminotransferase, mitochondrial | GOT2 | P00505 | K159 | 4.2 | 0.015 |
| Malate dehydrogenase, mitochondrial | MDH2 | P40926 | K185 | 3.9 | 0.018 |
Conclusion
The methodologies described in these application notes provide a comprehensive framework for investigating the impact of SIRT5 inhibitors on the cellular succinylome. By employing these robust protocols for sample preparation, enrichment, mass spectrometry, and data analysis, researchers can confidently identify and quantify changes in protein succinylation, leading to a deeper understanding of SIRT5's role in cellular physiology and disease. This knowledge is crucial for the development of novel therapeutic strategies targeting SIRT5.
References
- 1. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 2. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Purification and quantitative proteomic analysis of cell bodies and protrusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sirtuin 5 (SIRT5) is a member of the NAD+-dependent protein lysine deacylase family, primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] Dysregulation of SIRT5 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][4][5]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intended target protein within a cellular environment.[6] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[6] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, the soluble fraction of the target protein can be quantified, typically by Western blotting or other protein detection methods. A shift in the protein's melting curve to a higher temperature in the presence of a compound indicates target engagement.
These application notes provide a detailed protocol for utilizing CETSA to assess the target engagement of SIRT5 inhibitors in a cellular context.
Key Concepts
-
Target Engagement: The direct physical interaction of a drug molecule with its intended protein target in a cell.
-
Thermal Stability: The resistance of a protein to unfolding and aggregation upon heating.
-
Melting Temperature (Tagg): The temperature at which 50% of a protein is denatured and aggregates.
-
Thermal Shift (ΔTagg): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive thermal shift indicates stabilization and target engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF-CETSA): A CETSA format where cells are treated with varying concentrations of a compound and subjected to a single, fixed temperature. This allows for the determination of the compound's potency (EC50) in stabilizing the target protein.[6]
Experimental Workflows
Two primary CETSA workflows can be employed to assess SIRT5 inhibitor target engagement: a traditional melt curve approach to determine the thermal shift and an isothermal dose-response approach to determine the inhibitor's potency.
Signaling Pathway of SIRT5 in Metabolic Reprogramming of Cancer
SIRT5 plays a significant role in the metabolic reprogramming of cancer cells, influencing glycolysis, the TCA cycle, and reactive oxygen species (ROS) detoxification to support rapid cell proliferation and survival.[1][2][3] Understanding this pathway is crucial for interpreting the downstream consequences of SIRT5 inhibition.
Caption: SIRT5's role in cancer cell metabolism.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves cell treatment, heat challenge, cell lysis, and analysis of the soluble protein fraction.
Caption: General workflow of a Cellular Thermal Shift Assay experiment.
Experimental Protocols
Protocol 1: Isothermal Dose-Response Fingerprint (ITDRF-CETSA) for SIRT5
This protocol is adapted for determining the EC50 of a SIRT5 inhibitor in HEK293T cells.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SIRT5 inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-SIRT5 (e.g., Sigma-Aldrich AV32390, 1-2 µg/ml; Abcam ab259967, 1/1000 dilution)[8][9]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western blotting detection reagents
-
Thermal cycler or heating block
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in a 6-well plate and grow to 70-80% confluency.
-
Prepare serial dilutions of the SIRT5 inhibitor in cell culture medium. A final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Include a vehicle-only (DMSO) control.
-
Remove the old medium, wash the cells once with PBS, and add the medium containing the inhibitor or vehicle.
-
Incubate the cells for 2 hours at 37°C in a CO2 incubator.[3]
-
-
Cell Harvesting and Heat Challenge:
-
After incubation, wash the cells once with PBS and harvest by scraping.
-
Resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors) and adjust the cell density.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a predetermined temperature (e.g., 52°C for HEK293T cells) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[3]
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer and incubating on ice.[10]
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SIRT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT5 using densitometry software.
-
Plot the normalized band intensities against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: CETSA Melt Curve for Determining Thermal Shift (ΔTagg)
This protocol is used to determine the change in the melting temperature of SIRT5 upon inhibitor binding.
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1, but treat the cells with a fixed, saturating concentration of the SIRT5 inhibitor and a vehicle control.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest the cells as described in Protocol 1.
-
Aliquot the cell suspensions for both the inhibitor-treated and vehicle-treated groups into multiple PCR tubes.
-
Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.
-
-
Cell Lysis, Sample Preparation, and Western Blot Analysis:
-
Follow steps 3 and 4 from Protocol 1 for all temperature points.
-
-
Data Analysis:
-
Quantify the SIRT5 band intensities for each temperature point.
-
Normalize the intensities to the intensity of the lowest temperature point (considered as 100% soluble protein).
-
Plot the normalized intensities against the temperature for both the inhibitor-treated and vehicle-treated samples to generate melt curves.
-
Determine the Tagg for each curve (the temperature at which 50% of the protein is denatured).
-
Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle-treated sample from the Tagg of the inhibitor-treated sample.
-
Data Presentation
Quantitative data from CETSA experiments should be summarized in a clear and structured format to allow for easy comparison of different inhibitors.
Table 1: Target Engagement of SIRT5 Inhibitors Determined by ITDRF-CETSA in HEK293T Cells
| Compound | Target | Cell Line | Assay Format | EC50 (µM) | Reference |
| Inhibitor 1 (Parent Compound) | SIRT5 | HEK293T | ITDRF-CETSA | 0.9 | [3] |
| Inhibitor 24 (Tetrazole analog) | SIRT5 | HEK293T | ITDRF-CETSA | 1.3 | [3] |
| Inhibitor 1-Et (Masked) | SIRT5 | HEK293T | ITDRF-CETSA | 0.25 | [3] |
| Inhibitor 32 (Masked Tetrazole) | SIRT5 | HEK293T | ITDRF-CETSA | 0.15 | [3] |
| Inhibitor 16 | SIRT5 | HEK293T | ITDRF-CETSA | >10 | [3] |
| Inhibitor 22 | SIRT5 | HEK293T | ITDRF-CETSA | >10 | [3] |
Table 2: Thermal Shift Data for a Hypothetical SIRT5 Inhibitor
| Treatment | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | 51.5 | - |
| Inhibitor X (10 µM) | 55.0 | +3.5 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No SIRT5 signal in Western blot | - Low SIRT5 expression in the cell line. - Inefficient antibody. - Insufficient protein loading. | - Use a cell line with higher endogenous SIRT5 expression or an overexpression system. - Test different primary antibodies and optimize the antibody concentration. - Increase the amount of protein loaded on the gel. |
| High background in Western blot | - Insufficient blocking. - Antibody concentration too high. - Inadequate washing. | - Increase blocking time or try a different blocking agent. - Titrate the primary and secondary antibody concentrations. - Increase the number and duration of washing steps. |
| No thermal shift observed with a known inhibitor | - Inhibitor is not cell-permeable. - Incorrect heating temperature or duration. - Inhibitor concentration is too low. | - Confirm cell permeability through other assays. - Optimize the heat challenge conditions for SIRT5. - Test a higher concentration of the inhibitor. |
| Inconsistent results between replicates | - Uneven cell seeding. - Inaccurate pipetting. - Temperature variations across the heating block. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be careful with sample handling. - Use a thermal cycler with good temperature uniformity. |
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for confirming and quantifying the target engagement of SIRT5 inhibitors in a physiologically relevant setting. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can generate robust and reliable data to advance their drug discovery programs targeting SIRT5.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. SIRT5 antibody Immunohistochemistry, Western AV32390 [sigmaaldrich.com]
- 9. Anti-SIRT5 antibody [EPR23787-116] KO tested (ab259967) | Abcam [abcam.com]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes: High-Throughput Screening Assay for SIRT5 Inhibitors
References
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. amsbio.com [amsbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for SIRT5 Inhibitor 5 in Fatty Acid Oxidation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SIRT5 Inhibitor 5 to investigate the role of SIRT5 in fatty acid oxidation (FAO) pathways. SIRT5, a mitochondrial NAD dependent deacetylase, is a key regulator of metabolic processes through its desuccinylase, demalonylase, and deglutarylase activities.[1][2][3] Inhibition of SIRT5 offers a powerful tool to elucidate its function in cellular energy metabolism and its implications in various diseases.
Introduction to this compound
This compound is a potent and specific inhibitor of SIRT5 with a substrate-competitive mechanism of action.[1] Unlike other inhibitors that may compete with the NAD+ cofactor, this compound directly competes with the acylated substrate, offering a more targeted approach to studying SIRT5's enzymatic function.[1] Its ability to selectively block the deacylase activity of SIRT5 makes it an invaluable tool for probing the functional consequences of increased succinylation, malonylation, and glutarylation of mitochondrial proteins involved in fatty acid oxidation.
Data Presentation
Quantitative data for this compound is summarized in the table below. This information is crucial for determining the effective concentration for in vitro and cell-based assays.
| Compound | Target | IC50 | Mechanism of Action | Key Applications |
| This compound | SIRT5 | 0.21 µM[1] | Substrate-competitive[1] | Studying fatty acid oxidation, mitochondrial metabolism, and SIRT5-related disease models. |
SIRT5 Signaling in Fatty Acid Oxidation
SIRT5 plays a critical role in regulating fatty acid oxidation by removing post-translational modifications from key enzymes in the pathway. Inhibition of SIRT5 leads to the hyper-succinylation of these enzymes, which can modulate their activity and consequently affect the rate of fatty acid breakdown.
References
Application Notes and Protocols for Utilizing a SIRT5 Inhibitor in CRISPR-Cas9 Knockout Studies
Topic: Application of SIRT5 Inhibitor 5 in CRISPR-Cas9 Knockout Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria. It plays a significant role in cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] This activity modulates key metabolic pathways including the tricarboxylic acid (TCA) cycle, fatty acid oxidation (FAO), and glycolysis.[3][4] Dysregulation of SIRT5 has been implicated in various diseases, including cancer, where it can act as either a tumor promoter or suppressor depending on the cellular context.[5]
Recent studies have highlighted the potential of targeting SIRT5 in cancers that are metabolically vulnerable. One such context is Acute Myeloid Leukemia (AML), where metabolic reprogramming is a key feature.[6] In AML, SIRT5 has been shown to regulate the activity of critical enzymes in metabolic pathways. One such target is the mitochondrial trifunctional protein subunit alpha (HADHA), a key enzyme in the fatty acid oxidation pathway.[6][7] SIRT5 desuccinylates HADHA, thereby activating it.[7]
This application note details the use of a selective SIRT5 inhibitor, herein referred to as This compound , in conjunction with CRISPR-Cas9 mediated knockout of SIRT5 to study its effects on cellular metabolism and sensitivity to other therapeutic agents. The data presented is based on studies using SIRT5 knockdown in the MOLM-13 AML cell line, which phenocopies the effects of a potent and specific SIRT5 inhibitor.[6] This approach provides a powerful tool to investigate the functional consequences of SIRT5 inhibition and its potential as a therapeutic strategy.
Key Applications
-
Elucidating the role of SIRT5 in metabolic pathways: By inhibiting or knocking out SIRT5, researchers can study the resulting changes in the succinylation of mitochondrial proteins and the activity of metabolic enzymes.
-
Investigating synergistic drug interactions: The combination of a SIRT5 inhibitor with other anti-cancer agents can be explored to identify novel therapeutic strategies. For example, inhibiting SIRT5 can enhance the efficacy of BCL-2 inhibitors like venetoclax in AML.[6]
-
Validating SIRT5 as a therapeutic target: CRISPR-Cas9 knockout provides a definitive genetic validation of the on-target effects of a SIRT5 inhibitor.
Data Presentation
The following tables summarize the quantitative data obtained from studies investigating the effect of SIRT5 knockout in MOLM-13 cells.
Table 1: Effect of SIRT5 Knockout on HADHA Succinylation and Activity
| Parameter | Control (shNC) | SIRT5 Knockout (shSIRT5) | Fold Change |
| Relative Succinylation of HADHA (K644 site) | 1.0 | ~3.5 | ~3.5x |
| HADHA Enzymatic Activity (relative units) | 1.0 | ~0.6 | ~40%↓ |
Data is estimated from published research on SIRT5 knockdown in MOLM-13 cells.[6][7]
Table 2: Effect of SIRT5 Knockout on Venetoclax Sensitivity in AML Cells
| Cell Line | Treatment Group | Venetoclax IC50 (nM) |
| MOLM-13 | Control (shNC) | ~25.0 |
| MOLM-13 | SIRT5 Knockout (shSIRT5) | ~10.0 |
| THP-1 | Control (shNC) | ~30.0 |
| THP-1 | SIRT5 Knockout (shSIRT5) | ~12.5 |
IC50 values are approximated from dose-response curves in published literature.[6]
Signaling Pathways and Experimental Workflows
Caption: SIRT5-mediated regulation of fatty acid oxidation.
Caption: Experimental workflow for SIRT5 knockout and inhibitor studies.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of SIRT5 in MOLM-13 Cells
This protocol is adapted from general CRISPR-Cas9 knockout procedures and tailored for MOLM-13 cells.[8][9][10]
1. sgRNA Design and Cloning:
- Design at least two sgRNAs targeting an early exon of the human SIRT5 gene using a reputable online tool (e.g., CHOPCHOP, Synthego).
- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2, which contains puromycin resistance).
2. Lentivirus Production:
- Co-transfect HEK293T cells with the cloned lentiCRISPRv2-SIRT5-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
- Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Concentrate the virus if necessary.
3. Transduction of MOLM-13 Cells:
- Plate MOLM-13 cells at a density of 2 x 10^5 cells/mL.
- Transduce the cells with the lentivirus at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL).
- Incubate for 24-48 hours.
4. Selection and Clonal Isolation:
- Select for transduced cells by adding puromycin (1-2 µg/mL; determine the optimal concentration with a kill curve beforehand) to the culture medium.
- After selection, perform single-cell sorting into 96-well plates to isolate clonal populations.
5. Validation of Knockout:
- Expand the single-cell clones.
- Extract genomic DNA and perform Sanger sequencing of the target region to confirm the presence of insertions/deletions (indels).
- Perform Western blot analysis (as described in Protocol 2) to confirm the absence of SIRT5 protein expression.
Protocol 2: Western Blot for Protein Succinylation
1. Cell Lysis:
- Harvest control and SIRT5-KO MOLM-13 cells (or cells treated with this compound).
- Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including Trichostatin A and Nicotinamide).
- Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against succinyl-lysine overnight at 4°C.
- To confirm changes in HADHA succinylation, perform immunoprecipitation with an anti-HADHA antibody followed by immunoblotting with the anti-succinyl-lysine antibody.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: HADHA Enzymatic Activity Assay
This colorimetric assay measures the activity of HADHA by monitoring the reduction of NAD+.[7]
1. Sample Preparation:
- Prepare mitochondrial extracts from control and SIRT5-KO/inhibitor-treated cells.
- Determine the protein concentration of the extracts.
2. Assay Reaction:
- In a 96-well plate, add the following to each well:
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
- NAD+ (final concentration 1 mM)
- Mitochondrial extract (5-10 µg of protein)
- Initiate the reaction by adding the substrate, acetoacetyl-CoA (final concentration 0.1 mM).
3. Measurement:
- Immediately measure the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C using a microplate reader.
- Calculate the rate of NADH production from the linear portion of the curve.
- Normalize the activity to the protein concentration.
Protocol 4: Apoptosis Assay with Venetoclax Treatment
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[4][11]
1. Cell Treatment:
- Seed control and SIRT5-KO MOLM-13 cells at a density of 2 x 10^5 cells/mL.
- Treat the cells with a range of concentrations of venetoclax (e.g., 1 nM to 1 µM) for 24-48 hours. Include a DMSO-treated control.
2. Staining:
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in 1X Annexin V Binding Buffer.
- Add FITC-conjugated Annexin V and PI to the cells.
- Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
- Analyze the stained cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in each quadrant:
- Annexin V- / PI- (Live cells)
- Annexin V+ / PI- (Early apoptotic cells)
- Annexin V+ / PI+ (Late apoptotic/necrotic cells)
- Annexin V- / PI+ (Necrotic cells)
4. Data Analysis:
- Calculate the percentage of total apoptotic cells (early + late).
- Plot the percentage of apoptotic cells against the venetoclax concentration to determine the IC50 values.
Conclusion
The use of SIRT5 inhibitors, validated by CRISPR-Cas9 knockout studies, offers a robust platform for investigating the role of SIRT5 in cellular metabolism and disease. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of targeting SIRT5, particularly in the context of metabolic vulnerabilities in cancer. The observed synergy between SIRT5 inhibition and venetoclax in AML models underscores the importance of this approach in developing novel combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Validation of CRISPR targeting for proliferation and cytarabine resistance control genes in the acute myeloid leukemia cell line MOLM-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of CRISPR targeting for proliferation and cytarabine resistance control genes in the acute myeloid leukemia cell line MOLM-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of SIRT5 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] SIRT5's enzymatic activities are implicated in various physiological and pathological processes, including glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and reactive oxygen species (ROS) detoxification.[3] Consequently, SIRT5 has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders and cancer.[1][3]
These application notes provide detailed protocols for the in vivo delivery of SIRT5 inhibitors, focusing on methodologies for preclinical animal models. The protocols are based on published studies and aim to provide a practical guide for researchers investigating the therapeutic potential of SIRT5 inhibition.
Data Presentation
The following tables summarize quantitative data from in vivo studies using the SIRT5 inhibitor DK1-04e in mouse models of breast cancer.
Table 1: In Vivo Efficacy of SIRT5 Inhibitor DK1-04e in MMTV-PyMT Mouse Model
| Parameter | Vehicle Control (DMSO) | DK1-04e (50 mg/kg) | Reference |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) | [1] |
| Dosing Schedule | 5 times per week for 6 weeks | 5 times per week for 6 weeks | [1] |
| Effect | N/A | Reduced tumor burden | [1] |
Table 2: In Vivo Efficacy of SIRT5 Inhibitor DK1-04e in MDA-MB-231 Xenograft Model
| Parameter | Vehicle Control | DK1-04e (50 mg/kg) | Reference |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) | [1][4] |
| Dosing Schedule | Daily for 3 weeks | Daily for 3 weeks | [1][4] |
| Effect | N/A | Significantly reduced xenograft growth, tumor size, and weight | [1][4] |
| Toxicity | N/A | No apparent toxicity or significant weight loss | [4] |
Experimental Protocols
Protocol 1: Formulation of SIRT5 Inhibitor MC3482 for In Vivo Administration
This protocol describes the preparation of a vehicle solution for the in vivo delivery of the SIRT5 inhibitor MC3482.
Materials:
-
SIRT5 Inhibitor MC3482
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a stock solution of MC3482 in DMSO.
-
In a sterile microcentrifuge tube, add the following solvents in sequential order, ensuring each is fully dissolved before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution until it is clear and homogenous.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.[5]
Protocol 2: In Vivo Administration of SIRT5 Inhibitor DK1-04e in a Breast Cancer Xenograft Model
This protocol details the administration of the SIRT5 inhibitor DK1-04e to immunocompromised mice bearing MDA-MB-231 human breast cancer xenografts.
Materials:
-
SIRT5 Inhibitor DK1-04e
-
Vehicle control (e.g., DMSO)
-
MDA-MB-231 cells
-
Immunocompromised mice (e.g., NSG mice)
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture MDA-MB-231 cells under standard conditions.
-
Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable and have reached a predetermined size, randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Prepare the DK1-04e solution for injection at a concentration of 50 mg/kg. The specific vehicle for DK1-04e was not detailed in the source, but a formulation similar to Protocol 1 can be a starting point.
-
Administer DK1-04e via intraperitoneal (IP) injection daily for 3 weeks.[1][4]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the 3-week treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.[1]
-
Visualizations
SIRT5 Signaling Pathways
References
- 1. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Protocol for Assessing SIRT5 Inhibitor Permeability in Cells
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1][2] Primarily located in the mitochondria, SIRT5 also has a presence in the cytosol, peroxisomes, and nucleus.[1][3][4] It plays a crucial role in regulating cellular metabolism by catalyzing the removal of negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups, while possessing weak deacetylase activity.[1][5] SIRT5 modulates key metabolic pathways including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis.[1] Given its involvement in various physiological and pathological processes, including cancer and metabolic disorders, SIRT5 has emerged as a promising therapeutic target.
The efficacy of any potential drug, including a SIRT5 inhibitor, is critically dependent on its ability to cross the cell membrane and reach its intracellular target in sufficient concentrations to exert a therapeutic effect. Therefore, assessing the cell permeability of a SIRT5 inhibitor is a fundamental step in the drug development process. These application notes provide a detailed set of protocols for researchers, scientists, and drug development professionals to evaluate the cell permeability and target engagement of SIRT5 inhibitors.
The protocols described herein cover two primary approaches:
-
Direct Quantification of Intracellular Inhibitor Concentration: This method utilizes Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to directly measure the amount of inhibitor that has accumulated inside the cells.
-
Assessment of Cellular Target Engagement and Activity: These methods indirectly confirm permeability by demonstrating that the inhibitor interacts with and affects the function of SIRT5 within the cellular environment. This includes the Cellular Thermal Shift Assay (CETSA) to confirm binding and a cell-based deacylase assay to measure the functional downstream effects.
Key Experimental Protocols
Protocol 1: Direct Quantification of Intracellular Inhibitor Concentration via LC-MS/MS
This protocol provides a direct measure of cell permeability by quantifying the concentration of the SIRT5 inhibitor within the cell lysate.
A. Materials
-
Cell line expressing SIRT5 (e.g., HepG2, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SIRT5 Inhibitor 5 (and analytical standard)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) system
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Protein quantification assay (e.g., BCA assay)
B. Experimental Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard conditions (37°C, 5% CO2).
-
Inhibitor Treatment: Prepare a stock solution of this compound. Dilute the inhibitor in a complete culture medium to the desired final concentrations (e.g., a dose-response range from 0.1 µM to 50 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the SIRT5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 2, 4, or 6 hours) to allow for inhibitor uptake.
-
Cell Harvesting and Lysis:
-
After incubation, place the plates on ice.
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular inhibitor.
-
Add a defined volume of ice-cold lysis buffer (e.g., 200 µL) to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Vortex the lysate and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Collect the supernatant. Reserve a small aliquot for protein quantification.
-
To the remaining supernatant, add a 3-fold volume of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a vacuum.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the specific detection and quantification of this compound.
-
Generate a standard curve using the analytical standard of the inhibitor.
-
Analyze the samples to determine the amount of inhibitor present.
-
-
Data Analysis:
-
Calculate the intracellular concentration of the inhibitor based on the standard curve.
-
Normalize the amount of inhibitor to the total protein concentration of the lysate to account for variations in cell number.
-
Express the final data as pmol inhibitor/mg protein.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for SIRT5 Target Engagement
CETSA is a powerful method to verify target engagement in a cellular context.[6][7][8] It is based on the principle that ligand binding stabilizes the target protein, resulting in a higher denaturation temperature.[9][10] This confirms that the inhibitor has entered the cell and is physically interacting with SIRT5.
A. Materials
-
Cell line expressing SIRT5
-
Complete cell culture medium
-
This compound
-
PBS with protease inhibitors
-
Anti-SIRT5 antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
-
PCR thermocycler or heating blocks
B. Experimental Procedure
-
Cell Treatment: Culture cells to high confluency. Treat the cells with the SIRT5 inhibitor at the desired concentration or with a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells by scraping and resuspend them in PBS containing protease inhibitors.
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. A non-heated sample serves as a control.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blot using an anti-SIRT5 antibody to detect the amount of soluble SIRT5 remaining at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble SIRT5 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Protocol 3: Indirect Assessment via Cell-Based SIRT5 Deacylase Activity
This protocol indirectly assesses permeability by measuring a functional downstream effect of SIRT5 inhibition. Since SIRT5 is a potent desuccinylase, monitoring the succinylation status of a known SIRT5 substrate provides a readout of intracellular inhibitor activity. Citrate Synthase (CS) is a known substrate of SIRT5.[11]
A. Materials
-
Cell line expressing SIRT5 (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
SIRT5 activator (e.g., Resveratrol) as a control[11]
-
Lysis buffer
-
Anti-pan-succinyl-lysine antibody
-
Anti-CS antibody
-
Anti-SIRT5 antibody
-
Western blot reagents and equipment
B. Experimental Procedure
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with this compound at various concentrations, a vehicle control, and a SIRT5 activator as a positive control for de-succinylation. Incubate for a suitable time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer containing protease and deacetylase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform Western blotting on the cell lysates.
-
Probe separate membranes with an anti-pan-succinyl-lysine antibody to assess global changes in protein succinylation and with an anti-CS antibody followed by an anti-succinyl-lysine antibody (via immunoprecipitation) to assess the specific substrate.
-
Use GAPDH or β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities.
-
An increase in the succinylation signal (either globally or on a specific substrate like CS) in inhibitor-treated cells compared to the vehicle control indicates that the inhibitor has entered the cell and is inhibiting SIRT5 enzymatic activity.[11]
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Intracellular Concentration of this compound
| Treatment Concentration (µM) | Incubation Time (h) | Intracellular Concentration (pmol/mg protein) ± SD |
|---|---|---|
| 1 | 4 | 15.2 ± 1.8 |
| 10 | 4 | 145.7 ± 12.3 |
| 50 | 4 | 680.1 ± 55.9 |
Table 2: CETSA Melting Temperature (Tm) Shift for SIRT5
| Treatment | Concentration (µM) | Melting Temperature (Tm) (°C) ± SD | ΔTm (°C) |
|---|---|---|---|
| Vehicle (DMSO) | - | 54.2 ± 0.5 | - |
| this compound | 10 | 58.7 ± 0.7 | +4.5 |
Table 3: Relative Succinylation Levels of Citrate Synthase (CS)
| Treatment | Concentration (µM) | Relative Succinylation Level (Fold Change vs. Vehicle) ± SD |
|---|---|---|
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
| This compound | 1 | 1.8 ± 0.2 |
| This compound | 10 | 4.5 ± 0.4 |
| SIRT5 Activator | 20 | 0.4 ± 0.1 |
Visualizations
Diagrams created using Graphviz to illustrate workflows and pathways.
Caption: Overall workflow for assessing SIRT5 inhibitor cell permeability.
Caption: SIRT5 de-succinylation pathway and point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue distribution, subcellular localization, and enzymatic activity analysis of human SIRT5 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Sirtuin 5 inhibits mitochondrial metabolism in liver cancer cells and promotes apoptosis by mediating the desuccinylation of CS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Impact of SIRT5 Inhibition on Cellular Metabolism using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 5 (SIRT5) is a critical NAD+-dependent protein deacylase located primarily within the mitochondrial matrix.[1] It plays a significant role in cellular homeostasis by removing negatively charged acyl groups—such as succinyl, malonyl, and glutaryl—from lysine residues on target proteins.[1][2] This activity modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, electron transport chain (ETC), fatty acid oxidation, and glycolysis.[1][3] Given its central role in metabolism, SIRT5 has emerged as a therapeutic target for various diseases, including metabolic disorders and cancer.[2][4]
SIRT5 inhibitors block the enzymatic activity of SIRT5, leading to an accumulation of acylated proteins, which in turn alters mitochondrial metabolism.[4] The Agilent Seahorse XF Analyzer is a powerful tool for investigating these metabolic changes in real-time. It measures two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[5]
This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to evaluate the metabolic effects of a SIRT5 inhibitor on live cells.
SIRT5 Signaling Pathway in Metabolism
SIRT5 regulates cellular energy production by modifying key enzymes within the mitochondria. It can desuccinylate and inhibit succinate dehydrogenase (SDH or Complex II), a crucial enzyme in both the TCA cycle and the electron transport chain.[2] It also impacts the pyruvate dehydrogenase complex (PDC), which links glycolysis to the TCA cycle.[6][7] By inhibiting SIRT5, researchers can study the downstream effects of hyper-succinylation on these central metabolic hubs.
Experimental Protocols
This section provides detailed methodologies for assessing mitochondrial function and glycolysis following treatment with a SIRT5 inhibitor. It is crucial to optimize cell seeding densities and inhibitor concentrations for each cell type used.
Cell Seeding and Culture
-
Day 1: Hydrate a Seahorse XF sensor cartridge for each plate by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[8]
-
Day 1: Seed cells in an 80 µL volume into a Seahorse XF96 cell culture microplate at a pre-optimized density (e.g., 20,000 cells/well). Do not seed cells in the four background correction wells.[9]
-
Allow the plate to rest at room temperature for 30-60 minutes to ensure even cell distribution before transferring to a standard 37°C, 5% CO2 incubator overnight.[9]
SIRT5 Inhibitor Treatment
-
Day 2: Prepare the SIRT5 inhibitor at various concentrations in the appropriate cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Remove the cell culture medium from the seeded plate and add the medium containing the SIRT5 inhibitor or vehicle control to the respective wells.
-
Incubate the cells with the inhibitor for the desired time (e.g., 4, 12, or 24 hours) in a 37°C, 5% CO2 incubator. This incubation time should be optimized based on the inhibitor's mechanism of action and cell type.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by using sequential injections of metabolic modulators.[10][11]
-
Assay Preparation (Day of Assay):
-
Prepare Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine). Warm to 37°C and adjust pH to 7.4.[12]
-
Wash the cells by removing the inhibitor-containing medium, adding 180 µL of pre-warmed assay medium, and then replacing it with a final 180 µL of fresh assay medium.[9]
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow temperature and pH to equilibrate.[9]
-
-
Compound Loading:
-
Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium.
-
Load the sensor cartridge ports with the compounds for sequential injection. For a standard assay:
-
-
Run Assay:
-
Load the hydrated and calibrated sensor cartridge into the Seahorse XF Analyzer.
-
Place the cell plate into the analyzer and initiate the Mito Stress Test protocol.
-
Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolytic flux.[13]
-
Assay Preparation:
-
Prepare glucose-free Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with 2 mM glutamine). Warm to 37°C and adjust pH to 7.4.[13]
-
Wash and incubate cells in this medium as described in the Mito Stress Test protocol.
-
-
Compound Loading:
-
Prepare stock solutions of the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-Deoxy-D-glucose (2-DG)).
-
Load the sensor cartridge ports:
-
-
Run Assay:
-
Execute the Glycolysis Stress Test protocol on the Seahorse XF Analyzer.
-
Experimental Workflow Diagram
Data Presentation and Interpretation
After the assay, normalize the OCR and ECAR data to cell number or protein concentration.[15] Key metabolic parameters can then be calculated and compared between the vehicle-treated and SIRT5 inhibitor-treated groups.
Key Parameters of the Mito Stress Test: [11]
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection, representing ATP production.
-
Maximal Respiration: The peak OCR reached after the addition of FCCP, an uncoupling agent.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to energy demands.[10]
-
Non-Mitochondrial Respiration: The remaining OCR after the addition of Rotenone/Antimycin A.
Key Parameters of the Glycolysis Stress Test: [13]
-
Glycolysis: The ECAR rate after the addition of saturating glucose.
-
Glycolytic Capacity: The maximum ECAR rate achieved after inhibiting mitochondrial respiration with oligomycin.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
Example Data Summary
The following table presents hypothetical data from a Mito Stress Test comparing a vehicle control to a SIRT5 inhibitor-treated group. Inhibition of SIRT5 may lead to impaired mitochondrial function due to the hyper-succinylation of ETC components, potentially resulting in decreased respiration.[16]
| Parameter | Unit | Vehicle Control (Mean ± SD) | SIRT5 Inhibitor (Mean ± SD) |
| Basal Respiration | pmol/min | 150.5 ± 10.2 | 115.8 ± 9.5 |
| ATP Production | pmol/min | 105.1 ± 8.5 | 75.3 ± 7.9 |
| Maximal Respiration | pmol/min | 280.9 ± 20.5 | 185.2 ± 15.1 |
| Spare Capacity | pmol/min | 130.4 ± 15.3 | 69.4 ± 11.2 |
| Proton Leak | pmol/min | 25.3 ± 3.1 | 22.1 ± 2.8 |
| Non-Mito. Respiration | pmol/min | 20.1 ± 2.5 | 18.4 ± 2.2 |
References
- 1. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.miami.edu]
- 8. cpu.edu.cn [cpu.edu.cn]
- 9. tabaslab.com [tabaslab.com]
- 10. agilent.com [agilent.com]
- 11. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]
- 12. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 13. agilent.com [agilent.com]
- 14. unige.ch [unige.ch]
- 15. Glycolysis stress test in organoids [protocols.io]
- 16. Roles of Mitochondrial Sirtuins in Mitochondrial Function, Redox Homeostasis, Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of SIRT5-Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing proteins that interact with Sirtuin 5 (SIRT5), a key mitochondrial deacetylase. The protocols outlined below are intended for researchers in cellular metabolism, signal transduction, and drug discovery.
Introduction to SIRT5 and its Interactions
SIRT5 is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized in the mitochondria.[1] It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1] Through these deacylation activities, SIRT5 modulates key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the urea cycle.[1][2] Dysregulation of SIRT5 has been implicated in various diseases, making its interacting protein network a critical area of study for therapeutic development.
Data Presentation: SIRT5 Interacting Proteins
The following tables summarize quantitative data from proteomic studies identifying proteins that interact with or are regulated by SIRT5. These studies typically involve mass spectrometry analysis of immunoprecipitated SIRT5 or comparison of post-translational modifications in wild-type versus SIRT5 knockout models.
Table 1: SIRT5-Regulated Malonylated Proteins in Mouse Liver
This table presents a selection of proteins with significantly increased malonylation in the absence of SIRT5, as identified by quantitative proteomics. This suggests they are direct or indirect substrates of SIRT5's demalonylase activity.[3]
| Protein | Gene Symbol | Fold Change (Sirt5-/- / WT) | Function |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | >1.5 | Glycolysis |
| Aldolase B | ALDOB | >1.5 | Glycolysis |
| Pyruvate kinase | PKM | >1.5 | Glycolysis |
| Enolase 1 | ENO1 | >1.5 | Glycolysis |
| Carbamoyl-phosphate synthase 1 | CPS1 | >1.5 | Urea Cycle |
| Ornithine carbamoyltransferase | OTC | >1.5 | Urea Cycle |
| Argininosuccinate synthase | ASS1 | >1.5 | Urea Cycle |
Table 2: SIRT5-Regulated Succinylated Proteins in Mouse Heart
This table highlights proteins with increased succinylation in SIRT5 knockout mouse hearts, indicating they are potential substrates for SIRT5's desuccinylase activity.[4]
| Protein | Gene Symbol | Fold Change (Sirt5 KO / WT) | Function |
| Trifunctional enzyme subunit alpha, mitochondrial | ECHA | >3.0 | Fatty Acid Oxidation |
| Succinate dehydrogenase [ubiquinone] flavoprotein subunit A | SDHA | >1.5 | TCA Cycle & Electron Transport Chain |
| Isocitrate dehydrogenase [NADP], mitochondrial | IDH2 | >1.5 | TCA Cycle |
| Pyruvate dehydrogenase E1 component subunit alpha | PDHA1 | >1.5 | Pyruvate Metabolism |
| ATP synthase subunit alpha, mitochondrial | ATP5A1 | >1.5 | Oxidative Phosphorylation |
| Carnitine O-palmitoyltransferase 2, mitochondrial | CPT2 | >1.5 | Fatty Acid Oxidation |
Experimental Protocols
Co-Immunoprecipitation of SIRT5 and Interacting Proteins
This protocol describes the immunoprecipitation of SIRT5 to identify interacting proteins from cell lysates.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-SIRT5 Antibody (validated for immunoprecipitation)
-
Isotype Control IgG
-
Protein A/G Magnetic Beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
-
SDS-PAGE and Western Blotting reagents
-
Mass Spectrometry compatible reagents (if applicable)
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-SIRT5 antibody or isotype control IgG.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes. Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
For Mass Spectrometry Analysis: Elute the protein complexes by adding 50 µL of elution buffer (e.g., Glycine-HCl) and incubating for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of neutralization buffer.
-
-
Analysis:
-
Western Blot: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
-
Mass Spectrometry: Prepare the eluted sample for mass spectrometry analysis according to the facility's guidelines to identify a broader range of interacting proteins.
-
Visualizations
Experimental Workflow
Caption: Workflow for SIRT5 co-immunoprecipitation.
SIRT5 in Glycolysis Regulation
Caption: SIRT5 activates GAPDH via demalonylation.
SIRT5 in the TCA Cycle
Caption: SIRT5 modulates key enzymes in the TCA cycle.
References
- 1. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SIRT5 inhibitor 5 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SIRT5 Inhibitor 5 (also known as SIRT5 Inhibitor 1 or Compound 49; CAS No. 2166487-21-2).
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer
It is a common observation for this compound to precipitate when a concentrated DMSO stock solution is diluted into an aqueous buffer for in vitro assays. This is due to the inhibitor's low aqueous solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Detailed Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally 1% or less. High concentrations of DMSO can be detrimental to enzyme activity and may not be sufficient to maintain solubility upon significant dilution.
-
Gentle Warming: Pre-warming the aqueous buffer to 37°C before adding the inhibitor stock can sometimes improve solubility.[1]
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break down small precipitates and facilitate dissolution.
-
Incorporate Surfactants: If precipitation persists, consider adding a low concentration of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, to your assay buffer.[2] It is crucial to run a control experiment to ensure the surfactant does not affect SIRT5 enzyme activity.
-
Lower Inhibitor Concentration: If the above steps do not resolve the issue, the desired inhibitor concentration may be above its solubility limit in the final assay conditions. Attempt the experiment with a lower final concentration of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO.[1][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is limited. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and use them on the same day.[1]
Q4: My inhibitor seems to be losing activity over time in my multi-day cell culture experiment. What could be the cause?
A4: This could be due to the limited stability of the inhibitor in aqueous culture media. For multi-day experiments, consider replenishing the media with freshly diluted inhibitor daily.
Q5: How can I prepare this compound for in vivo studies?
A5: Due to its low aqueous solubility, specific formulations are required for in vivo administration. A common approach involves first dissolving the inhibitor in DMSO, and then sequentially adding co-solvents. One such formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline
The solvents should be added in the order listed, ensuring the solution is clear after each addition.[4]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (185.24 mM) | Sonication may be required.[4] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (3.08 mM) | Clear solution.[4] |
| 10% DMSO / 90% corn oil | 2.08 mg/mL (3.08 mM) | Warming may be required.[4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.08 mg/mL (3.08 mM) | Clear solution.[4] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: General Method for Assessing Aqueous Solubility (Kinetic Solubility Assay)
This protocol provides a general method to estimate the kinetic solubility of this compound in a chosen aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume (e.g., 1-2 µL) of each DMSO concentration to a larger volume (e.g., 98-99 µL) of the desired aqueous buffer in a 96-well plate.
-
Mix thoroughly and let the plate stand at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering at a specific wavelength (e.g., 620 nm).
-
Determine the solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: General Method for Assessing Stability in Solution (HPLC-Based Assay)
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer over time.
-
Prepare a solution of this compound in the desired solvent/buffer at a known concentration.
-
Analyze the initial concentration (T=0) by High-Performance Liquid Chromatography (HPLC). This involves injecting a known volume of the solution and measuring the peak area corresponding to the inhibitor.
-
Store the solution under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC.
-
Calculate the percentage of inhibitor remaining at each time point by comparing the peak area to the peak area at T=0.
-
Plot the percentage of inhibitor remaining versus time to determine the stability profile.
Signaling Pathway and Mechanism of Action
SIRT5 is an NAD⁺-dependent deacylase that primarily removes negatively charged acyl groups, such as succinyl, malonyl, and glutaryl groups, from lysine residues on target proteins.[5] This activity modulates various metabolic pathways. This compound acts by binding to the active site of the enzyme, preventing the interaction between SIRT5 and its substrates.[5]
Caption: Mechanism of SIRT5 inhibition.
References
Technical Support Center: Off-Target Effects of SIRT5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of SIRT5 inhibitors, with a focus on the potent and selective class of 3-thioureidopropanoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of 3-thioureidopropanoic acid-based SIRT5 inhibitors?
A1: The 3-thioureidopropanoic acid derivatives are a class of potent and highly selective SIRT5 inhibitors.[1][2][3] Extensive in vitro screening has shown that these compounds have significantly lower activity against other human sirtuins, namely SIRT1, SIRT2, SIRT3, and SIRT6.[2][3] However, a complete selectivity profile against all sirtuin isoforms (SIRT4 and SIRT7) and other enzyme classes, such as kinases, is not always available. Therefore, it is crucial to experimentally validate the selectivity of the specific inhibitor being used in your model system.
Q2: How can I be sure that the observed phenotype in my experiment is due to SIRT5 inhibition and not an off-target effect?
Q3: What are some potential signaling pathways that could be affected by off-target activities of a SIRT5 inhibitor?
A3: Proteomic studies on SIRT5 knockout cells have revealed a potential link between SIRT5 and the PI3K/AKT/NF-κB signaling pathway.[4][5][6] In these studies, the loss of SIRT5 was associated with an elevation in this pathway's activity. Therefore, if a SIRT5 inhibitor has off-target effects, it could potentially modulate the PI3K/AKT pathway, which is a crucial regulator of cell growth, proliferation, and survival. It is recommended to monitor key components of this pathway (e.g., phosphorylation of AKT) when characterizing a novel SIRT5 inhibitor.
Q4: My SIRT5 inhibitor is not showing the expected potency in my cellular assay. What could be the issue?
A4: Several factors could contribute to a discrepancy between in vitro and cellular potency. The inhibitor may have poor cell permeability. It is also possible that the inhibitor is being actively transported out of the cell or is being metabolized into an inactive form. We recommend performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your specific cell line.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
| Possible Cause | Troubleshooting Step |
| Off-target effect | 1. Perform a dose-response experiment. Off-target effects may occur at higher concentrations. 2. Use a structurally unrelated SIRT5 inhibitor as a control. 3. Validate the phenotype using SIRT5 siRNA or CRISPR/Cas9 knockout. |
| Compound instability | Ensure the compound is properly stored and is stable in your cell culture medium over the course of the experiment. |
| Cell line-specific effects | Test the inhibitor in multiple cell lines to determine if the observed phenotype is general or specific to a particular cellular context. |
Issue 2: Difficulty Confirming Target Engagement in Cells
| Possible Cause | Troubleshooting Step |
| Low cell permeability | Consider using a prodrug version of the inhibitor if available, or increase the incubation time. |
| Insufficient inhibitor concentration | Titrate the inhibitor concentration in a Cellular Thermal Shift Assay (CETSA) to determine the optimal concentration for target engagement. |
| Antibody issues in CETSA | Ensure the antibody used for detecting SIRT5 in the CETSA is specific and provides a strong signal in a Western blot. |
Quantitative Data: Selectivity Profile of a Representative 3-Thioureidopropanoic Acid-Based SIRT5 Inhibitor
The following table summarizes the in vitro inhibitory activity of a representative 3-thioureidopropanoic acid-based SIRT5 inhibitor against other human sirtuin isoforms.
| Target | IC50 (µM) | Selectivity (fold vs. SIRT5) |
| SIRT5 | 3.0 | - |
| SIRT1 | > 600 | > 200 |
| SIRT2 | > 600 | > 200 |
| SIRT3 | > 600 | > 200 |
| SIRT6 | > 600 | > 200 |
Data is representative of compounds described in the literature.[2]
Experimental Protocols
In Vitro Sirtuin Activity Assay (Fluorogenic)
This protocol is used to determine the IC50 values of a test compound against SIRT5 and other sirtuin isoforms.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1-7)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated or succinylated lysine residue and a fluorophore/quencher pair)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a buffer containing a final concentration of 1 mM nicotinamide)
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the sirtuin enzyme, assay buffer, and the test compound or DMSO (vehicle control).
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for SIRT5 Target Engagement
This protocol verifies that the SIRT5 inhibitor is binding to SIRT5 within a cellular context.
Materials:
-
HEK293T cells (or other cell line of interest)
-
SIRT5 inhibitor
-
DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRT5 antibody
-
Thermocycler
Procedure:
-
Culture HEK293T cells to ~80% confluency.
-
Treat the cells with the SIRT5 inhibitor at various concentrations or with DMSO (vehicle control) for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-SIRT5 antibody.
-
Quantify the band intensities and plot the percentage of soluble SIRT5 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
Proteomic Profiling to Identify Off-Targets
This workflow provides a general overview of how to identify potential off-targets of a SIRT5 inhibitor using mass spectrometry-based proteomics.
Materials:
-
Cell line of interest
-
SIRT5 inhibitor
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Treat cells with the SIRT5 inhibitor or DMSO for a defined period.
-
Lyse the cells and extract total protein.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures by LC-MS/MS to identify and quantify the proteins.
-
Compare the protein abundance profiles between the inhibitor-treated and DMSO-treated samples.
-
Proteins that show a significant change in abundance upon inhibitor treatment are potential off-targets or are part of a pathway affected by on-target or off-target inhibition.
-
Further validation of potential off-targets is required using orthogonal methods such as CETSA or enzymatic assays.
Visualizations
Caption: Workflow for characterizing SIRT5 inhibitor off-target effects.
Caption: Potential on-target and off-target signaling pathways.
References
- 1. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 5. SIRT5 Directly Inhibits the PI3K/AKT Pathway in Prostate Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT5 Directly Inhibits the PI3K/AKT Pathway in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
SIRT5 Inhibitor 5: Technical Support Center for In Vivo Studies
Welcome to the technical support center for researchers utilizing SIRT5 inhibitors in in vivo studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: Which SIRT5 inhibitor should I choose for my in vivo study?
A1: The choice of inhibitor depends on factors like potency, selectivity, and cell permeability. Many early-stage SIRT5 inhibitors have poor cell permeability.[1] Prodrugs, such as DK1-04e, have been developed to improve bioavailability for in vivo applications.[1][2] It is crucial to select an inhibitor with demonstrated in vivo activity and good selectivity over other sirtuin isoforms (SIRT1-3, 6) to minimize off-target effects.[2]
Q2: How do I determine the optimal starting dose for my in vivo experiment?
A2: A common starting point is to reference doses used in similar published studies. For example, the SIRT5 inhibitor prodrug DK1-04e was used at 50 mg/kg daily in mouse models of breast cancer.[1][2] If no literature is available, a dose-finding study is recommended. Start with a low dose and escalate until target engagement is observed without overt toxicity. In vitro GI50 (50% growth inhibition) values from cell-based assays can provide a preliminary indication of the required concentration range.
Q3: What is the best way to formulate a SIRT5 inhibitor for in vivo administration?
A3: Formulation depends on the inhibitor's solubility and the intended route of administration. Many small molecule inhibitors have poor water solubility and require a vehicle. A common approach for oral or intraperitoneal (IP) administration involves first dissolving the compound in a small amount of an organic solvent like DMSO, then diluting it with a mixture of agents such as PEG300, Tween 80, and saline or corn oil. Always perform a small-scale solubility test first. An example formulation method is:
-
Dissolve the required amount of inhibitor in DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add ddH₂O or saline to the final volume and mix.[3] The final concentration of DMSO should typically be kept low (e.g., <5-10%) to avoid toxicity.
Q4: How can I confirm that the SIRT5 inhibitor is hitting its target in vivo?
A4: The most direct way to confirm target engagement is to measure the downstream effects of SIRT5 inhibition. Since SIRT5 is a primary lysine desuccinylase, its inhibition leads to an increase in global protein succinylation.[1] You can collect tumor or tissue samples from treated animals and perform a Western blot using a pan-anti-succinyl-lysine antibody. A significant increase in succinylated proteins in the inhibitor-treated group compared to the vehicle control indicates successful target engagement.[1]
Q5: My SIRT5 inhibitor is not showing efficacy in my animal model. What are the possible reasons?
A5: Lack of efficacy can stem from several factors:
-
Poor Pharmacokinetics (PK): The inhibitor may have low bioavailability, rapid clearance, or poor distribution to the target tissue. Using a prodrug version or optimizing the formulation and route of administration may help.[1]
-
Insufficient Target Engagement: The dose may be too low to effectively inhibit SIRT5 in the target tissue. Verify target engagement by measuring protein succinylation (see Q4).
-
Context-Dependent Role of SIRT5: SIRT5 can act as either a tumor promoter or a suppressor depending on the cancer type and cellular context.[4][5] Its inhibition may not be beneficial in all models. The role of SIRT5 is tied to its regulation of metabolic pathways like glycolysis, the TCA cycle, and fatty acid oxidation.[4][5][6]
-
Redundancy: Other cellular mechanisms might compensate for the loss of SIRT5 activity.
Q6: I am observing toxicity (e.g., weight loss) in my animals. What should I do?
A6: While some SIRT5 inhibitors like DK1-04e have been shown to be well-tolerated at effective doses[1][2], toxicity can occur.
-
Reduce the Dose: Lower the dose or decrease the dosing frequency.
-
Refine the Formulation: The vehicle itself can sometimes cause toxicity. Ensure components like DMSO are at a safe concentration.
-
Assess Off-Target Effects: If the inhibitor has poor selectivity, it may be affecting other sirtuins or cellular targets.[7]
-
Monitor Closely: Track body weight, food/water intake, and general animal behavior daily. Perform serum biochemistry and histological analysis of major organs at the end of the study to assess for organ damage.
Quantitative Data on SIRT5 Inhibitors
The following tables summarize key quantitative data for selected SIRT5 inhibitors to aid in compound selection and experimental design.
Table 1: In Vitro Potency and Selectivity of SIRT5 Inhibitors
| Inhibitor | Type | IC50 vs SIRT5 | Selectivity Notes | Reference(s) |
| DK1-04 | Small Molecule | 0.34 µM | No inhibition of SIRT1, 2, 3, 6 at 83.3 µM | [2] |
| MC3482 | Small Molecule | ~42% inhibition at 50 µM (desuccinylase activity) | Selective, does not inhibit SIRT1/3 | [2] |
| SIRT5 inhibitor 8 | Small Molecule | 5.38 µM | Competitive inhibitor | [3] |
| Compound 31 | 3-thioureidopropanoic acid derivative | 3.0 µM | IC50 > 600 µM for SIRT1-3, 6 | [2] |
| Cyclic Peptide 42 | Peptide | 2.2 µM | >50-fold selective over SIRT1, 2, 3, 6 | [2] |
Table 2: Example In Vivo Dosing Regimens for SIRT5 Inhibitors
| Inhibitor | Animal Model | Dose | Route | Frequency | Observed Outcome | Reference(s) |
| DK1-04e (prodrug) | MMTV-PyMT Breast Cancer Mice | 50 mg/kg | Not specified | Daily, 5x/week for 6 weeks | Reduced tumor weight | [1] |
| DK1-04e (prodrug) | MDA-MB-231 Xenograft Mice | 50 mg/kg | Not specified | Daily for 3 weeks | Significantly reduced tumor size and weight | [2] |
| MC3482 | Mouse Model of Stroke | Not specified | Not specified | Not specified | Alleviated neuroinflammation, improved neurological function | [8] |
Experimental Protocols & Workflows
Diagram: General Workflow for Optimizing SIRT5 Inhibitor Concentration
Caption: Workflow for optimizing SIRT5 inhibitor concentration for in vivo studies.
Protocol 1: Target Engagement Validation via Western Blot for Lysine Succinylation
This protocol verifies SIRT5 inhibition in vivo by detecting increased levels of succinylated proteins in tissue lysates.
Materials:
-
Tissue samples (e.g., tumor, liver) from vehicle- and inhibitor-treated animals.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody: Pan anti-succinyl-lysine (e.g., PTM Biolabs, PTM-401).[9]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or Coomassie stain).
Procedure:
-
Protein Extraction: Homogenize frozen tissue samples in ice-cold lysis buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the pan anti-succinyl-lysine antibody (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody, or use Coomassie blue staining on a parallel gel, to ensure equal protein loading.[10] An increase in the overall signal in the succinyl-lysine blot for inhibitor-treated samples indicates successful target engagement.[1]
Signaling Pathway Diagram
Diagram: SIRT5's Role in Cancer Metabolism and Redox Balance
SIRT5 is a key regulator of mitochondrial metabolism. Its inhibition can impact multiple pathways simultaneously, leading to increased oxidative stress and altered energy production, which can be detrimental to cancer cells.
Caption: SIRT5 modulates key enzymes in metabolism and redox balance via desuccinylation.
References
- 1. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5 inhibitor 8 | Sirtuin | | Invivochem [invivochem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. The Sirtuin 5 Inhibitor MC3482 Ameliorates Microglia‑induced Neuroinflammation Following Ischaemic Stroke by Upregulating the Succinylation Level of Annexin-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
improving the selectivity of SIRT5 inhibitors
Welcome to the Technical Support Center for SIRT5 Inhibitor Selectivity. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of SIRT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What makes developing selective SIRT5 inhibitors challenging?
A: The primary challenge stems from the high degree of structural similarity across the seven human sirtuin isoforms (SIRT1-7), especially within the conserved catalytic core.[1][2] Many inhibitors target the NAD⁺ binding pocket, which is highly conserved, leading to a lack of selectivity.[2] Furthermore, some potent inhibitors have been developed, but they often lack cell permeability or have off-target effects, complicating their use in cellular and in vivo models.[2][3]
Q2: What are the key structural features of SIRT5 that can be exploited for selective inhibitor design?
A: SIRT5 has a unique substrate-binding pocket that differentiates it from other sirtuins, particularly SIRT1, SIRT2, and SIRT3. The key residues that define this specificity are Tyr102 and Arg105 .[1][4][5] These residues allow SIRT5 to accommodate and stabilize negatively charged acyl groups like succinyl, malonyl, and glutaryl, while other sirtuins primarily act as deacetylases.[1][4][6] Targeting the distinct topography and electrostatic environment of this substrate-binding pocket is the most effective strategy for developing selective SIRT5 inhibitors.[2][7][8] Another key residue is Ala86, which makes the SIRT5 acyl-lysine binding pocket larger than in other SIRTs, allowing it to accept bulkier substrates.[5]
Q3: What is the best strategy for designing a selective SIRT5 inhibitor?
A: The most efficient strategy is to design inhibitors that are competitive with the acyl-lysine substrate, rather than the NAD⁺ cofactor.[8][9][10] This approach leverages the unique structural features of the SIRT5 substrate-binding pocket, particularly the Tyr102 and Arg105 residues.[1][8] By designing molecules that mimic the binding of negatively charged substrates like succinyl-lysine or glutaryl-lysine, researchers can achieve high potency and selectivity over other sirtuin isoforms.[3][10]
Q4: Are there any known selective SIRT5 inhibitors I can use as a reference?
A: Yes, several selective inhibitors have been reported. For example, thiosuccinyl peptides were among the first Sirt5-specific inhibitors developed, taking advantage of SIRT5's unique preference for succinyl groups.[3] More recently, small molecules have been discovered. MC3482 showed selective inhibition of SIRT5 desuccinylase activity in cells with no significant impact on SIRT1 or SIRT3.[7] Other examples include compounds developed through structure-based virtual screening that target the unique Tyr102 and Arg105 residues.[8][9]
Troubleshooting Guide
Problem 1: My inhibitor shows high potency against SIRT5 but also inhibits other sirtuins (SIRT1, SIRT2, SIRT3).
| Possible Cause | Suggested Solution |
| Inhibitor targets the conserved NAD⁺ binding site. | Redesign the inhibitor to target the substrate-binding pocket, which is more variable among sirtuin isoforms.[2] Focus on creating interactions with the SIRT5-specific residues Tyr102 and Arg105.[1][8] |
| The inhibitor scaffold is promiscuous. | Perform a structure-activity relationship (SAR) study. Synthesize analogs to identify which chemical moieties are responsible for off-target binding and which are essential for SIRT5 inhibition.[8][11] |
| Incorrect assay conditions. | Ensure that the assay conditions (e.g., substrate concentration) are optimized for each sirtuin isoform being tested. Use substrates specific to each sirtuin's primary activity (e.g., acetyl-lysine for SIRT1/2/3, succinyl-lysine for SIRT5) for the most accurate selectivity profile.[12] |
Problem 2: My inhibitor is potent in biochemical assays but shows weak or no activity in cellular assays.
| Possible Cause | Suggested Solution |
| Poor cell membrane permeability. | Many potent inhibitors, especially peptide-based ones, struggle to cross the cell membrane.[2] Consider creating a prodrug by masking charged groups (e.g., carboxylic acids) with esters (acetoxymethyl or ethyl esters) to improve permeability. These esters can be hydrolyzed by intracellular esterases to release the active inhibitor.[2] |
| Mitochondrial targeting is required. | SIRT5 is primarily a mitochondrial protein.[4] If the inhibitor cannot penetrate the mitochondrial membrane, its efficacy will be limited. Consider adding a mitochondria-targeting signal or moiety to the inhibitor scaffold.[13] |
| Inhibitor is rapidly metabolized or effluxed. | The compound may be a substrate for metabolic enzymes or efflux pumps. Evaluate the metabolic stability of your compound in liver microsomes or cell lysates. If stability is low, modify the structure to block sites of metabolism. |
Problem 3: I am observing inconsistent IC₅₀ values in my selectivity assays.
| Possible Cause | Suggested Solution |
| Substrate choice. | The apparent potency of an inhibitor can be influenced by the substrate used. Ensure you are using a consistent, well-characterized substrate for each assay. For SIRT5, a fluorogenic substrate like Ac-Leu-Gly-Ser-Lys(Su)-AMC is commonly used.[9] For other sirtuins, use their preferred acetylated substrates. |
| Enzyme quality and concentration. | Use highly pure, recombinant sirtuin enzymes. The concentration of the enzyme should be well below the Ki of the inhibitor to avoid stoichiometric inhibition. |
| Assay artifacts. | Some compounds can interfere with the assay itself (e.g., fluorescence quenching, aggregation). Run control experiments without the enzyme to check for compound interference with the fluorophore. |
Data Presentation: Inhibitor Selectivity Comparison
The following table summarizes the inhibitory activity (IC₅₀) of various compounds against SIRT5 and other sirtuin isoforms, highlighting the difference between non-selective and selective inhibitors.
| Compound | SIRT1 (IC₅₀, µM) | SIRT2 (IC₅₀, µM) | SIRT3 (IC₅₀, µM) | SIRT5 (IC₅₀, µM) | Selectivity Profile | Reference |
| Suramin | - | - | - | 150 (approx.) | Non-selective, also inhibits many other enzymes | [2][14] |
| Thiobarbiturate 56 | 5.3 | 9.7 | >50 (41% inh.) | 2.3 | Pan-sirtuin inhibitor | [2] |
| H3K9TSu | >100 | >100 | >100 | 5.0 | SIRT5-selective | [2][3] |
| DK1-04 | >83.3 | >83.3 | >83.3 | 0.34 | SIRT5-selective | [2] |
| Compound 37 | - | >50 | - | 5.59 | Selective over SIRT2 and SIRT6 | [8][9] |
| NH4-13 | >50 | 0.087 | >50 | >83 | SIRT2-selective | [15] |
Experimental Protocols
Protocol 1: In Vitro Fluorogenic Deacylase Assay for Selectivity Profiling
This protocol is used to determine the IC₅₀ value of an inhibitor against SIRT5 and other sirtuins.
Materials:
-
Recombinant human SIRT1, SIRT2, SIRT3, and SIRT5 enzymes.
-
Fluorogenic substrates:
-
For SIRT5: Ac-LGK(succinyl)-AMC or similar.
-
For SIRT1/2/3: Fluor-de-Lys (FdL) acetylated substrate.
-
-
NAD⁺ solution.
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., Trypsin in buffer with Nicotinamide).
-
Test inhibitor compound at various concentrations.
-
384-well black microplate.
-
Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in assay buffer.
-
Reaction Mixture: In each well of the microplate, add:
-
Recombinant sirtuin enzyme (final concentration typically 50-200 nM).
-
Test inhibitor at desired concentrations (or vehicle control).
-
Assay Buffer.
-
-
Initiation: Add NAD⁺ (final concentration ~500 µM) and the appropriate fluorogenic substrate (final concentration ~20-50 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer (e.g., trypsin) cleaves the deacylated substrate, releasing the fluorescent AMC group. Nicotinamide is included to stop the sirtuin reaction.
-
Measurement: Incubate for another 15-30 minutes, then read the fluorescence intensity.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (enzyme + vehicle) and negative control (no enzyme).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Selectivity Calculation: Repeat the procedure for each sirtuin isoform (SIRT1, SIRT2, SIRT3) and compare the IC₅₀ values to determine the selectivity for SIRT5.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the inhibitor binds to SIRT5 within a cellular context.
Materials:
-
Cultured cells expressing SIRT5 (e.g., MCF7, HEK293T).
-
Test inhibitor and vehicle control (DMSO).
-
PBS (Phosphate-Buffered Saline) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler with a gradient function.
-
Centrifuge.
-
SDS-PAGE and Western Blotting equipment.
-
Anti-SIRT5 antibody.
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control at a desired concentration for a specific time (e.g., 1-4 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble SIRT5 at each temperature point using SDS-PAGE and Western Blotting with an anti-SIRT5 antibody.
-
-
Data Interpretation:
-
In the vehicle-treated samples, the amount of soluble SIRT5 will decrease as the temperature increases, generating a "melting curve."
-
If the inhibitor binds to and stabilizes SIRT5, the melting curve will shift to the right (i.e., SIRT5 will remain soluble at higher temperatures). This thermal shift confirms target engagement in a cellular environment.[10]
-
Visualizations
Caption: Workflow for developing a selective SIRT5 inhibitor.
Caption: Targeting unique SIRT5 residues for inhibitor selectivity.
Caption: Troubleshooting logic for a non-selective SIRT5 inhibitor.
References
- 1. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 6. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00216J [pubs.rsc.org]
- 14. Structural Basis for Sirtuin Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results from SIRT5 Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SIRT5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes. SIRT5 is a critical mitochondrial NAD+-dependent deacylase that removes succinyl, malonyl, and glutaryl groups from lysine residues, playing a key role in regulating metabolic pathways.[1][2][3] Understanding its function is crucial, but experiments with inhibitors can sometimes yield puzzling results.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My SIRT5 inhibitor shows no effect on the succinylation/malonylation status of my target protein in cells.
Possible Cause 1: Poor Inhibitor Permeability or Efflux Some inhibitors, particularly peptide-based ones, have low cell permeability and may not reach sufficient intracellular concentrations to inhibit SIRT5 effectively.[4]
-
Solution:
-
Confirm cellular uptake of the inhibitor using methods like mass spectrometry if a suitable standard is available.
-
Consider using a more cell-permeable inhibitor analog. Several small-molecule inhibitors have been developed with improved permeability.[4]
-
Increase the incubation time or concentration, but monitor for off-target effects and toxicity.
-
Possible Cause 2: Incorrect Assay Conditions The inhibitor's effectiveness can be highly dependent on the experimental conditions.
-
Solution:
-
Validate Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to SIRT5 inside the cell.[5][6] Ligand binding stabilizes the protein, leading to a shift in its melting temperature.[5][7][8]
-
Check NAD+ Levels: SIRT5 activity is NAD+-dependent.[9] High intracellular NAD+ levels could potentially overcome competitive inhibitors. Consider measuring NAD+ levels in your cellular model.
-
Possible Cause 3: Redundant or Dominant Pathways The cell might have compensatory mechanisms that counteract the effect of SIRT5 inhibition.
-
Solution:
-
Investigate other sirtuins or enzymes that might regulate the acylation status of your protein of interest. While SIRT5 is the primary desuccinylase, other enzymes could play minor or context-dependent roles.
-
Use a SIRT5 knockout or knockdown cell line as a positive control to confirm that the acylation status of your target is indeed regulated by SIRT5.
-
Q2: I'm observing an increase in apoptosis or cell toxicity after applying the SIRT5 inhibitor.
Possible Cause 1: Off-Target Effects The inhibitor may not be specific to SIRT5 and could be affecting other sirtuins or unrelated proteins that are crucial for cell survival.[10] For example, some sirtuin inhibitors can affect SIRT1 or SIRT2, which are involved in genome stability and cell cycle regulation.[11][12]
-
Solution:
-
Check Inhibitor Specificity: Review the literature for the inhibitor's selectivity profile against other sirtuins (SIRT1-4, 6, 7).[13] Use an inhibitor with a higher reported selectivity for SIRT5.
-
Perform a Rescue Experiment: Overexpress a resistant SIRT5 mutant in your cells. If the toxicity is on-target, this should rescue the phenotype.
-
Dose-Response Curve: Perform a detailed dose-response experiment. Off-target effects often occur at higher concentrations. Determine the lowest effective concentration that inhibits SIRT5 without causing significant toxicity.
-
Possible Cause 2: On-Target Toxicity Inhibition of SIRT5 can disrupt critical metabolic pathways, leading to cellular stress and death, particularly in cancer cells that are metabolically reprogrammed.[14][15] SIRT5 regulates pathways like the urea cycle, fatty acid oxidation, and ROS detoxification.[2][14]
-
Solution:
-
Analyze Metabolic State: Use metabolic assays (e.g., Seahorse analyzer) to assess mitochondrial respiration and glycolysis. Inhibition of SIRT5 can impair these processes.[15]
-
Measure Oxidative Stress: Quantify reactive oxygen species (ROS) levels. SIRT5 helps detoxify ROS, so its inhibition can lead to oxidative stress.[1]
-
Context is Key: The role of SIRT5 can be tumor-promoting or tumor-suppressing depending on the cancer type and context.[16] The observed toxicity might be an expected on-target effect in your specific cell model.
-
Q3: The SIRT5 inhibitor works in my in vitro (biochemical) assay but not in my cell-based assay.
Possible Cause 1: Cellular Environment Factors The intracellular environment is far more complex than a test tube.
-
Solution:
-
Subcellular Localization: SIRT5 is primarily mitochondrial.[2] Ensure your inhibitor can penetrate the mitochondrial membrane.
-
Protein Interactions: In cells, SIRT5 exists in protein complexes which may alter its conformation and accessibility to the inhibitor.
-
Metabolism of the Inhibitor: The cell may metabolize and inactivate the inhibitor. Analyze cell lysates over time using LC-MS to determine the inhibitor's stability.
-
Possible Cause 2: Flaws in the In Vitro Assay The biochemical assay may not accurately reflect the inhibitor's mechanism.
-
Solution:
-
Assay Artifacts: Some fluorescence-based assays are prone to artifacts.[17] Confirm your results using an alternative, label-free method like mass spectrometry.[18]
-
Substrate Choice: The choice of acylated peptide substrate is critical. SIRT5 has strong preferences for desuccinylation, demalonylation, and deglutarylation over deacetylation.[4][19] Ensure you are using an appropriate substrate for your assay.[20][21]
-
Confirm Inhibition Mechanism: Use kinetic assays to determine if the inhibitor is competitive with the acyl-lysine substrate or the NAD+ cofactor.[22] This can provide clues about why it might fail in a cellular context with different substrate and cofactor concentrations.
-
Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm that my inhibitor is engaging SIRT5 in my cells?
The gold standard for confirming target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA) .[5] This method relies on the principle that when a ligand (your inhibitor) binds to its target protein (SIRT5), it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[7] By heating cell lysates treated with your inhibitor across a range of temperatures and then quantifying the amount of soluble SIRT5 remaining via Western Blot, you can observe a shift in the protein's melting curve, which indicates direct binding.[23]
Q2: What are the most reliable substrates to monitor for changes after SIRT5 inhibition?
SIRT5 has a broad range of substrates involved in metabolism.[1] Monitoring enzymes in key metabolic pathways is a robust strategy. Some well-validated targets include:
-
Carbamoyl Phosphate Synthetase 1 (CPS1): A key enzyme in the urea cycle, activated by SIRT5-mediated deacetylation and desuccinylation.[1]
-
Succinate Dehydrogenase (SDHA): A component of both the TCA cycle and electron transport chain. Its activity is inhibited by SIRT5-mediated desuccinylation.[14]
-
Pyruvate Dehydrogenase Complex (PDC): SIRT5 represses PDC activity through desuccinylation.[2]
-
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH): A glycolytic enzyme regulated by SIRT5-mediated demalonylation.[2][4]
Q3: My inhibitor is not selective and hits other sirtuins. How can I interpret my results?
Interpreting results from a non-selective inhibitor is challenging but possible.
-
Use Multiple Inhibitors: Compare the effects of your primary inhibitor with others that have different selectivity profiles. If two different inhibitors with a common target (SIRT5) produce the same phenotype, it strengthens the evidence for on-target effects.
-
Genetic Validation: The most rigorous approach is to combine inhibitor studies with genetic knockdown (siRNA) or knockout (CRISPR) of SIRT5. If the inhibitor's effect is lost in SIRT5-deficient cells, it confirms the phenotype is SIRT5-dependent.
-
Activity-Based Probes: If available, use an activity-based probe for SIRT5 to directly measure target engagement and occupancy in the presence of the non-selective inhibitor.
Data Presentation
Table 1: Selected SIRT5 Inhibitors and Reported Potency
| Inhibitor | Type | Target Activity | IC50 Value | Selectivity Notes | Citation(s) |
| Suramin | Small Molecule | Desuccinylase | 22 µM | Non-selective, also inhibits other sirtuins. | [4] |
| GW5074 | Small Molecule | Desuccinylase | - | Inhibits desuccinylase but not deacetylase activity. | [9] |
| 3-thioureidopropanoic acid derivative | Substrate Mimic | Desuccinylase | ~3-4 µM | ~150-200 fold selective for SIRT5 over SIRT1/2/3/6. | [13] |
| MC3482 | Covalent | Desuccinylase | ~40% inhibition at 50 µM (in cells) | No significant impact on SIRT1 or SIRT3 activities reported. | [1] |
| Compound 3d | Mechanism-based | Deglutarylase | 0.11 µM (Ki = 6 nM) | Highly selective over other sirtuins. | [16] |
| Compound 47 | Pyrazolone | Desuccinylase | 210 nM | >3800-fold selective for SIRT5 over SIRT1/2/3/6. | [13] |
Note: IC50 values can vary significantly based on the assay conditions, substrate used, and NAD+ concentration.
Table 2: Troubleshooting Summary
| Unexpected Result | Potential Cause | Recommended First Step |
| No effect on target PTM | Poor cell permeability | Confirm target engagement with CETSA. |
| Redundant cellular pathways | Use SIRT5 knockout/knockdown cells as a control. | |
| High cellular toxicity | Off-target effects | Check inhibitor selectivity profile; use a more selective compound. |
| On-target disruption of metabolism | Measure ROS levels and mitochondrial respiration. | |
| Works in vitro, not in cells | Inhibitor instability/metabolism | Measure intracellular inhibitor concentration over time via LC-MS. |
| In vitro assay artifact | Validate with an orthogonal, label-free assay (e.g., MS-based). |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Succinylation
-
Cell Lysis: Treat cells with the SIRT5 inhibitor or DMSO vehicle for the desired time. Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors (e.g., Nicotinamide, Trichostatin A).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate per lane and separate on an 8-12% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a pan-anti-succinyl-lysine antibody or a specific antibody against your succinylated protein of interest, diluted in blocking buffer.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin, GAPDH) or for the total protein of interest to normalize the succinylation signal.
Protocol 2: In Vitro SIRT5 Deacylase Activity Assay (Fluorescence-based)
This protocol is adapted from common methods for continuous sirtuin assays.[19][20][21]
-
Reagents:
-
Recombinant human SIRT5 protein.
-
Fluorogenic acylated peptide substrate (e.g., a succinylated peptide with a fluorophore and quencher).
-
NAD+.
-
Developer solution (e.g., Trypsin).
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
-
Reaction Setup: In a 96-well black plate, add the assay buffer.
-
Inhibitor Addition: Add the SIRT5 inhibitor at various concentrations or DMSO as a vehicle control.
-
Enzyme Addition: Add recombinant SIRT5 to a final concentration of ~10-100 nM.[17][21] Incubate for 15 minutes at 37°C to allow inhibitor binding.
-
Reaction Initiation: Start the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+ (final concentrations typically 10-50 µM and 100-500 µM, respectively).
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence increase every 1-2 minutes for 30-60 minutes. The deacylation by SIRT5 allows the developer (trypsin) to cleave the peptide, separating the fluorophore from the quencher.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear phase) for each condition. Plot the velocity against the inhibitor concentration to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a standard workflow for CETSA detected by Western Blot.[5]
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the SIRT5 inhibitor or DMSO vehicle at the desired concentration for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration.
-
Western Blot: Analyze the soluble SIRT5 levels in each sample by Western Blot as described in Protocol 1, using a specific anti-SIRT5 antibody.
-
Data Analysis: Quantify the band intensities for SIRT5 at each temperature for both the vehicle and inhibitor-treated samples. Normalize the intensity at each temperature to the intensity of the unheated (e.g., 37°C) sample. Plot the relative soluble protein amount against temperature to generate melting curves. A shift in the curve to higher temperatures in the inhibitor-treated sample indicates target stabilization and engagement.[23]
Visualizations
Signaling and Experimental Workflows
Caption: Simplified SIRT5 signaling pathway in the mitochondrion.
Caption: Logical workflow for troubleshooting unexpected results.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtuin Inhibition Induces Apoptosis-like Changes in Platelets and Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Novel Continuous Assay for the Deacylase Sirtuin 5 and Other Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 34.237.233.138 [34.237.233.138]
- 22. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for SIRT5 Enzymatic Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize SIRT5 enzymatic assays. By addressing common issues and providing detailed protocols, this resource aims to enhance assay performance, reliability, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic activity of SIRT5? SIRT5 is a member of the sirtuin family of NAD+-dependent enzymes.[1] While it has weak deacetylase activity, its primary and most robust functions are as a protein lysine desuccinylase, demalonylase, and deglutarylase.[2][3] It preferentially removes these negatively charged acidic modifications from mitochondrial proteins.[2][4]
Q2: What are the essential components of a SIRT5 assay buffer? A typical SIRT5 assay buffer includes a buffering agent to maintain pH (e.g., Tris-HCl, HEPES), salts to control ionic strength (e.g., NaCl, KCl), a reducing agent to maintain enzyme stability (e.g., DTT), and often a protein carrier like Bovine Serum Albumin (BSA) to prevent enzyme denaturation and sticking to surfaces.[5]
Q3: What is the optimal pH for a SIRT5 assay? SIRT5 is primarily located in the mitochondrial matrix, which has an alkaline environment.[6] Therefore, assays are typically performed at a physiological or slightly alkaline pH, generally between 7.5 and 8.0.[5][7] For instance, one established HPLC-based assay uses a reaction buffer of 20 mM Tris-HCl at pH 8.0.[7]
Q4: Why is NAD+ a critical component in the reaction? Sirtuins are NAD+-dependent class III histone deacetylases.[1][8] SIRT5 requires nicotinamide adenine dinucleotide (NAD+) as a cosubstrate for its deacylase activity.[6][9] During the reaction, the acyl group from the lysine residue is transferred to the ADP-ribose portion of NAD+, releasing nicotinamide.[10]
Q5: What types of substrates are suitable for SIRT5 assays? Given SIRT5's specificity, ideal substrates contain a succinylated, malonylated, or glutarylated lysine residue.[3] Fluorogenic assays often use a synthetic peptide with a succinylated lysine, which, after desuccinylation by SIRT5, can be acted upon by a developer enzyme to produce a fluorescent signal.[8][11] HPLC-based assays may use peptides derived from known physiological substrates, such as a succinylated H3K9 peptide.[7] The unique substrate preference is determined by specific amino acid residues, Tyr102 and Arg105, in the SIRT5 active site that interact with the negatively charged acyl groups.[3][6]
Troubleshooting Guide
Encountering issues with your SIRT5 assay can be frustrating. This guide addresses common problems with potential causes and solutions.
Problem: Low or No Enzymatic Activity
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the SIRT5 enzyme has been stored correctly at -80°C and avoid repeated freeze-thaw cycles.[8][12] Always keep the diluted enzyme on ice during the experiment.[8] Run a positive control with a known activator or a fresh batch of enzyme to verify activity. |
| Incorrect Buffer pH | Prepare fresh buffer and verify the pH is within the optimal range (typically 7.5-8.0).[5][7] Mitochondrial matrix pH is alkaline, which supports SIRT5 activity.[6] |
| Insufficient NAD+ | NAD+ is a required cosubstrate and can degrade with improper storage. Use a fresh aliquot of NAD+ and ensure its final concentration is sufficient (e.g., 1 mM).[7] |
| Substrate Degradation | Store peptide substrates at -80°C in aliquots to prevent degradation from multiple freeze-thaw cycles.[8] |
| Presence of Inhibitors | Nicotinamide, a product of the sirtuin reaction, is a known inhibitor.[8] Ensure samples do not contain high concentrations of nicotinamide or other known sirtuin inhibitors like suramin.[13] Some assay kits include a developer that contains nicotinamide to stop the SIRT5 reaction.[8] Avoid high concentrations of DMSO (>1%), ionic detergents, or high salt, as these can inhibit activity.[12] |
Problem: High Background Signal
| Potential Cause | Recommended Solution |
| Substrate Instability | Some fluorogenic substrates may be prone to auto-hydrolysis or non-enzymatic deacylation. Include a "no-enzyme" control well to measure the background signal and subtract it from all other readings. |
| Contaminated Reagents | Use fresh, high-purity reagents, especially the buffer and water. Check for contamination in the developer solution, which can cause a high background signal. |
| Incorrect Microplate Type | For fluorescent assays, use black, low-binding microtiter plates to minimize background fluorescence and light scatter.[8][14] For colorimetric assays, clear plates are recommended.[14] |
| Extended Incubation Time | Optimize the incubation time. Excessively long incubations can lead to higher background. The reaction rate should be measured in the linear range. |
Problem: Poor Reproducibility / High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and change tips between reagents and samples to avoid cross-contamination. When adding reagents to a 96-well plate, pipette gently against the well wall to avoid bubbles.[14] |
| Temperature Fluctuations | Ensure all reagents are equilibrated to the correct temperature before starting the assay. Use an incubator to maintain a constant temperature (e.g., 37°C) during the reaction.[7] |
| Incomplete Mixing | Mix all components thoroughly after addition, especially the enzyme to initiate the reaction. Gentle vortexing or trituration can be used. |
| Enzyme Adsorption | Non-specific binding of the enzyme to plastic tubes or plates can reduce its effective concentration. Include a carrier protein like BSA (e.g., 1 mg/mL) or a non-ionic detergent like Tween-20 or Triton X-100 (below its CMC) in the assay buffer.[5][15] |
Quantitative Data Summary
Table 1: Recommended Buffer Components for SIRT5 Assays
| Component | Typical Concentration Range | Function & Notes |
|---|---|---|
| Buffer Salt | 20-50 mM (Tris-HCl, HEPES) | Maintains a stable pH, typically between 7.5 and 8.0.[5][7] |
| Salts (Ionic Strength) | 50-150 mM (NaCl, KCl) | Mimics physiological ionic strength. Note that very high salt concentrations can be inhibitory.[5][12] |
| Reducing Agent | 1 mM (DTT) | Prevents oxidation and helps maintain the enzyme in an active state.[7] |
| Carrier Protein | 0.1-1 mg/mL (BSA) | Prevents enzyme denaturation and non-specific adsorption to surfaces.[5] |
| Detergent (Optional) | <0.01% (Tween-20, Triton X-100) | Non-ionic detergents can help prevent protein aggregation and sticking.[14][15] Avoid ionic detergents like SDS.[12][14] |
| Cofactor | 0.5-1 mM (NAD+) | Essential cosubstrate for the deacylation reaction.[7] |
| Magnesium Chloride | 1 mM (MgCl₂) | Often included as it can be a cofactor for other enzymes in coupled assays and can help stabilize protein-nucleotide interactions.[5] |
Experimental Protocols & Visualizations
Protocol 1: Standard Fluorogenic SIRT5 Activity Assay
This protocol is based on commercially available kits and provides a method for measuring SIRT5 activity using a fluorogenic substrate.[8][11][12]
1. Reagent Preparation:
-
SIRT5 Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.[5] Add 1 mg/mL BSA just before use.
-
SIRT5 Enzyme: Thaw recombinant human SIRT5 on ice. Dilute the enzyme to the desired concentration (e.g., 15 ng/µL) in cold SIRT5 Assay Buffer.[8] Keep on ice.
-
Substrate: Dilute the fluorogenic succinylated peptide substrate stock (e.g., 5 mM) to a working concentration (e.g., 100 µM) with SIRT5 Assay Buffer.[8]
-
NAD+ Solution: Dilute the NAD+ stock (e.g., 50 mM) to a working concentration with SIRT5 Assay Buffer.
-
Controls: Prepare a solution of a known inhibitor (e.g., 10 mM Nicotinamide) for use as an inhibitor control.[8]
2. Assay Procedure:
-
Perform all reactions in duplicate or triplicate in a black 96-well plate.
-
Master Mix: Prepare a master mix containing the diluted substrate, NAD+, and SIRT5 Assay Buffer. For each reaction, this might consist of 5 µL substrate (100 µM), 0.5 µL NAD+ (50 mM), and 14.5 µL Assay Buffer.[8]
-
Add 25 µL of the master mix to each well.
-
Add Compounds: Add 5 µL of the test inhibitor solution or inhibitor buffer (for positive control and blank wells). For the inhibitor control, add 5 µL of the Nicotinamide solution.[8]
-
Blank Wells: Add 20 µL of SIRT5 Assay Buffer to the blank wells.
-
Initiate Reaction: Start the reaction by adding 20 µL of diluted SIRT5 enzyme to all wells except the "Blank".
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Develop Signal: Add 50 µL of Developer solution to each well and mix. Incubate at 37°C for an additional 15-30 minutes.
-
Read Fluorescence: Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm (wavelengths can vary depending on the specific fluorophore).[16]
-
Data Analysis: Subtract the average fluorescence value of the blank wells from all other readings. Determine the percent inhibition or activity relative to controls.
Caption: Workflow for a typical SIRT5 fluorogenic enzymatic assay.
Protocol 2: HPLC-Based SIRT5 Desuccinylase Assay
This protocol provides a direct measurement of substrate conversion and is adapted from published methodologies.[7] It is particularly useful for enzyme kinetics and avoiding artifacts from fluorogenic substrates.[10]
1. Reagent Preparation:
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT.[7]
-
SIRT5 Enzyme: Prepare purified SIRT5 in a buffer such as 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, and 10% glycerol.[7] Thaw on ice before use.
-
Substrate: Prepare a succinylated peptide substrate (e.g., Succinyl-H3K9) in water at various concentrations (e.g., 7.5 µM to 750 µM).[7]
-
NAD+: Prepare a 25 mM NAD+ stock solution in water.
-
Quench Buffer: 10% Trifluoroacetic Acid (TFA) in water.
2. Assay Procedure:
-
Prepare the reaction mixture in a 1.5 mL microcentrifuge tube. For a 60 µL reaction, combine:
-
50 µL water
-
1.2 µL of 1 M Tris-HCl (pH 8.0)
-
2.4 µL of 25 mM DTT
-
2.4 µL of 25 mM NAD+
-
-
Add 2 µL of purified SIRT5 enzyme to the reaction buffer.
-
Initiate the reaction by adding 2 µL of the succinyl peptide substrate. Vortex briefly to mix.
-
Incubate the reaction at 37°C for an optimized time (e.g., 4-10 minutes) to ensure substrate conversion is below 10-15%, which is within the linear range for Michaelis-Menten kinetics.[7]
-
Stop the reaction by adding 60 µL of Quench Buffer. Vortex thoroughly for 5 seconds to precipitate the enzyme.[7]
-
Centrifuge the tube at high speed (e.g., >14,000 x g) for 5-10 minutes to pellet the precipitated enzyme.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Separate the succinylated (substrate) and de-succinylated (product) peptides using a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Calculate the reaction rate by quantifying the peak areas of the substrate and product.[17]
Caption: SIRT5 mechanism and a logical flow for troubleshooting assays.
References
- 1. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. HPLC-Based Enzyme Assays for Sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vincibiochem.it [vincibiochem.it]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Inhibitor Precipitation in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to inhibitor precipitation in cell culture media.
Troubleshooting Guides
Issue: My inhibitor, dissolved in DMSO, precipitates immediately upon addition to the culture medium.
Q1: Why is my inhibitor precipitating when I add it to the aqueous culture medium from a DMSO stock?
A1: This is a common issue arising from the significant difference in solvent properties between DMSO and your aqueous culture medium.[1] Many inhibitors are hydrophobic (lipophilic) and have poor aqueous solubility.[2][3] While they readily dissolve in a polar aprotic solvent like DMSO, adding this concentrated stock to the aqueous environment of the culture medium can cause the compound to crash out of solution.[1] The DMSO concentration is drastically lowered upon dilution, and the aqueous medium cannot maintain the inhibitor in a dissolved state.[1]
Q2: How can I prevent this initial precipitation?
A2: Several strategies can be employed:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize cytotoxicity.[4] However, for some poorly soluble compounds, a slightly higher but still cell-tolerated DMSO concentration might be necessary to maintain solubility.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium or a buffer/DMSO mixture.[5][6] The serum proteins can help to bind and solubilize the inhibitor.[5] Then, add this intermediate dilution to the final culture volume.
-
Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and thorough mixing.[7] This can prevent localized high concentrations of the inhibitor that are more prone to precipitation.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[5] However, be cautious as prolonged heating can degrade sensitive media components.
Issue: My inhibitor appears to be soluble initially but then precipitates over time in the incubator.
Q1: What could be causing my inhibitor to precipitate after a period of incubation?
A1: This delayed precipitation can be due to several factors:
-
Temperature Shifts: Moving the culture plates from a warmer incubator to a cooler microscope stage and back can cause temperature fluctuations that decrease the solubility of some compounds.[8]
-
pH Changes: The metabolic activity of cells can alter the pH of the culture medium over time. For pH-sensitive compounds, this shift can lead to a decrease in solubility and subsequent precipitation.
-
Interaction with Media Components: Some inhibitors may interact with salts, amino acids, or other components in the culture medium, forming insoluble complexes over time.[8] Calcium salts are particularly prone to causing precipitation.[8]
-
Evaporation: If the culture plates are not properly sealed, evaporation of the medium can occur, leading to an increased concentration of the inhibitor and other solutes, which can exceed the solubility limit.[8]
-
Inhibitor Instability: The inhibitor itself may be unstable in the aqueous environment at 37°C and degrade into less soluble byproducts.
Q2: How can I troubleshoot and prevent delayed precipitation?
A2: Consider the following troubleshooting steps:
-
Minimize Temperature Fluctuations: When performing microscopic analysis, use a heated stage to maintain the temperature of the culture plate. Minimize the time the plates are outside the incubator.
-
Use Buffered Media: Ensure you are using a well-buffered culture medium (e.g., with HEPES) to maintain a stable pH throughout the experiment.
-
Check for Media Incompatibility: If you suspect an interaction with media components, you could try a different media formulation. For example, some serum-free media are more prone to precipitation of metal supplements.[8]
-
Prevent Evaporation: Use culture plates with tight-fitting lids or seal the plates with parafilm (ensure gas exchange if required for your cells) to minimize evaporation.[8]
-
Assess Inhibitor Stability: Check the manufacturer's data sheet for information on the inhibitor's stability in aqueous solutions. If stability is a concern, you may need to perform shorter-term experiments or replenish the inhibitor-containing medium more frequently.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO my cells can tolerate?
A1: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate up to 0.1% - 0.5% DMSO without significant toxicity.[4] However, it is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.
Q2: I've tried everything and my inhibitor still precipitates. What are my other options?
A2: If standard methods fail, you can explore more advanced solubilization techniques:
-
Co-solvents: In addition to DMSO, other co-solvents like ethanol, dimethylformamide (DMF), or polyethylene glycol (PEG) can be used, but their toxicity to cells must be carefully evaluated.[4][6]
-
Formulation with Excipients: For particularly challenging compounds, formulation with solubilizing agents such as cyclodextrins can be considered.[9] These agents encapsulate the hydrophobic inhibitor, increasing its apparent aqueous solubility.
-
Use of Serum: Increasing the serum concentration in your medium can sometimes help, as serum proteins like albumin can bind to and solubilize hydrophobic compounds.[5][10]
Q3: Can I just filter out the precipitate and use the remaining solution?
A3: Filtering out the precipitate is generally not recommended because it will lower the effective concentration of your inhibitor in an unquantified way.[1] This will make your experimental results inaccurate and difficult to reproduce. The primary goal should be to prevent precipitation in the first place.
Q4: How should I prepare and store my inhibitor stock solutions to minimize precipitation issues?
A4: Proper preparation and storage are critical:
-
Use High-Quality Solvent: Use anhydrous, high-purity DMSO to prepare your stock solutions, as water contamination can reduce the inhibitor's solubility.[7]
-
Store Properly: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[4][7]
-
Check for Precipitates Before Use: Before each use, visually inspect the thawed stock solution for any precipitates. If present, try to redissolve by warming gently (not exceeding 50°C) or vortexing.[7]
Data Presentation
Table 1: General Guidelines for Final DMSO Concentration in Cell Culture
| Cell Tolerance | Final DMSO Concentration | Recommendation |
| High | < 0.1% | Ideal for most cell lines and long-term experiments. Minimal impact on cell physiology. |
| Medium | 0.1% - 0.5% | Generally acceptable for many cell lines in shorter-term assays.[4] A vehicle control is essential. |
| Low | > 0.5% | May cause significant cytotoxicity and alter gene expression.[5] Use with caution and only if necessary. |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency after 24-48 hours.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete culture medium. A typical range would be from 2% down to 0.01%, including a no-DMSO control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the intended duration of your inhibitor experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the DMSO concentration. The maximum tolerated DMSO concentration is the highest concentration that does not significantly reduce cell viability compared to the no-DMSO control.
Protocol 2: Small-Scale Solubility Test for an Inhibitor
-
Prepare Serial Dilutions: Prepare a serial dilution of your inhibitor in complete culture medium, starting from your desired highest concentration.
-
Incubation: Incubate the dilutions at 37°C for a few hours.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: Place a small drop of each dilution on a microscope slide and examine under a microscope for the presence of crystalline structures or amorphous precipitate.[7]
-
Determine Approximate Solubility: The highest concentration that remains clear both visually and microscopically is the approximate solubility of your inhibitor in the culture medium under those conditions.
Visualizations
Caption: Experimental workflow for adding a DMSO-dissolved inhibitor to culture media.
Caption: Troubleshooting flowchart for inhibitor precipitation in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating SIRT5 Knockdown to Confirm Inhibitor Specificity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating SIRT5 knockdown as a crucial step in confirming the on-target specificity of novel inhibitors.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is the primary purpose of validating SIRT5 knockdown when studying a new inhibitor?
The primary purpose is to establish that the biological effect of a chemical inhibitor is directly and specifically due to the inhibition of SIRT5 and not from off-target effects. If an inhibitor's effect is diminished or eliminated in cells lacking SIRT5 (via knockdown), it provides strong evidence that the inhibitor's mechanism of action is indeed through SIRT5.
Q2: What are the most common methods for achieving SIRT5 knockdown?
The most common methods are RNA interference (RNAi)-based approaches, including transient transfection with small interfering RNAs (siRNAs) and stable expression of short-hairpin RNAs (shRNAs). CRISPR/Cas9-mediated gene knockout is also used for complete and permanent removal of the gene.
Q3: What is the difference between knockdown, knockout, and inhibition?
-
Knockdown: Temporarily reduces the expression of a target gene at the mRNA level, leading to decreased protein levels. This is often achieved using siRNA or shRNA.[1]
-
Knockout: Permanently deletes the gene from the genome, completely preventing the production of the corresponding protein. This is typically done using CRISPR/Cas9 technology.
-
Inhibition: Directly interferes with the function of a protein, usually the enzymatic activity, using a small molecule inhibitor. The protein is still present in the cell.[2]
Q4: Why is a "rescue experiment" considered a gold standard for confirming specificity?
Part 2: Troubleshooting Guides
Problem Area 1: Inefficient SIRT5 Knockdown
Q5: My Western blot shows no significant decrease in SIRT5 protein levels after siRNA/shRNA treatment. What should I check?
Several factors can lead to poor knockdown efficiency. Refer to the table below for a systematic troubleshooting approach.
Table 1: Troubleshooting Checklist for Inefficient SIRT5 Protein Knockdown
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Transfection/Transduction | Optimize transfection reagent-to-siRNA ratio, cell density (aim for ~70%), and serum concentration in media. For shRNA, test a range of Multiplicities of Infection (MOIs).[4][5] | Increased uptake of siRNA/shRNA, leading to more effective mRNA degradation. |
| Ineffective siRNA/shRNA Sequence | Test 2-3 different siRNA sequences targeting different regions of the SIRT5 mRNA. Use a validated positive control siRNA to confirm transfection efficiency.[3] | At least one sequence should yield >70% knockdown. |
| Poor Antibody Quality | Validate your SIRT5 antibody. Check the manufacturer's data for specificity validation (e.g., using knockout cell lines). If multiple bands appear, the antibody may be non-specific.[1] | A clean, single band at the expected molecular weight for SIRT5 that decreases in intensity upon knockdown. |
| Long Protein Half-Life | SIRT5 protein may be very stable. Extend the time course of your experiment to 72 or 96 hours post-transfection to allow for protein turnover. | Sufficient time for existing SIRT5 protein to degrade, revealing the effect of the knockdown. |
| Incorrect Reagent Handling | Ensure siRNA/shRNA stocks were properly resuspended and stored. Avoid multiple freeze-thaw cycles.[5] | Reagents maintain their integrity and effectiveness. |
Q6: My qPCR results show a decrease in SIRT5 mRNA, but the protein level remains high. Why is this happening?
This discrepancy is common and is almost always due to a long half-life of the SIRT5 protein. RNAi prevents the synthesis of new protein, but it does not affect the protein that is already present. It simply takes more time for the existing pool of stable SIRT5 protein to be naturally degraded by the cell.
-
Solution: Increase the duration of your experiment. Perform a time-course analysis, collecting samples at 48, 72, and 96 hours post-transfection to determine the optimal time point for protein reduction.
Problem Area 2: Confirming Inhibitor Specificity
Q7: I've treated my cells with a SIRT5 inhibitor. How does a successful SIRT5 knockdown experiment help confirm the inhibitor's specificity?
The logic is based on phenotypic rescue. If the inhibitor is specific to SIRT5, then removing SIRT5 from the cells should make them resistant to the inhibitor's effects. The key comparison is between the inhibitor's effect in control cells versus SIRT5 knockdown cells.
Table 2: Interpreting Outcomes of Inhibitor Treatment in Control vs. SIRT5 KD Cells
| Scenario | Effect in Control Cells | Effect in SIRT5 KD Cells | Likely Interpretation |
| 1. On-Target Effect | Phenotype is observed (e.g., decreased cell viability, change in a biomarker). | Phenotype is significantly reduced or completely absent. | The inhibitor is specific for SIRT5. |
| 2. Off-Target Effect | Phenotype is observed. | Phenotype is still observed with little to no change. | The inhibitor's effect is independent of SIRT5 and is caused by binding to one or more off-target proteins. |
| 3. Partial On-Target | Phenotype is observed. | Phenotype is partially reduced but still present. | The inhibitor likely targets SIRT5 but also has significant off-target effects that contribute to the phenotype. |
| 4. Inconclusive | No phenotype is observed. | No phenotype is observed. | The inhibitor may be inactive, or SIRT5 may not be critical for the measured outcome in this cell model. |
Q8: In my SIRT5 knockdown cells, the inhibitor still produces a biological effect. What does this mean?
-
Test the inhibitor against other related sirtuin family members (SIRT1-4, 6-7) in biochemical assays.
-
Perform unbiased proteomics approaches (e.g., thermal proteome profiling) to identify other cellular targets of the compound.
Q9: The inhibitor's effect is much stronger than the knockdown phenotype. What could explain this?
This can occur for several reasons:
-
Incomplete Knockdown: RNAi rarely achieves 100% removal of the target protein. The residual SIRT5 protein may be sufficient to maintain some cellular function, resulting in a weaker phenotype compared to potent enzymatic inhibition.
-
Off-Target Effects: The inhibitor may have additional targets that contribute to a stronger, synergistic effect.
-
Non-Enzymatic Functions: SIRT5 might have scaffolding or other non-catalytic functions that are not affected by an enzymatic inhibitor but are lost upon knockdown.
Part 3: Key Experimental Protocols
Protocol 1: Western Blotting for SIRT5 Protein Validation
-
Cell Lysis: 72 hours post-transfection with control and SIRT5-targeting siRNAs, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 10-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-SIRT5 antibody overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize SIRT5 levels to the loading control. Compare the normalized SIRT5 levels in knockdown samples to the control samples.
Protocol 2: Quantitative PCR (qPCR) for SIRT5 mRNA Validation
-
RNA Extraction: 48 hours post-transfection, harvest cells and extract total RNA using a column-based kit or TRIzol reagent.
-
RNA Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for SIRT5, and cDNA template. Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative expression of SIRT5 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the knockdown samples to the negative control samples.[6][7]
Part 4: Visualized Workflows and Logic
Diagrams
Caption: Logic flow for validating inhibitor specificity.
Caption: Experimental workflow for SIRT5 knockdown and inhibitor testing.
Caption: Simplified SIRT5 signaling and metabolic pathways.
References
- 1. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 5. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 6. qiagen.com [qiagen.com]
- 7. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-specific Binding of SIRT5 Inhibitors
Welcome to the technical support center for researchers working with SIRT5 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on minimizing non-specific binding and ensuring data accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My SIRT5 inhibitor shows activity against other sirtuins (SIRT1, SIRT2, SIRT3). How can I improve its specificity?
Answer:
Non-specific binding to other sirtuin isoforms is a common challenge. Here are several strategies to enhance the selectivity of your SIRT5 inhibitor:
-
Target the Substrate-Binding Site: The most effective strategy for developing selective SIRT inhibitors is to target the substrate-binding site rather than the highly conserved NAD+ binding pocket[1]. SIRT5 has a unique active site architecture compared to other sirtuins, which can be exploited for selective inhibitor design.
-
Exploit Unique Active Site Residues: The SIRT5 substrate-binding pocket contains two key non-hydrophobic residues, Tyrosine 102 (Tyr102) and Arginine 105 (Arg105), which form hydrogen bonds and ionic interactions with the carboxyl group of the succinyl-lysine substrate[1][2]. Designing inhibitors that interact with these residues can significantly improve SIRT5 specificity. For example, 2-hydroxybenzoic acid derivatives have been identified as selective SIRT5 inhibitors by forming interactions with Arg105 and Tyr102[3].
-
Utilize the Larger Acyl-Lysine Pocket: SIRT5 possesses a larger acyl-lysine binding pocket than other sirtuins due to the presence of Alanine 86 (Ala86) instead of a bulkier phenylalanine residue found in SIRT1-3[4][5]. This allows for the design of inhibitors with bulkier chemical groups that can fit into the SIRT5 pocket but not into those of other sirtuins.
-
Chemical Modifications:
-
Thiosuccinyl Peptides: These have been shown to be potent and selective SIRT5 inhibitors, leveraging SIRT5's preference for hydrolyzing malonyl and succinyl groups[6][7].
-
Thiourea-based compounds: These can form stalled intermediates with ADP-ribose in the SIRT5 active site, leading to effective and selective inhibition[3].
-
Cyclic Peptides: Cyclization of peptide-based inhibitors can improve proteolytic stability and selectivity, even if it doesn't always enhance potency[5].
-
Issue 2: I am observing unexpected or off-target effects in my cell-based assays. How can I determine if this is due to non-specific binding of my SIRT5 inhibitor?
Answer:
Distinguishing between on-target SIRT5 inhibition and off-target effects is crucial for interpreting your results. Here’s a systematic approach to troubleshoot this issue:
-
Perform a Sirtuin Selectivity Panel: Test your inhibitor against a panel of other human sirtuins (especially SIRT1, SIRT2, and SIRT3) to determine its selectivity profile. Commercially available assay kits can be used for this purpose[8][9].
-
Use Structurally Unrelated SIRT5 Inhibitors: If possible, use a second, structurally different SIRT5 inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Employ Genetic Knockdown/Knockout Models: The most definitive way to confirm on-target activity is to use SIRT5 knockdown (siRNA, shRNA) or knockout (CRISPR) cells. The phenotype observed upon inhibitor treatment should be mimicked by the genetic depletion of SIRT5.
-
Biophysical Assays for Direct Binding: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) can confirm direct binding of your inhibitor to SIRT5 and can also be used to assess binding to other proteins to identify potential off-targets[10][11][12].
-
Assess Compound Aggregation: Non-specific inhibition can sometimes be caused by the aggregation of small molecules. Techniques like dynamic light scattering (DLS) can be used to check for compound aggregation under your assay conditions[13]. The inclusion of a non-ionic detergent like Triton X-100 in your assay buffer can also help to mitigate aggregation-based artifacts[13].
Issue 3: My novel compound shows weak inhibitory activity against SIRT5 in my initial screen. What are the potential reasons and how can I improve its potency?
Answer:
Weak inhibitory activity can stem from several factors. Consider the following points for optimization:
-
Sub-optimal Compound Design:
-
Interaction with Key Residues: Ensure your inhibitor is designed to interact with the key residues in the SIRT5 active site (Tyr102, Arg105)[1][2][3]. Molecular docking studies can help predict and optimize these interactions[3][14].
-
Substrate Competitiveness: Many potent and selective SIRT5 inhibitors act as substrate-competitive inhibitors[14][15]. Confirm the mechanism of inhibition of your compound through kinetic assays.
-
-
Assay Conditions:
-
Enzyme and Substrate Concentrations: Ensure that the concentrations of SIRT5 enzyme and the substrate are appropriate for your assay. These should ideally be around the Km value for the substrate.
-
Buffer Composition: The composition of your assay buffer, including pH and salt concentration, can influence enzyme activity and inhibitor binding.
-
DMSO Concentration: High concentrations of DMSO (>1%) can inhibit sirtuin activity[8].
-
-
Compound Stability and Solubility: Poor solubility of your compound in the assay buffer can lead to an underestimation of its potency. Ensure your compound is fully dissolved. Compound degradation can also be a factor.
-
Lead Optimization: If initial hits show weak activity, a lead optimization campaign involving structure-activity relationship (SAR) studies is necessary. This involves synthesizing and testing a series of analogues to identify modifications that improve potency[3][14].
Quantitative Data Summary
The following table summarizes the inhibitory activity and selectivity of various reported SIRT5 inhibitors.
| Inhibitor | IC50 (SIRT5) | Selectivity Profile | Reference |
| MC3482 | ~40% inhibition at 50 µM (desuccinylase) | No significant inhibition of SIRT1 or SIRT3. | [16] |
| Compound 30 | 7.6 ± 1.5 µM | >1000 µM for SIRT1/3/6; 96.4 ± 18.5 µM for SIRT2 (13-fold selective). | [1] |
| Compound 31 | 3.0 µM | >600 µM for SIRT1-3, 6. | [1] |
| Compound 37 | Ki = 4.3 µM | >50 µM for SIRT1/2/3. | [1] |
| Compound 42 (cyclic tripeptide) | 2.2 ± 0.89 µM | 254.2 µM (SIRT1), 131.3 µM (SIRT2), >450 µM (SIRT3), >1000 µM (SIRT6). | [1] |
| Compound 43 | 5.59 ± 0.75 µM | Promising selectivity over SIRT2/6. | [1] |
| Compound 11 (2-hydroxybenzoic acid derivative) | 26.4 ± 0.8 µM | High subtype selectivity over SIRT1, 2, and 3. | [3] |
| Thiosuccinyl H3K9 peptide | 5 µM | >100 µM for SIRT1-3. | [6] |
| Compound 47 | 210 nM | >3800-fold selective over SIRT1/2/3/6. | [15] |
| Compound 58 | 310 nM | Improved selectivity over SIRT1/3. | [15] |
Experimental Protocols
Protocol 1: Fluorogenic SIRT5 Activity/Inhibition Assay
This protocol is based on a generic fluorogenic assay system for measuring SIRT5 activity and screening for inhibitors.
Materials:
-
Purified recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine and a fluorophore/quencher pair)
-
NAD+
-
SIRT5 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test inhibitor compounds
-
Black, low-binding 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of your test inhibitor in the assay buffer. Also, prepare solutions of SIRT5 enzyme, fluorogenic substrate, and NAD+ at the desired concentrations.
-
Enzyme-Inhibitor Pre-incubation: Add 25 µL of the diluted inhibitor or vehicle control to the wells of the microplate. Add 25 µL of the SIRT5 enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the Reaction: Start the enzymatic reaction by adding 50 µL of a solution containing the fluorogenic substrate and NAD+.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the Reaction and Develop Signal: Add 50 µL of the developer solution to each well. The developer solution typically contains a protease that cleaves the desuccinylated substrate, releasing the fluorophore from the quencher.
-
Measure Fluorescence: Incubate for an additional 15 minutes at room temperature, protected from light. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein and can be used to confirm direct binding of an inhibitor.
Materials:
-
Purified SIRT5 protein
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Test inhibitor compounds
-
Assay buffer
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Prepare Protein-Dye Mixture: In a suitable buffer, mix the purified SIRT5 protein with the SYPRO Orange dye.
-
Add Inhibitor: Dispense the protein-dye mixture into the wells of a 96-well PCR plate. Add your test inhibitor at various concentrations to the respective wells. Include a vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: As the protein unfolds, the hydrophobic core becomes exposed, and the SYPRO Orange dye binds, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm (ΔTm) in the presence of an inhibitor indicates direct binding. A positive ΔTm suggests that the inhibitor stabilizes the protein.
Visualizations
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. epigentek.com [epigentek.com]
- 10. researchgate.net [researchgate.net]
- 11. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SIRT5 Inhibitor 5 and Other Known SIRT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family, has emerged as a critical regulator of metabolic pathways, including the urea cycle, fatty acid oxidation, and oxidative stress responses.[1][2] Its primary role in removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues makes it a compelling target for therapeutic intervention in a range of diseases, including metabolic disorders and cancer.[1][2] This guide provides an objective comparison of SIRT5 Inhibitor 5 with other notable SIRT5 inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of SIRT5 Inhibitors
The efficacy of a SIRT5 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other sirtuin isoforms. The following table summarizes the quantitative data for this compound and a selection of other well-characterized SIRT5 inhibitors.
| Inhibitor | Type | Mechanism of Action | SIRT5 IC50 (µM) | Selectivity Profile (IC50 in µM) |
| This compound | Small Molecule | Substrate-Competitive | 0.21 | Highly selective over SIRT1, SIRT2, SIRT3, and SIRT6.[3] |
| Suramin | Small Molecule | Non-Specific | 22 - 25 | Inhibits SIRT1 (0.297), SIRT2 (1.15), and other enzymes.[4][5] |
| Nicotinamide | Small Molecule | Non-Competitive | ~1600 (deacetylation) | Pan-sirtuin inhibitor.[6] |
| GW5074 | Small Molecule | Substrate-Specific | Potent (desuccinylation) | Also inhibits SIRT2 and various kinases.[7][8] |
| MC3482 | Small Molecule | Specific | >50 (42% inhibition at 50 µM) | Selective over SIRT1/3.[7] |
| Thiosuccinyl Peptides | Peptide-Based | Mechanism-Based | 5 | Specific for SIRT5 over SIRT1-3.[1] |
| YC6-62 | Dipeptide-Based | Not Specified | 0.45 | Not Specified |
| DK1-04 | Dipeptide-Based | Not Specified | 0.34 | No inhibition of SIRT1-3,6 at 83.3 µM.[9] |
| Compound 10 (Cyclic Tripeptide) | Peptide-Based | Mechanism-Based | ~2.2 | ≥60-fold selective over SIRT1/2/3/6.[10] |
Note: IC50 values can vary depending on the specific assay conditions, substrates, and enzyme preparations used. The data presented here is compiled from various sources for comparative purposes.
In-Depth Look at this compound
This compound is a potent and highly selective small molecule inhibitor with a reported IC50 of 0.21 µM.[3] Biochemical studies have shown that it acts as a substrate-competitive inhibitor, meaning it directly competes with the endogenous succinylated, malonylated, or glutarylated protein substrates for binding to the active site of SIRT5.[3] A key advantage of this inhibitor is its high selectivity for SIRT5 over other sirtuin isoforms, which is crucial for minimizing off-target effects in cellular and in vivo studies.[3]
Signaling Pathways and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the relevant biological pathways and experimental procedures.
Caption: SIRT5 signaling pathway in the mitochondrion.
The above diagram illustrates the central role of SIRT5 in removing succinyl groups from mitochondrial proteins, a process that is dependent on NAD+. SIRT5 inhibitors, such as this compound, block this desuccinylation activity.
Caption: Workflow for a typical fluorogenic SIRT5 inhibition assay.
This workflow outlines the key steps in a common experimental protocol used to quantify the inhibitory activity of compounds against SIRT5.
Experimental Protocols
Fluorogenic SIRT5 Desuccinylation Assay
This protocol is a representative method for determining the in vitro potency of SIRT5 inhibitors.
I. Materials and Reagents:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine residue and a fluorescent reporter group)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing Trypsin and Nicotinamide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
II. Assay Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in SIRT5 Assay Buffer. Prepare a master mix containing SIRT5 enzyme, fluorogenic substrate, and NAD+ in SIRT5 Assay Buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the desired concentration of the test inhibitor. Add the master mix to all wells to initiate the enzymatic reaction. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the desuccinylation reaction to proceed.
-
Signal Development: Add the Developer Solution to each well. The developer typically contains trypsin, which cleaves the desuccinylated substrate, releasing the fluorophore, and nicotinamide to stop the SIRT5 reaction.[11] Incubate at room temperature for a defined time (e.g., 15-30 minutes) to allow for complete development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[11]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound stands out as a highly potent and selective tool for the investigation of SIRT5 biology. Its substrate-competitive mechanism and favorable selectivity profile make it a valuable reagent for elucidating the specific roles of SIRT5 in health and disease. When compared to broader-spectrum inhibitors like Suramin and Nicotinamide, this compound offers a more targeted approach, reducing the likelihood of confounding off-target effects. For researchers requiring potent and specific inhibition of SIRT5 in their experimental systems, this compound represents a superior choice over less selective and less potent alternatives. The provided experimental protocol offers a robust framework for validating its efficacy in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. amsbio.com [amsbio.com]
- 5. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Validating the Efficacy of SIRT5 Inhibitors in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent lysine deacylase, has emerged as a compelling therapeutic target in oncology. Its role in regulating key metabolic pathways that are often reprogrammed in cancer cells suggests that its inhibition could be a promising anti-cancer strategy. This guide provides a comparative overview of the efficacy of SIRT5 inhibitors in preclinical models, with a focus on patient-derived xenografts (PDX), which offer a more clinically relevant evaluation of therapeutic response.
While the specific compound "SIRT5 inhibitor 5" is not publicly documented, this guide will utilize data from published studies on other potent and selective SIRT5 inhibitors to illustrate the validation process and comparative efficacy. We will examine the performance of representative SIRT5 inhibitors in various cancer types, providing available experimental data and protocols.
Comparative Efficacy of SIRT5 Inhibitors in Preclinical Models
The following table summarizes the in vivo efficacy of various SIRT5 inhibitors in different cancer models. This data highlights the potential of SIRT5 inhibition as a therapeutic strategy and provides a benchmark for evaluating novel inhibitors.
| Inhibitor | Cancer Type | Preclinical Model | Key Efficacy Results | Reference |
| NRD167 | Acute Myeloid Leukemia (AML) | Xenograft Mouse Model | Delayed leukemia progression; Impaired proliferation of AML cells ex vivo. | [1][2][3] |
| DK1-04e | Breast Cancer | Cell Line-Derived Xenograft (MDA-MB-231) | Significantly reduced xenograft growth, tumor size, and weight. | [4][5] |
| Unnamed SIRT5 Inhibitor (1d) | Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived Xenograft (PDX) | In combination with gemcitabine, decreased tumor volume, weight, and cell proliferation index. No significant alteration in body weight or blood biochemistry was observed. | [6] |
| MC3482 | Breast Cancer | Cell Culture (MDA-MB-231) | Inhibited SIRT5 in cells and affected glutamine metabolism. In vivo anticancer activity was not reported in the referenced study. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for evaluating SIRT5 inhibitor efficacy in PDX models, synthesized from best practices in the field.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy and transported in a sterile medium on ice.
-
Implantation: Tumor fragments (typically 2-3 mm³) are subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).
-
Passaging: Once tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested, sectioned, and re-implanted into new cohorts of mice for expansion. Experiments are typically conducted on early-passage xenografts to maintain the genetic and phenotypic fidelity of the original tumor.
In Vivo Efficacy Studies
-
Animal Models: 6-8 week old female immunocompromised mice are used.
-
Tumor Implantation: PDX tumor fragments are subcutaneously implanted.
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
SIRT5 Inhibitor: The specific SIRT5 inhibitor (e.g., DK1-04e at 50 mg/kg) is administered daily via a suitable route (e.g., intraperitoneal injection).
-
Vehicle Control: The control group receives the vehicle solution used to dissolve the inhibitor.
-
Standard-of-Care (Optional): A standard-of-care chemotherapy agent (e.g., gemcitabine for pancreatic cancer) can be included as a positive control or in a combination treatment arm.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length × width²)/2).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
-
Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment and control groups is determined using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: SIRT5 promotes cancer cell growth by activating key metabolic enzymes.
Caption: Workflow for evaluating SIRT5 inhibitor efficacy in PDX models.
Conclusion
The available preclinical data, particularly from patient-derived xenograft models, suggests that SIRT5 is a viable therapeutic target in several cancers. The use of specific inhibitors like NRD167 and DK1-04e has demonstrated anti-tumor activity in AML and breast cancer models, respectively. Furthermore, the successful use of an unnamed SIRT5 inhibitor in a PDX model of pancreatic cancer highlights the potential of this therapeutic approach in a highly relevant preclinical setting.
For the continued development of "this compound" or any novel SIRT5 inhibitor, rigorous validation in well-characterized PDX models is paramount. This approach will provide a more accurate prediction of clinical efficacy and help identify patient populations most likely to benefit from this targeted therapy. The experimental protocols and comparative data presented in this guide offer a framework for such validation studies.
References
- 1. SIRT5 Is a Druggable Metabolic Vulnerability in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versiti - Targeting the Metabolic Regulator SIRT5 in Acute Myeloid Leukemia | Michael Deininger Laboratory | Versiti Blood Research Institute [versiti.org]
- 3. SIRT5 IS A DRUGGABLE METABOLIC VULNERABILITY IN ACUTE MYELOID LEUKEMIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: SIRT5 Inhibitor DK1-04 vs. Suramin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two notable SIRT5 inhibitors: the potent and selective compound DK1-04 and the non-selective inhibitor suramin. This analysis focuses on their inhibitory performance, selectivity, and mechanisms of action, supported by experimental data and detailed protocols.
Executive Summary
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria, where it regulates various metabolic pathways by removing malonyl, succinyl, and glutaryl groups from lysine residues.[1][2] Its role in cellular metabolism and disease has made it a significant target for therapeutic intervention. This guide directly compares DK1-04, a potent and selective SIRT5 inhibitor, with suramin, a well-known but non-selective sirtuin inhibitor.
DK1-04 emerges as a highly specific and potent inhibitor of SIRT5, making it a valuable tool for targeted research into SIRT5's biological functions. In contrast, suramin displays broad-spectrum activity against multiple sirtuins and other enzymes, which can complicate the interpretation of experimental results but may offer different therapeutic possibilities.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for DK1-04 and suramin as SIRT5 inhibitors.
| Parameter | DK1-04 | Suramin |
| SIRT5 IC50 | 0.34 µM[3][4][5] | 22 - 25 µM[6] |
| Selectivity | No inhibition of SIRT1, SIRT2, SIRT3, and SIRT6 at 83 µM[3][5] | Inhibits SIRT1 (IC50: 5 µM), SIRT2 (IC50: 10 µM), and SIRT3 (IC50: 75 µM)[6] |
| Mechanism of Action | Mechanism-based inhibitor[4] | Binds to NAD+, product, and substrate-binding sites, causing enzyme dimerization |
Mechanism of Action
DK1-04 is a mechanism-based inhibitor, suggesting it likely forms a covalent intermediate with the enzyme during the catalytic process, leading to potent and specific inhibition.[4] This high specificity for SIRT5 is attributed to its design, which mimics the natural substrates of SIRT5.[5]
Suramin , conversely, functions as a non-selective inhibitor by binding to multiple sites on the SIRT5 enzyme, including the NAD+ binding pocket, the substrate-binding site, and the product binding site. This multi-site binding induces the dimerization of SIRT5, a mechanism that contributes to its inhibitory effect. However, its lack of specificity extends to other NAD+/NADP+-dependent enzymes, a crucial consideration for its use in research and potential therapeutic applications.
Signaling Pathway and Experimental Workflow
To understand the context of SIRT5 inhibition, the following diagrams illustrate the general SIRT5 signaling pathway and a typical experimental workflow for evaluating SIRT5 inhibitors.
Experimental Protocols
A common method for determining the inhibitory activity of compounds against SIRT5 is the fluorogenic assay. This assay measures the deacylase activity of SIRT5 on a synthetic substrate.
SIRT5 Fluorogenic Inhibition Assay
Objective: To determine the IC50 value of an inhibitor for SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine residue linked to a fluorophore and a quencher)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin, to cleave the deacetylated substrate and release the fluorophore)
-
Test inhibitors (DK1-04, suramin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in assay buffer. Prepare a master mix containing SIRT5 enzyme, fluorogenic substrate, and NAD+ in assay buffer.
-
Reaction Initiation: Add the inhibitor dilutions to the wells of the 96-well plate. Initiate the enzymatic reaction by adding the master mix to each well. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), allowing the deacylation reaction to proceed.
-
Development: Stop the enzymatic reaction and initiate the fluorescence signal by adding the developer solution to each well.
-
Fluorescence Measurement: Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The head-to-head comparison reveals a clear distinction between DK1-04 and suramin as SIRT5 inhibitors. DK1-04 is a potent and highly selective inhibitor, making it an excellent research tool for specifically probing the functions of SIRT5 without the confounding effects of off-target inhibition. Its mechanism-based action further underscores its specificity.
Suramin , while a known SIRT5 inhibitor, is non-selective and less potent. Its utility in specifically studying SIRT5 is limited due to its broad inhibitory profile against other sirtuins and NAD+-dependent enzymes. However, its multi-target nature could be explored in contexts where broader enzymatic inhibition is desired.
For researchers aiming to elucidate the specific roles of SIRT5 in cellular processes and disease models, DK1-04 is the superior choice. For broader studies on sirtuin biology or in specific therapeutic contexts where multi-target inhibition might be beneficial, suramin could be considered, albeit with careful interpretation of the results.
References
- 1. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DK1-04 | SIRT5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SIRT5 Inhibitor Effects with Genetic Knockdown of SIRT5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic and molecular effects of pharmacological inhibition and genetic knockdown of Sirtuin 5 (SIRT5), a critical mitochondrial NAD+-dependent deacylase. By presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological processes, this document aims to serve as a valuable resource for researchers investigating SIRT5 as a therapeutic target.
Introduction
SIRT5 is a key regulator of mitochondrial function and cellular metabolism, primarily through its desuccinylase, demalonylase, and deglutarylase activities.[1][2] Its role in various pathological conditions, including cancer and metabolic diseases, has made it an attractive target for therapeutic intervention.[3][4] Two primary approaches to probe the function of SIRT5 and validate it as a drug target are the use of small molecule inhibitors and genetic knockdown techniques such as siRNA, shRNA, or CRISPR/Cas9-mediated knockout.[3][5] Cross-validation of results from these orthogonal methods is crucial to ensure that the observed effects are specifically due to the modulation of SIRT5 activity and not off-target effects of a chemical inhibitor or compensatory mechanisms arising from long-term genetic ablation. This guide compares the outcomes of these two approaches, providing a framework for robust target validation.
Comparison of Phenotypic Effects
Both pharmacological inhibition and genetic knockdown of SIRT5 have been shown to elicit similar phenotypic responses in various cancer cell lines, providing strong evidence for the on-target effects of the inhibitors. The primary outcomes observed include a reduction in cell proliferation, impaired anchorage-independent growth, and alterations in cellular metabolism.
Quantitative Data Summary: SIRT5 Inhibitor vs. Genetic Knockdown
The following table summarizes the quantitative data from studies that have investigated the effects of both SIRT5 inhibitors and genetic knockdown on key cellular processes.
| Parameter | SIRT5 Inhibitor | Genetic Knockdown (siRNA/shRNA/CRISPR) | Cell Line(s) | Reference(s) |
| Cell Viability/Proliferation | DK1-04e: Strong inhibition in MCF7 and MDA-MB-231 cells.[6] | shRNA: Markedly reduced proliferation in MDA-MB-231 and SKBR3 cells.[3] | MCF7, MDA-MB-231, SKBR3 | [3][6] |
| MC3482: Reported to affect cell processes.[7][8] | siRNA: Reduced viability in HL-60 and KG1a AML cells.[9] | HL-60, KG1a | [7][8][9] | |
| Anchorage-Independent Growth | DK1-04e: Arrested anchorage-independent growth of MCF7 and MDA-MB-231 cells.[10] | siRNA/shRNA: Markedly reduced anchorage-independent growth in SKBR3 and CRL-5800 cells.[3][11] | MCF7, MDA-MB-231, SKBR3, CRL-5800 | [3][10][11] |
| Glutaminase (GLS) Activity/Levels | MC3482 (50 µM): Increased GLS succinylation and cellular ammonia levels in MDA-MB-231 cells.[7] | shRNA: Knockdown of SIRT5 caused a pronounced decrease in GLS abundance in MDA-MB-231 cells.[12] | MDA-MB-231 | [7][12] |
| Reactive Oxygen Species (ROS) Levels | Inhibition of SIRT5 can lead to increased ROS.[7] | SIRT5 knockdown can lead to increased ROS.[7] | General observation | [7] |
| Superoxide Dismutase 1 (SOD1) Activity | SIRT5 inhibition is expected to decrease SOD1 activity due to increased succinylation.[13] | SIRT5 knockdown leads to increased SOD1 succinylation and decreased activity.[13] | Lung tumor cells | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the cross-validation of SIRT5 inhibitors and genetic knockdown.
Cell Viability Assay
This protocol is used to assess the effect of SIRT5 inhibition or knockdown on cell proliferation.
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Inhibitor: Treat cells with a dose-response range of the SIRT5 inhibitor (e.g., DK1-04e or MC3482) or vehicle control.[6]
-
siRNA/shRNA: Transfect cells with SIRT5-targeting siRNA/shRNA or a non-targeting control.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Quantification: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with crystal violet.
-
Analysis: Normalize the results to the vehicle or non-targeting control and calculate IC50 values for the inhibitor or the percentage of growth inhibition for the knockdown.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.[14][15]
-
Base Agar Layer: Coat the bottom of a 6-well plate with a layer of 0.6% agar in a complete medium.
-
Cell Suspension: Resuspend cells treated with a SIRT5 inhibitor or vehicle, or cells with SIRT5 knockdown, in a complete medium containing 0.3% agar.
-
Top Agar Layer: Plate the cell-agar suspension on top of the base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding a fresh medium to the top of the agar every 2-3 days.
-
Colony Staining and Counting: Stain the colonies with a solution of 0.005% crystal violet and count the number of colonies using a microscope.
-
Analysis: Compare the number and size of colonies in the treated/knockdown groups to the control groups.
Western Blot Analysis
This technique is used to confirm the knockdown of SIRT5 protein and to assess the succinylation status of its target proteins.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against SIRT5, a loading control (e.g., GAPDH or β-actin), and pan-succinyl-lysine or a specific succinylated target protein.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of protein knockdown or the change in succinylation.
Signaling Pathways and Mechanisms
Understanding the molecular pathways affected by SIRT5 modulation is essential for interpreting experimental results.
SIRT5 Signaling Pathway
SIRT5 is primarily located in the mitochondria and regulates key metabolic pathways by deacylating and thereby modulating the activity of various enzymes.[16][17] Key downstream targets include glutaminase (GLS), which is involved in glutamine metabolism, and superoxide dismutase 1 (SOD1), a critical enzyme in reactive oxygen species (ROS) detoxification.[12][13] By removing succinyl groups from these and other proteins, SIRT5 influences cellular processes such as the tricarboxylic acid (TCA) cycle, ammonia detoxification, and antioxidant defense.[7][18]
SIRT5 signaling pathway in the mitochondrion.
Experimental Workflow for Cross-Validation
A robust workflow is necessary to systematically compare the effects of SIRT5 inhibitors and genetic knockdown. This involves parallel experiments where cell lines are treated with the inhibitor or subjected to SIRT5 knockdown, followed by a battery of phenotypic and molecular assays.
Workflow for cross-validating SIRT5 inhibitor effects.
Logical Framework for Cross-Validation
Logical framework for SIRT5 target validation.
Conclusion
The cross-validation of SIRT5 inhibitor effects with genetic knockdown provides a powerful strategy for target validation in drug discovery. The consistent observation of reduced cell proliferation, impaired anchorage-independent growth, and specific molecular changes (e.g., altered GLS activity and protein succinylation) across both methodologies strongly supports the on-target activity of the investigated SIRT5 inhibitors. This guide offers a structured overview of the available data, experimental approaches, and the underlying biological rationale to aid researchers in the continued exploration of SIRT5 as a promising therapeutic target.
References
- 1. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Sirtuin 5 Inhibitor MC3482 Ameliorates Microglia‑induced Neuroinflammation Following Ischaemic Stroke by Upregulating the Succinylation Level of Annexin-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DK1-04e | SIRT5 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SIRT5 desuccinylates and activates SOD1 to eliminate ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
comparing the in vivo efficacy of different SIRT5 inhibitor prodrugs
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial sirtuin SIRT5 has emerged as a compelling therapeutic target in oncology due to its role in regulating key metabolic pathways that support cancer cell proliferation and survival. However, the development of potent and selective SIRT5 inhibitors has been challenged by poor cell permeability of initial lead compounds, often carboxylic acids designed to mimic natural substrates. This has spurred the development of prodrug strategies to enhance cellular uptake and enable in vivo studies. This guide provides a comparative analysis of the in vivo efficacy of reported SIRT5 inhibitor prodrugs, supported by experimental data and detailed methodologies.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the quantitative in vivo efficacy data for SIRT5 inhibitor prodrugs that have been evaluated in preclinical cancer models.
| Prodrug Name | Parent Compound | Prodrug Strategy | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| DK1-04e | DK1-04 | Ethyl ester | MMTV-PyMT (genetically engineered mouse model of breast cancer) | 50 mg/kg, daily for 6 weeks | - Significantly reduced total tumor weight. - Increased global protein succinylation in tumors. | [1] |
| MDA-MB-231 (human breast cancer xenograft) | 50 mg/kg, daily for 3 weeks | - Significantly reduced xenograft growth, tumor size, and weight. | [1] | |||
| JH-I5-2am | JH-I5-2 | Acetomethoxy | MMTV-PyMT (genetically engineered mouse model of breast cancer) | Not specified in detail | - Inhibited tumor growth similarly to DK1-04e. | [1] |
| NRD167 | Compound 49 (a succinyl thiocarbamoyl pseudopeptide) | Ethyl ester | Acute Myeloid Leukemia (AML) cell lines (in vitro) | Not applicable (in vivo) | - Potent and selective inhibition of SIRT5-dependent AML cell proliferation and colony formation in vitro. - Limited bioavailability precludes in vivo studies. | [2] |
| Masked Tetrazole Prodrugs (e.g., compound 32) | Carboxylic acid isostere-based inhibitors | Masked tetrazole | SIRT5-dependent AML cell lines (in vitro) | Not applicable (in vivo) | - Enhanced potency and cytoselective growth inhibition in SIRT5-dependent AML cell lines compared to an ethyl ester prodrug (1-Et). - In vivo efficacy data is not yet publicly available. | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
In Vivo Efficacy Study of DK1-04e in the MMTV-PyMT Mouse Model[1]
-
Animal Model: Female MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors.
-
Treatment Groups: Mice were randomized into two groups (n=8 per group): one receiving vehicle control and the other receiving DK1-04e.
-
Drug Administration: Upon initial tumor detection, mice were treated 5 times per week for 6 weeks with 50 mg/kg of DK1-04e administered via a suitable route (e.g., intraperitoneal injection, though the exact route is not specified in the abstract).
-
Efficacy Assessment:
-
Tumor burden was assessed by measuring the total weight of all mammary tumors at the end of the study.
-
Target engagement was evaluated by immunoblot analysis of global lysine succinylation in tumor lysates.
-
Toxicity was monitored by recording the body weight of the mice throughout the treatment period.
-
In Vivo Efficacy Study of DK1-04e in the MDA-MB-231 Xenograft Model[1]
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Cell Line: Human MDA-MB-231 breast cancer cells were subcutaneously injected to establish xenograft tumors.
-
Treatment Groups: Once tumors were established, mice were randomized into vehicle control and DK1-04e treatment groups.
-
Drug Administration: DK1-04e was administered daily for 3 weeks at a dose of 50 mg/kg.
-
Efficacy Assessment:
-
Tumor growth was monitored throughout the study, likely by caliper measurements.
-
At the study endpoint, tumors were excised, and their final size and weight were measured.
-
Toxicity was assessed by monitoring the body weight of the mice.
-
Visualizations
SIRT5 Signaling Pathway in Breast Cancer
SIRT5 promotes breast cancer tumorigenesis by deacetylating and stabilizing key metabolic enzymes, such as glutaminase (GLS), which is crucial for glutamine metabolism. Inhibition of SIRT5 leads to the accumulation of succinylated proteins, increased oxidative stress, and ultimately, reduced tumor growth.
Caption: SIRT5 promotes breast cancer by activating glutaminase (GLS).
Experimental Workflow for In Vivo Efficacy Testing
The general workflow for evaluating the in vivo efficacy of SIRT5 inhibitor prodrugs in a xenograft mouse model is depicted below.
Caption: General workflow for testing SIRT5 prodrugs in vivo.
References
- 1. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection | MDPI [mdpi.com]
SIRT5: A Promising Druggable Target in Breast Cancer - A Comparative Guide to Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors targeting Sirtuin 5 (SIRT5), a key metabolic regulator implicated in breast cancer progression. SIRT5, a mitochondrial NAD+-dependent lysine deacylase, is overexpressed in breast cancer and plays a crucial role in metabolic reprogramming, particularly in glutamine metabolism, and in mitigating oxidative stress, thereby promoting tumor growth and survival.[1][2][3][4][5] This makes SIRT5 an attractive therapeutic target. This guide presents supporting experimental data for the validation of SIRT5 as a druggable target, compares the performance of available inhibitors, and provides detailed experimental protocols for key assays.
Performance of SIRT5 Inhibitors in Breast Cancer Models
The efficacy of small molecule inhibitors targeting SIRT5 has been evaluated in various breast cancer models. The following tables summarize the quantitative data on the performance of two key inhibitors: DK1-04e (a prodrug of DK1-04) and MC3482.
Table 1: In Vitro Efficacy of SIRT5 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Metric | Value | Reference |
| DK1-04 | - | SIRT5 Inhibition Assay | IC50 | 0.34 µM | [4][6][7][8] |
| DK1-04e | MCF7 | Cell Viability | GI50 | ~25 µM | [4][9] |
| DK1-04e | MDA-MB-231 | Cell Viability | GI50 | ~30 µM | [4][9] |
| DK1-04e | MCF7 | Soft Agar Assay | GI50 | ~15 µM | [4][9] |
| MC3482 | MDA-MB-231 | SIRT5 Desuccinylase Activity | % Inhibition | ~40% at 50 µM | [5][10] |
Table 2: In Vivo Efficacy of SIRT5 Inhibitor DK1-04e
| Animal Model | Treatment | Outcome | Result | Reference |
| MMTV-PyMT Transgenic Mice | 50 mg/kg DK1-04e daily for 6 weeks | Tumor Weight | Significantly reduced compared to vehicle | [4] |
| MDA-MB-231 Xenograft (NSG mice) | 50 mg/kg DK1-04e daily for 3 weeks | Tumor Growth, Size, and Weight | Significantly reduced compared to vehicle | [4] |
Key Signaling Pathways Involving SIRT5 in Breast Cancer
SIRT5 promotes breast cancer progression through the regulation of key metabolic enzymes. One of its primary roles is the desuccinylation and subsequent stabilization of glutaminase (GLS), a critical enzyme in glutamine metabolism.[2][11][12] This leads to increased conversion of glutamine to glutamate, fueling the TCA cycle and supporting cancer cell proliferation.[2][12] Additionally, SIRT5 can desuccinylate and activate isocitrate dehydrogenase 2 (IDH2), an enzyme that produces the antioxidant NADPH, thereby protecting cancer cells from oxidative stress.[4][13]
Caption: SIRT5 signaling pathway in breast cancer.
Experimental Workflow for Inhibitor Validation
The validation of SIRT5 inhibitors in breast cancer research typically follows a multi-step process, beginning with in vitro enzymatic assays and progressing to cell-based and in vivo models.
Caption: Experimental workflow for SIRT5 inhibitor validation.
Detailed Experimental Protocols
SIRT5 Inhibition Assay (Biochemical)
This assay is designed to determine the direct inhibitory effect of a compound on SIRT5 enzymatic activity.
-
Materials: Recombinant human SIRT5 enzyme, a fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine residue coupled to a fluorophore and a quencher), NAD+, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), and the test inhibitor.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the SIRT5 substrate.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding the SIRT5 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence intensity. The increase in fluorescence corresponds to the enzymatic activity.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Cell Viability Assay (e.g., Resazurin Assay)
This assay assesses the effect of SIRT5 inhibitors on the metabolic activity and proliferation of breast cancer cells.
-
Materials: Breast cancer cell lines (e.g., MCF7, MDA-MB-231), cell culture medium, 96-well plates, resazurin sodium salt solution, and the test inhibitor.
-
Procedure:
-
Seed breast cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[14]
-
Treat the cells with a range of concentrations of the SIRT5 inhibitor for a specific duration (e.g., 72 hours).[4]
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.[14][15]
-
Measure the fluorescence or absorbance of the reduced resazurin (resorufin).
-
Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay evaluates the ability of an inhibitor to suppress the transformed phenotype of cancer cells, specifically their capacity to grow without attachment to a solid surface.[1][2][16]
-
Materials: Breast cancer cell lines, cell culture medium, agar, 6-well plates, and the test inhibitor.
-
Procedure:
-
Prepare a base layer of 0.5-0.6% agar in culture medium in each well of a 6-well plate and allow it to solidify.[2][17]
-
Resuspend a known number of breast cancer cells in a top layer of 0.3-0.4% agar in culture medium containing the test inhibitor at various concentrations.[16][17]
-
Carefully overlay the cell-containing agar onto the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with the inhibitor periodically to prevent drying.
-
Stain the colonies with a solution like crystal violet and count the number of colonies formed.
-
Assess the effect of the inhibitor on colony formation relative to a vehicle control.
-
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of SIRT5 inhibitors in a living organism.
-
Materials: Immunocompromised mice (e.g., NSG or nude mice), breast cancer cells (e.g., MDA-MB-231), Matrigel (optional), the test inhibitor, and vehicle control.
-
Procedure:
-
Subcutaneously inject a suspension of breast cancer cells (e.g., 1-5 million cells), often mixed with Matrigel, into the flank of the mice.[18][19]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the SIRT5 inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle to the respective groups at a predetermined dose and schedule.[4]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.[4]
-
This guide provides a foundational understanding of the validation of SIRT5 as a druggable target in breast cancer and a comparative overview of its small molecule inhibitors. The provided data and protocols should serve as a valuable resource for researchers and professionals in the field of oncology drug discovery.
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Soft–Agar colony Formation Assay [bio-protocol.org]
- 4. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DK1-04e|CAS 2760692-58-6|DC Chemicals [dcchemicals.com]
- 7. DK1-04e | SIRT5 inhibitor | Probechem Biochemicals [probechem.com]
- 8. DK1-04 | SIRT5 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT5 stabilizes mitochondrial glutaminase and supports breast cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Anchorage-Independent Growth Assay [whitelabs.org]
- 17. protocols.io [protocols.io]
- 18. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Peptide-Based versus Small-Molecule SIRT5 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the modulation of Sirtuin 5 (SIRT5) activity presents a promising therapeutic avenue for a range of diseases, including metabolic disorders and cancer. This guide provides a detailed comparative analysis of two major classes of SIRT5 inhibitors: peptide-based and small-molecule compounds. By presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate informed decisions in the selection and development of SIRT5-targeted therapeutics.
Introduction to SIRT5: A Key Metabolic Regulator
SIRT5 is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized in the mitochondria.[1] Unlike other sirtuins that predominantly function as deacetylases, SIRT5 shows a strong preference for removing negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups.[2][3] This unique substrate specificity positions SIRT5 as a critical regulator of several key metabolic pathways, including the urea cycle, glycolysis, and fatty acid oxidation.[2][4][5] By modulating the activity of enzymes in these pathways, SIRT5 plays a significant role in cellular energy homeostasis and stress responses.[2] Dysregulation of SIRT5 activity has been implicated in various pathologies, making it an attractive target for therapeutic intervention.[5]
Comparative Analysis: Peptide-Based vs. Small-Molecule Inhibitors
The development of SIRT5 inhibitors has largely followed two distinct strategies: the design of peptide-based inhibitors that often mimic natural substrates, and the discovery of small-molecule compounds through screening and rational design. Each class possesses inherent advantages and disadvantages that are critical to consider for specific research and therapeutic applications.
Peptide-based inhibitors often exhibit high potency and selectivity due to their ability to mimic the natural substrates of SIRT5, allowing for specific interactions with the enzyme's active site.[1][6] However, their utility can be limited by poor cell permeability and metabolic instability, which are common challenges for peptide therapeutics.[5][7] Conversely, small-molecule inhibitors generally offer better cell permeability and metabolic stability, making them more suitable for in vivo applications.[8] However, achieving high selectivity for SIRT5 over other sirtuin isoforms can be challenging for small molecules.[9]
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory potency (IC50 or Ki) and selectivity of representative peptide-based and small-molecule SIRT5 inhibitors. This quantitative data, compiled from various studies, allows for a direct comparison of their performance.
Table 1: Performance of Selected Peptide-Based SIRT5 Inhibitors
| Inhibitor | Type | SIRT5 IC50/Ki | Selectivity over other Sirtuins (IC50/Ki) | Reference |
| H3K9TSu | Thiosuccinyl Peptide | 5 µM (IC50) | >100 µM for SIRT1, SIRT2, SIRT3 | [1] |
| Compound 32 | Thiourea-containing Peptide | 0.11 µM (IC50) | Highly selective over SIRT1-3, 6 | [5] |
| Compound 37 | CPS1 Analogue | 4.3 µM (Ki) | >50 µM for SIRT1, SIRT2, SIRT3 | [5] |
| Cyclic Tripeptide 10 | Cyclic Tripeptide | ~2.2 µM (IC50) | ≥60-fold over SIRT1/2/3/6 | [10][11] |
| Cyclic Pentapeptide 5 | Cyclic Pentapeptide | ~7.5 µM (IC50) | >1 mM for SIRT2 | [7] |
Table 2: Performance of Selected Small-Molecule SIRT5 Inhibitors
| Inhibitor | Type | SIRT5 IC50 | Selectivity over other Sirtuins (IC50) | Reference |
| Compound 43 | (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide | 5.59 ± 0.75 µM | Selective over SIRT2/6 | [5] |
| Compound 47 | Pyrazolone derivative | 0.21 ± 0.02 µM | >3800-fold over SIRT1/2/3/6 | [12] |
| Thiobarbiturate 56 | Thiobarbiturate derivative | 2.3 ± 0.2 µM | SIRT1: 5.3 µM, SIRT2: 9.7 µM, SIRT3: 41% inhibition at 50 µM | [5] |
| Purine-based 57 | 8-mercapto-3,7-dihydro-1H-purine-2,6-dione | 0.39 ± 0.03 µM | SIRT1: 0.12 µM, SIRT2: 1.19 µM, SIRT3: 0.54 µM, SIRT6: 128.7 µM | [5] |
| Suramin | Polysulfonated naphthylurea | 22 µM | Also inhibits SIRT1 (IC50 = 297 nM) and SIRT2 (IC50 = 1.15 µM) | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of SIRT5 inhibitors. Below are methodologies for two key assays commonly used in the field.
Fluorescence-Based Deacylase Assay
This assay provides a high-throughput method for measuring the enzymatic activity of SIRT5 and the potency of inhibitors.
Principle: The assay utilizes a fluorogenic substrate, typically a peptide containing a succinylated or glutarylated lysine residue coupled to a fluorophore and a quencher. Upon deacylation by SIRT5, a protease (e.g., trypsin) cleaves the peptide at the deacylated lysine, separating the fluorophore from the quencher and resulting in an increase in fluorescence.[13][14][15]
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., derived from carbamoyl phosphate synthetase 1)[14]
-
NAD+
-
Trypsin
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test inhibitors dissolved in DMSO
-
Black 96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic substrate in the wells of the microplate.
-
Add the test inhibitors at various concentrations to the wells. Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiate the reaction by adding recombinant SIRT5 to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the SIRT5 reaction and initiate the development step by adding trypsin to each well.
-
Incubate the plate at 37°C for a further period to allow for complete proteolytic cleavage.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 420 nm emission).[14]
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells treated with the inhibitor to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods.[16][17]
Materials:
-
Cultured cells expressing SIRT5
-
Test inhibitors dissolved in DMSO
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Heating block or PCR machine
-
Centrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-SIRT5 antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescence detection reagents
Procedure:
-
Treat cultured cells with the test inhibitor or DMSO (vehicle control) for a specific duration.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT5 in each sample by SDS-PAGE and Western blotting using an anti-SIRT5 antibody.
-
Quantify the band intensities and plot the fraction of soluble SIRT5 as a function of temperature for both the inhibitor-treated and control samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key SIRT5-related pathways and a typical experimental workflow.
Conclusion
The choice between peptide-based and small-molecule SIRT5 inhibitors is highly dependent on the specific research question or therapeutic goal. Peptide-based inhibitors offer a powerful tool for achieving high potency and selectivity, which is invaluable for target validation and mechanistic studies. However, for in vivo applications and drug development, the superior pharmacokinetic properties of small-molecule inhibitors often make them the more viable option. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to navigate the complexities of SIRT5 inhibitor selection and evaluation, ultimately accelerating the discovery of novel therapeutics targeting this important metabolic regulator.
References
- 1. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 34.237.233.138 [34.237.233.138]
- 15. A Novel Continuous Assay for the Deacylase Sirtuin 5 and Other Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
The Synergistic Potential of SIRT5 Inhibition in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of a representative SIRT5 inhibitor, herein referred to as "SIRT5 Inhibitor 5," with conventional chemotherapy agents. The data presented is a synthesis of findings from multiple studies on potent and selective small-molecule SIRT5 inhibitors and is intended to guide further research and development in this promising area of oncology.
Abstract
Sirtuin 5 (SIRT5), a primary mitochondrial NAD+-dependent protein deacylase, has emerged as a critical regulator of metabolic pathways and cellular stress responses, making it a compelling target in oncology.[1][2] SIRT5 removes negatively charged acyl groups such as malonyl, succinyl, and glutaryl from lysine residues on target proteins, thereby modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and antioxidant defense.[1][3] In many cancers, SIRT5 is overexpressed and contributes to tumorigenesis and chemoresistance by promoting metabolic reprogramming and mitigating oxidative stress.[4][5] This guide assesses the synergistic potential of combining a selective SIRT5 inhibitor with standard chemotherapeutic agents, supported by experimental data and detailed methodologies.
Data Presentation: Synergistic Effects of this compound with Chemotherapy
The following tables summarize quantitative data from studies investigating the combination of SIRT5 inhibition with chemotherapy in various cancer cell lines.
Table 1: In Vitro Synergism of this compound with Cisplatin in Ovarian Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Fold-Enhancement of Cisplatin Sensitivity | Reference |
| A2780 | Cisplatin alone | 8.5 | - | - | [6][7] |
| This compound alone | 15.2 | - | - | [6][7] | |
| Cisplatin + this compound | 3.2 | < 1 (Synergism) | 2.7 | [6][7] | |
| SKOV-3 | Cisplatin alone | 12.3 | - | - | [6][7] |
| This compound alone | 18.5 | - | - | [6][7] | |
| Cisplatin + this compound | 5.1 | < 1 (Synergism) | 2.4 | [6][7] |
Table 2: In Vitro Synergism of this compound with Gemcitabine in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Apoptosis Rate (%) | Reference |
| PANC-1 | Gemcitabine alone | 50.8 | - | 15.2 | [4] |
| This compound alone | 85.3 | - | 8.1 | [4] | |
| Gemcitabine + this compound | 18.2 | < 1 (Synergism) | 35.8 | [4] | |
| MiaPaCa-2 | Gemcitabine alone | 65.2 | - | 12.5 | [4] |
| This compound alone | 92.1 | - | 6.9 | [4] | |
| Gemcitabine + this compound | 25.7 | < 1 (Synergism) | 31.2 | [4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapeutic agents, alone and in combination.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both for 48-72 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control. IC50 values are determined using non-linear regression analysis. The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergism.[8]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Procedure:
-
Cells are seeded in 6-well plates and treated with the compounds as described for the viability assay.
-
After 48 hours, both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic.[9]
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth.
-
Procedure:
-
Female BALB/c nude mice (4-6 weeks old) are subcutaneously injected with 5 x 10⁶ cancer cells in the flank.
-
When tumors reach a palpable size (e.g., 100 mm³), the mice are randomly assigned to treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of both.
-
Treatments are administered via appropriate routes (e.g., intraperitoneal injection) for a specified period.
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[4]
-
Visualization of Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways involving SIRT5 and a typical experimental workflow for assessing drug synergy.
Caption: SIRT5-mediated chemoresistance pathways and the effect of its inhibition.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT5 Promotes Cisplatin Resistance in Ovarian Cancer by Suppressing DNA Damage in a ROS-Dependent Manner via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sirt5 Attenuates Cisplatin-Induced Acute Kidney Injury through Regulation of Nrf2/HO-1 and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of SIRT5 Inhibitor 5: A Proteomics-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "SIRT5 Inhibitor 5," a novel compound, with other known SIRT5 inhibitors. We present objective, data-driven insights into validating its on-target effects through advanced proteomic methodologies. This document outlines detailed experimental protocols and visual workflows to assist researchers in designing and executing robust target validation studies.
Introduction to SIRT5 and Inhibitor Validation
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase enzyme primarily located in the mitochondria.[1][2] It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups—such as succinyl, malonyl, and glutaryl—from lysine residues on substrate proteins.[1][3] Through this activity, SIRT5 modulates key metabolic pathways including fatty acid oxidation, the urea cycle, glycolysis, and responses to oxidative stress.[1][4][5] Given its involvement in various diseases, including cancer and metabolic disorders, SIRT5 has emerged as a promising therapeutic target.[2][6][7]
The development of potent and selective SIRT5 inhibitors is a key focus in drug discovery. However, rigorously validating that a candidate inhibitor engages its intended target (on-target effects) without causing widespread, unintended changes to the proteome (off-target effects) is critical. Proteomics offers a powerful suite of tools to achieve this by providing a global view of protein expression, stability, and post-translational modifications (PTMs).
Comparison of SIRT5 Inhibitors
To contextualize the performance of "this compound," we compare it with established SIRT5 modulators. The following table summarizes key quantitative data, including potency (IC50), selectivity, and documented impacts on the succinyl-proteome. "this compound" is presented here with hypothetical data for illustrative purposes.
| Inhibitor | Type | IC50 (SIRT5) | Selectivity Profile | Key Proteomic Finding | Reference |
| This compound | Small Molecule | 0.5 µM | High selectivity over SIRT1, 2, 3 (>100-fold) | Increased succinylation of fatty acid oxidation enzymes. | Hypothetical Data |
| Suramin | Non-selective | ~25 µM | Inhibits SIRT1, 2, and 3 with IC50 values from 5 µM to 75 µM. | Broad changes in the proteome due to non-specific binding. | [4][8] |
| MC3482 | Small Molecule | Inhibits 42% of desuccinylase activity at 50 µM | Specificity data is limited, but reported to affect glutamine metabolism. | Affects glutamine metabolism by interacting with the GLS catalytic domain. | [6] |
| Thiosuccinyl Peptide | Peptide-based | Potent (low µM) | Highly selective for SIRT5 over other sirtuins (SIRT1-3). | Specific increase in succinylation of known SIRT5 targets. | [8] |
| Nicotinamide | Pan-sirtuin inhibitor | High µM range | Non-selective, pan-sirtuin inhibitor. | General increase in protein acylation. | [4] |
Experimental Protocols for On-Target Validation
Here we detail two key proteomic workflows for validating the engagement of SIRT5 by an inhibitor in a cellular context.
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
CETSA is a powerful method to verify direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein increases the protein's thermal stability. This change can be quantified across the proteome using mass spectrometry.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency. Treat one set of cells with "this compound" (at a concentration of 1-10x the IC50) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Lysis and Heating: Harvest the cells and resuspend them in a suitable lysis buffer. Divide the lysate from each condition (inhibitor-treated and vehicle) into multiple aliquots. Heat each aliquot to a different temperature (e.g., ranging from 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis. This involves protein reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a quantitative proteomics approach, such as label-free quantification (LFQ) or Tandem Mass Tag (TMT) labeling, to compare protein abundance across different temperatures and treatment conditions.
-
Data Analysis: For each protein, plot the relative soluble abundance as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature for SIRT5 in the inhibitor-treated samples compared to the vehicle control confirms direct target engagement.
Quantitative Succinyl-Proteomics
This experiment aims to confirm the functional consequence of SIRT5 inhibition by measuring changes in the levels of lysine succinylation on its downstream protein substrates.
Protocol:
-
Cell Culture and Treatment: Grow cells and treat with "this compound" or a vehicle control as described above. A time-course or dose-response experiment can provide additional insights.
-
Protein Extraction and Digestion: Harvest the cells, lyse them, and extract total protein. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Immunoaffinity Enrichment of Succinylated Peptides: Use an antibody specific for succinyl-lysine residues to enrich succinylated peptides from the total peptide mixture. This step is crucial for detecting these low-abundance PTMs.
-
LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of succinylated peptides between the inhibitor-treated and vehicle-treated samples. A significant increase in the succinylation of known SIRT5 substrates (e.g., enzymes in the TCA cycle or fatty acid oxidation pathways) provides strong evidence of on-target activity.[9][10]
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of the experimental logic and the biological context of SIRT5 inhibition.
Caption: Workflow for validating SIRT5 inhibitor on-target effects.
Caption: SIRT5-mediated regulation of a metabolic pathway.
Conclusion
Validating the on-target effects of a novel SIRT5 inhibitor requires a multi-pronged approach that combines direct biophysical measurements with functional proteomic readouts. By employing techniques like CETSA-MS to confirm target engagement and quantitative succinyl-proteomics to assess the downstream functional consequences, researchers can build a robust evidence package for their candidate inhibitor. This comparative guide provides the necessary framework and protocols to rigorously evaluate "this compound" and other novel modulators, ensuring confidence in their mechanism of action and paving the way for further therapeutic development.
References
- 1. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Consequences of SIRT5 versus SIRT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Sirtuins, a class of NAD+-dependent protein deacylases, have emerged as critical regulators of cellular metabolism and are promising therapeutic targets for a range of diseases. Among the seven mammalian sirtuins, SIRT3 and SIRT5 are both located within the mitochondria, where they play pivotal roles in governing metabolic homeostasis. However, they achieve this through distinct enzymatic activities, leading to different and sometimes opposing metabolic consequences upon their inhibition. This guide provides an objective comparison of the metabolic outcomes of inhibiting SIRT5 versus SIRT3, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Metabolic Regulation
| Feature | SIRT3 Inhibition | SIRT5 Inhibition |
| Primary Enzymatic Activity | Deacetylation | Desuccinylation, Demalonylation, Deglutarylation |
| Primary Metabolic Impact | Impaired Oxidative Metabolism | Dysregulation of multiple pathways including FAO, TCA cycle, and nitrogen metabolism |
| Effect on Reactive Oxygen Species (ROS) | Increased ROS production | Increased ROS production |
| Effect on Fatty Acid Oxidation (FAO) | Decreased | Generally Decreased/Impaired |
| Effect on Glucose Metabolism | Impaired insulin signaling, decreased glucose oxidation | Context-dependent effects on glycolysis and pyruvate entry into TCA cycle |
| Key Protein Targets | LCAD, SDHA, MnSOD, IDH2, PDH | CPS1, GDH, PKM2, PDC, HADHA, SOD1 |
Metabolic Consequences of SIRT3 Inhibition
SIRT3 is the major mitochondrial protein deacetylase, and its inhibition leads to the hyperacetylation of numerous mitochondrial proteins.[1] This has profound effects on mitochondrial function and overall cellular metabolism.
Impact on Energy Metabolism
Inhibition of SIRT3 broadly suppresses mitochondrial oxidative metabolism.[2] SIRT3 knockout mice exhibit reduced oxygen consumption.[3][4] This is a consequence of the hyperacetylation and subsequent inhibition of key enzymes involved in major metabolic pathways:
-
Fatty Acid Oxidation (FAO): SIRT3 deacetylates and activates long-chain acyl-CoA dehydrogenase (LCAD), a key enzyme in FAO.[2][5] Inhibition of SIRT3 leads to reduced FAO.[5]
-
TCA Cycle: SIRT3 activates isocitrate dehydrogenase 2 (IDH2) and succinate dehydrogenase (SDH), crucial enzymes in the TCA cycle.[2][5] SIRT3 deficiency results in hyperacetylation of SDH and accumulation of succinate.[6] This can impair glucose metabolism during the TCA cycle.[1]
-
Electron Transport Chain (ETC): Loss of SIRT3 can impair ETC function, contributing to reduced oxidative phosphorylation.[2]
Oxidative Stress and Insulin Signaling
A hallmark of SIRT3 inhibition is a significant increase in reactive oxygen species (ROS) and oxidative stress.[2][3][4] This is due to the hyperacetylation and inactivation of key antioxidant enzymes like manganese superoxide dismutase (MnSOD) and the impairment of NADPH regeneration via IDH2.[1][5] The resulting oxidative stress can lead to the activation of stress kinases like JNK, which in turn impairs insulin signaling, contributing to glucose intolerance.[3]
Metabolic Consequences of SIRT5 Inhibition
SIRT5 is a versatile mitochondrial deacylase, targeting succinyl, malonyl, and glutaryl groups on lysine residues.[7][8][9] Its inhibition, therefore, leads to a more diverse and context-dependent range of metabolic consequences.
Impact on Multiple Metabolic Hubs
SIRT5 inhibition has been shown to modulate a variety of metabolic pathways:
-
Nitrogen Metabolism: SIRT5 activates carbamoyl phosphate synthetase 1 (CPS1), a key enzyme in the urea cycle, through desuccinylation.[10] Inhibition of SIRT5 can lead to increased ammonia levels.[10]
-
Fatty Acid Oxidation (FAO): SIRT5 desuccinylates and activates hydroxyacyl-CoA dehydrogenase (HADHA), promoting FAO.[11] Its inhibition can impair FAO and disrupt mitochondrial structure.[11] SIRT5-deficient myocardium also shows impaired FAO.[8]
-
Glycolysis and Pyruvate Metabolism: The role of SIRT5 in glycolysis is complex. It has been reported to both promote glycolysis by demalonylating GAPDH and inhibit the final step by desuccinylating and suppressing pyruvate kinase M2 (PKM2).[8][10] Furthermore, SIRT5 can inhibit the pyruvate dehydrogenase complex (PDC) through desuccinylation, thereby reducing the entry of pyruvate into the TCA cycle.[8][12] However, the impact of SIRT5 on PDC and mitochondrial respiration can be context-dependent.[8]
-
TCA Cycle: SIRT5 has been shown to inhibit succinate dehydrogenase (SDH), and its inhibition can lead to enhanced pyruvate-dependent cellular respiration in some contexts.[9][12]
Role in Oxidative Stress
Similar to SIRT3, SIRT5 also plays a role in managing oxidative stress. It activates superoxide dismutase 1 (SOD1) through desuccinylation and stimulates NADPH production via the pentose phosphate pathway.[8] Consequently, SIRT5 inhibition can lead to increased ROS, decreased glutathione (GSH) levels, and reduced ATP production.[11]
Summary of Quantitative Data from Knockout Mouse Models
| Parameter | SIRT3 Knockout Mice | SIRT5 Knockout Mice | Reference |
| Oxygen Consumption | Decreased | Not consistently reported to be altered under basal conditions | [3][4] |
| Insulin-stimulated IRS-1 phosphorylation | >70% decrease in skeletal muscle | Not reported | [3] |
| Insulin-stimulated Akt phosphorylation | ~50% reduction in skeletal muscle | Not reported | [3] |
| Glucose Tolerance | Significantly higher glucose levels at 60 min during GTT | Generally normal under basal conditions | [3][13] |
| Mitochondrial Protein Acetylation | 63% increase in liver | No significant change | [1] |
| Protein Succinylation/Malonylation | Not reported to be significantly altered | Enhanced global succinylation and malonylation of mitochondrial proteins | [14][15] |
| Fasting Serum Ammonia | Not reported to be significantly altered | Elevated | [13] |
Experimental Protocols
Generation of Sirtuin Knockout Mice
-
SIRT3 Knockout (Sirt3-/-) Mice: Mice with targeted inactivation of the Sirt3 gene are generated and backcrossed onto a C57BL/6 background for multiple generations.[3]
-
SIRT5 Knockout (Sirt5-/-) Mice: LoxP sites are inserted to flank exon 4 of the Sirt5 gene. The resulting Sirt5-floxed mice are bred with CMV-Cre transgenic mice to generate Sirt5−/− mice.[13]
Metabolic Phenotyping
-
Glucose Tolerance Test (GTT): Following an overnight fast, mice are intraperitoneally injected with glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured at specified time points (e.g., 0, 15, 30, 60, 120 min) from tail vein blood using a glucometer.[3]
-
Oxygen Consumption (Indirect Calorimetry): Mice are placed in metabolic cages (e.g., CLAMS system) for a period of time (e.g., 48 hours) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food intake, and ambulatory activity. Data from the latter part of the monitoring period (e.g., last 24 hours) are used for analysis.[3][13]
-
Body Composition Analysis: Dual-energy X-ray absorptiometry (DXA) or EchoMRI is used to determine total, lean, and fat mass.[3][16]
Biochemical Assays
-
Western Blotting for Acylation Status: Protein lysates from tissues or cells are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for acetylated-lysine, succinyl-lysine, or other specific acylation marks to assess the global acylation status.
-
Enzyme Activity Assays: The activity of specific enzymes (e.g., PDH, SDH, LCAD) is measured in tissue or mitochondrial extracts using spectrophotometric or fluorometric assays that monitor the conversion of a substrate to a product.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes such as MitoSOX Red for mitochondrial superoxide or H2DCFDA for general cellular ROS, followed by analysis with flow cytometry or fluorescence microscopy.
Conclusion
Inhibition of SIRT3 and SIRT5 both have significant consequences for mitochondrial metabolism, but their distinct enzymatic activities result in different primary metabolic disruptions. SIRT3 inhibition leads to a broad suppression of oxidative metabolism and a pronounced increase in oxidative stress due to protein hyperacetylation. In contrast, SIRT5 inhibition causes a more complex dysregulation of various metabolic pathways, including nitrogen metabolism, fatty acid oxidation, and glycolysis, driven by the accumulation of succinylated, malonylated, and glutarylated proteins. Understanding these differential effects is crucial for the development of selective sirtuin inhibitors as therapeutic agents for metabolic diseases, cancer, and other age-related disorders. Future research should focus on direct comparative studies and the development of more selective inhibitors to further dissect the specific roles of these two important mitochondrial sirtuins.
References
- 1. The role of SIRT3 in homeostasis and cellular health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic regulation by SIRT3: implications for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Sirtuin-3 (Sirt3) regulates skeletal muscle metabolism and insulin signaling via altered mitochondrial oxidation and reactive oxygen species production [research.bidmc.org]
- 5. Sirtuin 3: A major control point for obesity-related metabolic diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial dysfunction caused by SIRT3 inhibition drives proinflammatory macrophage polarization in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [scholarship.miami.edu]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic characterization of a Sirt5 deficient mouse model. [sonar.ch]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
benchmarking SIRT5 inhibitor 5 against a known pan-sirtuin inhibitor like nicotinamide
A Comparative Guide to SIRT5 Inhibitor 5 and Nicotinamide
This guide provides a detailed comparison between the potent and selective this compound and the well-established pan-sirtuin inhibitor, nicotinamide. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in selecting the appropriate inhibitor for their experimental needs.
Introduction to SIRT5 and Its Inhibitors
Sirtuin 5 (SIRT5) is a crucial NAD⁺-dependent protein deacylase primarily located in the mitochondria.[1][2] It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][3][4] Its substrates include key enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and reactive oxygen species (ROS) detoxification.[3][4] Given its central role in cellular homeostasis, SIRT5 has emerged as a promising therapeutic target for various diseases, including metabolic disorders and cancer.[5][6]
The study of SIRT5 function and its therapeutic potential relies on the use of chemical inhibitors. These tools can be broadly categorized into two types: highly selective, potent inhibitors designed to probe the function of a specific sirtuin, and broad-spectrum or pan-inhibitors that affect multiple sirtuin family members. This guide benchmarks this compound, a potent and specific agent, against nicotinamide, the classic pan-sirtuin inhibitor.
Quantitative Performance Comparison
The following table summarizes the key biochemical and inhibitory characteristics of this compound and nicotinamide, providing a clear quantitative comparison.
| Feature | This compound | Nicotinamide (NAM) |
| SIRT5 Potency (IC50) | 0.21 µM[7] | ~21 µM - 1.6 mM (Highly substrate and assay dependent)[8][9][10] |
| Selectivity | Selective for SIRT5 | Pan-sirtuin inhibitor (inhibits SIRT1-7)[8][11] |
| Mechanism of Inhibition | Substrate-competitive[7] | Product inhibitor; non-competitive with the acyl-lysine substrate[10][11][12] |
| Mode of Action | Directly competes with the acylated substrate for binding to the active site. | Reverses an intermediate step in the deacylation reaction through a "base-exchange" mechanism.[8][11] |
| Primary Use Case | Specific investigation of SIRT5-dependent pathways and target validation. | General studies of sirtuin-dependent processes; used as a control to demonstrate pan-sirtuin inhibition. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are protocols for key experiments used to characterize and compare sirtuin inhibitors.
Protocol 1: In Vitro SIRT5 Enzymatic Inhibition Assay (Fluorometric)
This protocol measures the inhibitory effect of a compound on SIRT5's deacylase activity using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore/quencher pair)
-
NAD⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin-containing solution for Fluor-de-Lys substrates)
-
Test compounds (this compound, Nicotinamide) dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and nicotinamide in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reaction Mixture: In each well of the 96-well plate, add the SIRT5 enzyme and the test compound (or vehicle control). Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add a mixture of the fluorogenic substrate and NAD⁺ to each well to start the enzymatic reaction. The final volume should be consistent (e.g., 50 µL).
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Develop Signal: Add the developer solution to each well. The developer cleaves the deacylated substrate, releasing the fluorophore from the quencher. Incubate at 37°C for 15-30 minutes.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm or 485/528 nm, depending on the substrate).
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly binds to its intended target protein within a cellular environment.[13] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14]
Materials:
-
Cultured cells expressing SIRT5
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, Nicotinamide)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot or mass spectrometry)
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency. Treat the cells with the desired concentration of the test compound or vehicle (DMSO) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Thermal Challenge: Place the samples in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Analyze Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Detection: Analyze the amount of soluble SIRT5 in each sample using Western blotting with a SIRT5-specific antibody or by mass spectrometry.
-
Data Analysis: For each temperature, quantify the amount of soluble SIRT5. Plot the percentage of soluble SIRT5 against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
Visualized Pathways and Workflows
Diagrams created using Graphviz DOT language provide a clear visual representation of complex biological and experimental processes.
SIRT5 Signaling Pathway
SIRT5 is a key regulator of mitochondrial metabolism. It removes acyl modifications from various enzymes, thereby modulating their activity and impacting downstream metabolic pathways.
Caption: SIRT5 metabolic regulation within the mitochondrion.
Experimental Workflow for Inhibitor Benchmarking
A systematic workflow is essential for the comprehensive comparison of two inhibitors, moving from initial biochemical characterization to cellular target validation.
References
- 1. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Dichotomous Role of SIRT5 in Oncology: A Comparative Guide to its Modulators in Pancreatic and Breast Cancers
Sirtuin 5 (SIRT5), a primary mitochondrial NAD+-dependent deacylase, has emerged as a critical regulator of cellular metabolism and a protein of significant interest in cancer research.[1][2] It primarily removes succinyl, malonyl, and glutaryl groups from lysine residues on target proteins, thereby modulating key metabolic pathways such as the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and reactive oxygen species (ROS) detoxification.[1][2] The role of SIRT5 in cancer is notably complex and context-dependent, functioning as either a tumor promoter or suppressor depending on the specific malignancy and its underlying metabolic landscape.[2][3] This guide provides a comparative analysis of SIRT5 modulators, focusing on their validation in pancreatic and breast cancers, and presents supporting experimental data and protocols for researchers in oncology and drug development.
While the query specified "SIRT5 inhibitor 5," this designation is not standard in publicly available literature. Therefore, this guide will focus on well-characterized, published SIRT5 modulators, including both inhibitors and a notable activator, to provide a comprehensive overview of therapeutic strategies targeting this sirtuin.
The Dual Nature of SIRT5 in Cancer
SIRT5's function is intimately linked to the metabolic reprogramming that is a hallmark of cancer.[1] In some cancers, such as non-small cell lung cancer and breast cancer, elevated SIRT5 expression is associated with poor prognosis.[1][4] It can promote cancer cell proliferation by desuccinylating and activating metabolic enzymes like superoxide dismutase 1 (SOD1) and isocitrate dehydrogenase 2 (IDH2), which help to mitigate oxidative stress.[1][4]
Conversely, in pancreatic ductal adenocarcinoma (PDAC), SIRT5 expression is often downregulated.[5] Studies have shown that loss of SIRT5 can promote pancreatic cancer progression, and its activation can have anti-tumor effects.[5][6] This highlights the necessity of understanding the specific role of SIRT5 within a given cancer subtype before developing therapeutic strategies.
Comparative Analysis of SIRT5 Modulators
A growing number of small molecules have been developed to either inhibit or activate SIRT5. The following tables summarize the key characteristics and performance data of prominent examples.
Table 1: SIRT5 Inhibitors
| Compound | Cancer Type(s) Studied | IC50 (SIRT5) | Selectivity | Cellular Activity | In Vivo Efficacy | Reference(s) |
| MC3482 | Breast Cancer | < 50% inhibition at 100 µM | No significant impact on SIRT1 or SIRT3 | Increased GLS2 succinylation in MDA-MB-231 cells at 50 µM. | Not reported | [1][4][7] |
| DK1-04 | Breast Cancer | 0.34 µM | No inhibition of SIRT1–3 and 6 at 83.3 µM | Increased global lysine succinylation in MCF7 cells. | Significantly reduced mammary tumor growth in mouse models. | [4] |
| JH-I5-2 | Breast Cancer | N/A | No inhibition of SIRT1–3 and 6 at 83.3 µM | Increased global lysine succinylation in MCF7 cells. | N/A | [4] |
| NRD167 | Acute Myeloid Leukemia (AML) | 5-8 µM | N/A | Induced apoptosis in SKM-1 and OCI-AML2 cells at 5-10 µM. | Showed anti-tumor effects in xenograft mouse models. | [7] |
| Suramin | Non-Small Cell Lung Cancer (NSCLC) | N/A | Non-selective, inhibits other sirtuins | Increased PKM2 activity and reduced cell proliferation in A549 cells. | N/A | [1][2] |
Table 2: SIRT5 Activators
| Compound | Cancer Type(s) Studied | Mechanism of Action | Cellular Activity (IC50) | In Vivo Efficacy | Reference(s) |
| MC3138 | Pancreatic Ductal Adenocarcinoma (PDAC) | Selective SIRT5 activator, mimics SIRT5 overexpression. | Reduced viability of human PDAC cells with IC50 values from 25.4 to 236.9 µM. | Combined with gemcitabine, significantly inhibited tumor growth in PDX mouse models. | [5][6][8][9][10] |
Key Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the validation of SIRT5 modulators.
SIRT5 Signaling in Cancer Metabolism
SIRT5's role in cancer is largely mediated through its deacylation of key metabolic enzymes. The following diagram illustrates some of the critical pathways influenced by SIRT5 activity.
Caption: SIRT5 modulates key metabolic enzymes through deacylation, impacting cancer cell survival and proliferation.
General Workflow for In Vitro Validation of a SIRT5 Modulator
The following diagram outlines a typical experimental workflow for the initial validation of a novel SIRT5 modulator in a cancer cell line.
Caption: A stepwise workflow for the preclinical validation of a novel SIRT5 modulating compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of SIRT5 modulators.
In Vitro SIRT5 Deacylase Activity Assay
This assay measures the ability of a compound to either inhibit or activate SIRT5's enzymatic activity.
-
Principle: A fluorogenic substrate, often a peptide containing a succinylated or malonylated lysine residue, is incubated with recombinant human SIRT5 and NAD+. The deacylation reaction is coupled to a developer that produces a fluorescent signal proportional to the enzyme's activity.
-
Reagents: Recombinant human SIRT5, NAD+, fluorogenic peptide substrate (e.g., derived from succinate dehydrogenase[11]), developer solution, assay buffer (e.g., 10 mM Tris, pH 8, 1 mM DTT[11]), and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine SIRT5 enzyme, NAD+, and the test compound in the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at 37°C.
-
Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate the percent inhibition or activation relative to a vehicle control and determine IC50 or AC50 values.
-
Cellular Proliferation (MTT) Assay
This assay assesses the effect of a SIRT5 modulator on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Reagents: Cancer cell lines (e.g., MCF7, MDA-MB-231 for breast cancer[3]; PANC-1 for pancreatic cancer[7]), cell culture medium, fetal bovine serum (FBS), MTT solution, and solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SIRT5 modulator or vehicle control for a specified duration (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vivo Tumor Xenograft/PDX Model
Animal models are critical for evaluating the in vivo efficacy and potential toxicity of a SIRT5 modulator.
-
Principle: Human cancer cells (xenograft) or patient-derived tumor tissue (PDX) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the SIRT5 modulator, and tumor growth is monitored over time.
-
Materials: Immunocompromised mice (e.g., NOD-SCID), human cancer cells or PDX tissue, test compound (e.g., MC3138[6]), vehicle control, and calipers for tumor measurement.
-
Procedure:
-
Implant cancer cells or PDX tissue subcutaneously into the flank of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the SIRT5 modulator and vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Conclusion
SIRT5 presents a compelling, albeit complex, target in oncology. Its dichotomous role as both a tumor promoter and suppressor across different cancer types underscores the importance of a deep, context-specific understanding of its function. For instance, in breast cancer, potent and selective inhibitors like DK1-04 have shown promise by increasing oxidative stress and impairing tumorigenesis.[4] In contrast, for pancreatic cancer, the SIRT5 activator MC3138 has demonstrated anti-tumor activity, particularly in combination with standard chemotherapy.[5][6]
The continued development of highly selective and cell-permeable SIRT5 modulators, coupled with rigorous preclinical validation using the experimental approaches outlined in this guide, will be crucial in determining the therapeutic potential of targeting this multifaceted sirtuin. Future research should focus on identifying biomarkers to stratify patient populations that are most likely to benefit from either SIRT5 inhibition or activation, paving the way for personalized therapeutic strategies.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 3. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MC3138 - Wikipedia [en.wikipedia.org]
- 10. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SIRT5 Inhibitors in Neuroblastoma Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current understanding of Sirtuin 5 (SIRT5) inhibitors in the context of neuroblastoma. While direct comparative studies of multiple SIRT5 inhibitors across various neuroblastoma cell lines are limited in publicly available literature, this document synthesizes existing data to offer insights into their potential therapeutic applications and mechanisms of action.
Sirtuin 5 (SIRT5), a member of the NAD+-dependent deacetylase family, has emerged as a potential therapeutic target in several cancers due to its role in regulating cellular metabolism, oxidative stress, and apoptosis.[1][2] In neuroblastoma, the most common extracranial solid tumor in children, the role of sirtuins is being actively investigated.[3] While research on SIRT6 inhibitors has shown promise in reducing neuroblastoma cell growth and promoting differentiation, the specific effects of SIRT5 inhibition are still being elucidated.[3][4][5]
This guide will explore the known functions of SIRT5 in neuroblastoma, discuss potential inhibitory compounds, and present hypothetical comparative data and experimental protocols based on available research on sirtuins and neuroblastoma cell biology.
The Role of SIRT5 in Neuroblastoma
SIRT5 is primarily a mitochondrial protein with deacetylase, demalonylase, and desuccinylase activities.[1] Its function in neuroblastoma appears to be context-dependent. Studies on the SH-EP neuroblastoma cell line have shown that SIRT5 overexpression can protect cells from apoptosis and reduce oxidative stress.[1] Conversely, in other cancer models, the impact of SIRT5 on cell survival is dependent on its subcellular localization, with mitochondrial SIRT5 potentially enhancing cell death.[2] This dual role suggests that the effects of SIRT5 inhibition could vary between different neuroblastoma cell lines with distinct genetic and metabolic profiles.
Potential SIRT5 Inhibitors
While a range of sirtuin inhibitors exist, many lack specificity for SIRT5.[2][6] Nicotinamide, a general sirtuin inhibitor, has been used in studies on neuroblastoma cells to assess the overall effect of sirtuin inhibition.[4][5] More specific and potent SIRT5 inhibitors, such as certain thiobarbiturate derivatives, have been identified and show promise for more targeted therapeutic strategies.[7] Other compounds known to inhibit sirtuins, and may have activity against SIRT5, include Sirtinol, EX-527, Suramin, and Cambinol.[6]
Comparative Effects of SIRT5 Inhibitors on Neuroblastoma Cell Lines (Hypothetical Data)
Given the absence of direct comparative studies, the following table presents hypothetical data based on the known roles of SIRT5 and the general effects of sirtuin inhibitors on cancer cells. This data is intended to serve as a framework for future experimental design. The neuroblastoma cell lines included are SH-SY5Y (MYCN non-amplified), BE(2)-C (MYCN amplified), and IMR-32 (MYCN amplified), which represent different subtypes of the disease.
| Inhibitor | Target | Neuroblastoma Cell Line | IC50 (µM) | Effect on Apoptosis | Effect on Differentiation |
| Nicotinamide | Pan-Sirtuin | SH-SY5Y | 500 - 1000 | Moderate Increase | Moderate Induction |
| BE(2)-C | 250 - 750 | Significant Increase | Significant Induction | ||
| IMR-32 | 300 - 800 | Significant Increase | Moderate Induction | ||
| Suramin | SIRT5 (and others) | SH-SY5Y | 50 - 100 | Low Increase | Low Induction |
| BE(2)-C | 25 - 75 | Moderate Increase | Moderate Induction | ||
| IMR-32 | 30 - 80 | Moderate Increase | Low Induction | ||
| Thiobarbiturate Derivative (Hypothetical) | SIRT5-specific | SH-SY5Y | 5 - 15 | Moderate Increase | Low Induction |
| BE(2)-C | 1 - 10 | High Increase | Moderate Induction | ||
| IMR-32 | 2 - 12 | High Increase | Moderate Induction |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of SIRT5 inhibitors in neuroblastoma cell lines.
Cell Culture and Maintenance
-
Cell Lines: SH-SY5Y, BE(2)-C, IMR-32.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the SIRT5 inhibitor (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with the SIRT5 inhibitor at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Neurite Outgrowth Assay for Differentiation
-
Seed cells on plates coated with an appropriate extracellular matrix protein (e.g., laminin or fibronectin).
-
Treat the cells with a sub-lethal concentration of the SIRT5 inhibitor. Retinoic acid can be used as a positive control for differentiation.
-
After 3-5 days of treatment, fix the cells with 4% paraformaldehyde.
-
Stain the cells with a neuronal marker such as β-III-tubulin.
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and the percentage of cells with neurites longer than two cell bodies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by SIRT5 and a general workflow for evaluating SIRT5 inhibitors.
Caption: Putative signaling cascade of SIRT5 inhibition in neuroblastoma cells.
Caption: General workflow for the comparative evaluation of SIRT5 inhibitors.
Conclusion
The exploration of SIRT5 inhibitors as a therapeutic strategy for neuroblastoma is still in its early stages. The available data suggests that, similar to other sirtuins, SIRT5 plays a significant role in the survival and differentiation of neuroblastoma cells. The hypothetical data and detailed protocols provided in this guide are intended to serve as a foundation for researchers to design and execute studies that will elucidate the specific effects of various SIRT5 inhibitors on different neuroblastoma cell lines. Such research is crucial for the development of novel, targeted therapies for this challenging pediatric cancer.
References
- 1. Sirtuin 5 is Anti-apoptotic and Anti-oxidative in Cultured SH-EP Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new target for neuroblastoma - VUMC News [news.vumc.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Inhibition of Sirtuin 6 Induces Neuroblastoma Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Grips: A Structural Biology-Based Comparison of SIRT5 Inhibitor Mechanisms
A deep dive into the structural basis of SIRT5 inhibition, this guide provides a comparative analysis of various inhibitor classes, offering researchers and drug development professionals a comprehensive resource for understanding their mechanisms of action. While the specific designation "SIRT5 inhibitor 5" remains ambiguous in broadly accessible scientific literature, this guide will compare prominent and structurally characterized SIRT5 inhibitors, providing a framework for evaluating novel compounds.
Sirtuin 5 (SIRT5), a key mitochondrial NAD+-dependent deacylase, has emerged as a critical regulator of metabolic pathways, including the urea cycle, fatty acid oxidation, and glycolysis.[1][2] Its unique ability to remove negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues distinguishes it from other sirtuins.[1][3] The growing interest in SIRT5 as a therapeutic target for metabolic diseases and cancer has spurred the development of various inhibitors.[1][2] Understanding the precise molecular interactions that govern their inhibitory activity is paramount for the design of potent and selective therapeutics. This guide leverages structural biology insights to compare the mechanisms of action of different classes of SIRT5 inhibitors.
Comparative Performance of SIRT5 Inhibitors
The efficacy and selectivity of SIRT5 inhibitors vary significantly across different chemical scaffolds. The following table summarizes the inhibitory potency (IC50) and, where available, the selectivity profile of representative SIRT5 inhibitors.
| Inhibitor Class | Representative Compound | SIRT5 IC50 (µM) | Selectivity Profile | Mechanism of Action | Reference |
| Polyanionic Compounds | Suramin | 22 - 46.6 | Non-selective, inhibits SIRT1 and SIRT2 | Binds to NAD+, product, and substrate-binding sites | [4][5] |
| Natural Products | Oleanolic Acid | 70 | - | - | [6] |
| Echinocystic Acid | 40 | - | - | [6] | |
| Thiobarbiturates | Thiobarbiturate derivative 56 | 2.3 | Active against SIRT1/2, selective over SIRT3 | - | [6] |
| Peptide-Based | H3K9TSu | 5 | Specific for SIRT5 over SIRT1-3 | Mechanism-based, competitive with substrate | [7] |
| Thiourea Derivatives | - | 5 (for compound 24) | Selective over other SIRTs | Mechanism-based | [6] |
| (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives | Compound 37 | 5.59 | Substantial selectivity for SIRT5 over SIRT2 and SIRT6 | Competitive with the succinyl-lysine substrate | [8] |
| 3-Thioureidopropanoic Acid Derivatives | - | Low micromolar range | - | Mimics binding features of glutaryl-lysine substrates | [8] |
Deciphering the Mechanism of Action: A Structural Perspective
The catalytic mechanism of SIRT5 involves the binding of both the acylated substrate and the NAD+ cofactor.[6] Structural studies, primarily through X-ray crystallography, have been instrumental in elucidating how different inhibitors interfere with this process.
Suramin , a non-selective inhibitor, provides a classic example of broad-spectrum inhibition. Crystal structures reveal that suramin occupies the NAD+, product, and substrate-binding sites simultaneously, effectively blocking the entry of all necessary components for the deacylation reaction.[4][5] This promiscuous binding mode explains its lack of selectivity among sirtuins.
In contrast, more selective inhibitors achieve their specificity by targeting unique features of the SIRT5 active site. SIRT5 possesses a distinct acyl-binding pocket characterized by the presence of key residues like Tyr102 and Arg105, which accommodate the negatively charged succinyl and malonyl groups.[6][9]
Substrate-mimicking inhibitors , such as the (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives and 3-thioureidopropanoic acid derivatives, are designed to specifically interact with these residues.[8] Their mechanism is often competitive with the natural substrate, as they vie for the same binding pocket.
Mechanism-based inhibitors , like the thiosuccinyl peptide H3K9TSu and certain thiourea derivatives, represent a sophisticated approach to inhibition.[6][7] These compounds are designed to form a stalled covalent intermediate with ADP-ribose within the active site, effectively trapping the enzyme in an inactive state.[10] This strategy leverages the catalytic mechanism of the enzyme itself to achieve potent and often highly selective inhibition.
Experimental Protocols for Inhibitor Characterization
The validation of a SIRT5 inhibitor's mechanism of action relies on a combination of biochemical and structural biology techniques.
SIRT5 Enzymatic Activity Assays
1. Fluorometric Assay: This is a high-throughput method for screening and characterizing SIRT5 inhibitors.
-
Principle: A synthetic peptide substrate containing an acylated lysine residue is flanked by a fluorophore and a quencher. Upon deacylation by SIRT5, a developer enzyme cleaves the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Protocol Outline:
-
Prepare a reaction mixture containing SIRT5 enzyme, the fluorogenic substrate, and NAD+ in an appropriate buffer.
-
Add the test inhibitor at various concentrations.
-
Incubate the reaction at a controlled temperature.
-
Add the developer enzyme.
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
-
2. HPLC-Based Assay: This method provides a more direct and quantitative measure of enzyme activity.
-
Principle: The assay monitors the conversion of an acylated peptide substrate to its deacylated product by separating the two species using high-performance liquid chromatography (HPLC) and quantifying their respective peak areas.[9]
-
Protocol Outline:
-
Set up enzymatic reactions containing SIRT5, the peptide substrate, NAD+, and the inhibitor.
-
Stop the reactions at specific time points by adding an acid or organic solvent.
-
Inject the samples into an HPLC system equipped with a suitable column (e.g., C18).
-
Separate the substrate and product using a gradient of solvents.
-
Detect the peptides by UV absorbance at a specific wavelength (e.g., 214 nm).
-
Calculate the amount of product formed to determine the reaction velocity.
-
3. Mass Spectrometry-Based Assay: This label-free method offers high sensitivity and specificity.
-
Principle: The assay directly measures the mass of the substrate and product peptides to quantify the extent of the deacylation reaction.[11]
-
Protocol Outline:
-
Perform the enzymatic reaction as described for the HPLC-based assay.
-
Desalt and concentrate the reaction mixture.
-
Analyze the sample using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Determine the relative abundance of the substrate and product ions to calculate the percent conversion.
-
Structural Biology: X-ray Crystallography
-
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the SIRT5-inhibitor complex, revealing the precise binding mode and key molecular interactions.
-
Protocol Outline:
-
Express and purify recombinant human SIRT5 protein.
-
Co-crystallize the SIRT5 protein with the inhibitor of interest. This can be achieved by mixing the protein and inhibitor before setting up crystallization trials or by soaking pre-formed SIRT5 crystals in a solution containing the inhibitor.
-
Screen various crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals.
-
Collect X-ray diffraction data from the crystals using a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the SIRT5-inhibitor complex and analyze the interactions between the inhibitor and the protein residues.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SIRT5 inhibition mechanism and a typical workflow for inhibitor characterization.
References
- 1. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 4. Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT5 by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism-based Inhibitors of the Human Sirtuin 5 Deacylase: Structure–Activity Relationship, Biostructural, and Kinetic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SIRT5 Inhibitor 5
The responsible disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for the proper disposal of SIRT5 Inhibitor 5, a potent human Sirtuin 5 deacylase inhibitor. Adherence to these procedures is essential for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the compound's characteristics and handling requirements.
| Property | Value | Reference |
| CAS Number | 2166487-21-2 | [1][2][3] |
| Molecular Formula | C31H39FN6O6S2 | [1][3] |
| Molecular Weight | 674.81 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: 125 mg/mL (185.24 mM) | [3] |
| Storage (Powder) | -20°C for 2 years | [2][4] |
| Storage (in DMSO) | -80°C for 6 months to 2 years | [2][4][5] |
| IC50 | 0.11 µM (for Sirtuin 5) | [2][4][5] |
Experimental Workflow for Handling and Disposal
The following diagram illustrates the general workflow from receiving and handling the compound to its final disposal.
Caption: Experimental workflow for this compound from receipt to disposal.
Step-by-Step Disposal Procedures
The following procedures are based on the Safety Data Sheet (SDS) for this compound and general laboratory chemical waste guidelines.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Segregation and Collection
Proper segregation is crucial to prevent hazardous reactions.
-
Solid Waste:
-
Collect unused, expired, or surplus solid this compound in a clearly labeled, sealed container.
-
The container should be compatible with the chemical; plastic is often preferred for chemical waste.[6]
-
Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
-
Liquid Waste:
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be considered chemically contaminated waste.
-
Collect these items in a designated, labeled container or bag.[9] For sharp items like needles or blades, use a designated sharps container for chemically contaminated sharps.[9]
-
Labeling and Storage
Accurate labeling and proper storage are regulatory requirements.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name ("this compound").[10][6][8] Also, include the primary hazards associated with the compound.
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][6]
-
Keep containers tightly sealed except when adding waste.[7][6][8]
-
Ensure secondary containment is used to prevent spills from reaching drains.[10][8]
-
Store waste away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[1]
-
Final Disposal
-
Do not attempt to neutralize or dispose of the chemical waste yourself.
-
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant".[1]
-
Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[7][6][8]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use appropriate absorbent materials to contain the spill. Avoid generating dust from solid spills.
-
Cleanup: Wear full PPE and collect the spilled material and absorbent into a hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
Waste Minimization
To reduce the generation of hazardous waste, consider the following practices:
-
Order only the quantity of this compound required for your experiments.[6]
-
Maintain an accurate chemical inventory to avoid ordering duplicates.[10][6]
-
Where possible, reduce the scale of experiments to minimize waste generation.[6][9]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. SIRT5 inhibitor|2166487-21-2|MSDS [dcchemicals.com]
- 2. SIRT5 inhibitor Datasheet DC Chemicals [dcchemicals.com]
- 3. SIRT5 inhibitor | 2166487-21-2 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling SIRT5 inhibitor 5
Essential Safety and Handling Guide for SIRT5 Inhibitor
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SIRT5 inhibitors. The following procedures are based on available safety data for a potent Human Sirtuin 5 deacylase inhibitor (CAS No. 2166487-21-2) and general best practices for handling potent small-molecule compounds in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact inhibitor you are using.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling SIRT5 inhibitors in powder form and when dissolved in a solvent.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder | Safety glasses with side-shields or goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Use in a certified chemical fume hood or ventilated enclosure. If not possible, a NIOSH-approved respirator with appropriate cartridges is necessary. |
| Handling Solutions | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Work within a chemical fume hood to avoid inhalation of aerosols or vapors. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure laboratory safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation and Planning:
-
Handling the Compound:
-
Weighing (Powder): Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Dissolving: When preparing solutions, add the solvent to the inhibitor slowly. If using a volatile solvent like DMSO, ensure adequate ventilation.[2] To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.[3]
-
General Use: Avoid all direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1]
-
-
Storage:
Accidental Release and First Aid
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[1] |
| Spill | Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material, collect it into a sealed container for disposal.[1] |
Disposal Plan
-
All waste, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.[1]
-
Avoid release into the environment.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of a SIRT5 inhibitor, from receipt to disposal.
Caption: Workflow for Safe Handling of SIRT5 Inhibitor.
Signaling Pathway Context
SIRT5 is a mitochondrial NAD+-dependent protein lysine deacylase that removes negatively charged acyl groups like succinyl, malonyl, and glutaryl from lysine residues.[5][6] This activity regulates multiple enzymes involved in critical metabolic pathways.[5] Inhibiting SIRT5 can therefore disrupt these processes, which is of therapeutic interest in diseases like cancer and metabolic disorders.[5][7]
The diagram below illustrates the central role of SIRT5 in cellular metabolism and how its inhibition can affect downstream processes.
Caption: Impact of Inhibition on SIRT5-Mediated Pathways.
References
- 1. SIRT5 inhibitor|2166487-21-2|MSDS [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. SIRT5 inhibitor Datasheet DC Chemicals [dcchemicals.com]
- 5. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
